molecular formula C49H94O6 B055226 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol CAS No. 60138-14-9

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Cat. No.: B055226
CAS No.: 60138-14-9
M. Wt: 779.3 g/mol
InChI Key: JWVXCFSNEOMSHH-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a meticulously synthesized, high-purity triacylglycerol (TAG) featuring a well-defined, asymmetric fatty acid chain composition. This structured lipid is a critical tool for researchers investigating lipid metabolism, intracellular lipid droplet formation, and the biophysical properties of lipid bilayers. Its specific structure, with palmitic acid (C16:0) esterified at the sn-1 and sn-2 positions and myristic acid (C14:0) at the sn-3 position, allows for the precise study of how acyl chain length and saturation influence lipase enzyme specificity (e.g., pancreatic, hormone-sensitive, and endothelial lipases), lipid signaling pathways, and the packaging of lipids within lipoproteins. In membrane biophysics, it serves as a vital component for creating complex lipid monolayers and bilayers to model cellular membranes, enabling the study of membrane fluidity, phase separation, and lipid raft dynamics. Furthermore, this rac-glycerol (racemic) mixture is indispensable in the development and calibration of analytical methods, such as mass spectrometry and chromatography, for the identification and quantification of complex lipid species in biological samples. Our product provides a reliable and consistent standard to advance your research in biochemistry, nutrition, metabolic disease, and drug delivery systems.

Properties

IUPAC Name

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVXCFSNEOMSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972903
Record name 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57416-13-4
Record name 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, a specific triacylglycerol with applications in various scientific domains.

Core Concepts and Physicochemical Properties

This compound is an asymmetric triacylglycerol, meaning it has a stereocenter at the second carbon of the glycerol (B35011) backbone. It is comprised of a glycerol molecule esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position.[1] This specific arrangement of fatty acids confers distinct physical and chemical properties that are of interest in lipid science and technology.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C49H94O6[1]
Molecular Weight 779.3 g/mol [1][2]
CAS Number 60138-14-9[1][3]
Physical State Solid[1]
Solubility Chloroform (B151607): 1 mg/ml[1]
Purity ≥98%[1]
Storage Temperature -20°C[1]
Synonyms 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0)[1]

Synthesis and Purification

The synthesis of asymmetrically substituted triacylglycerols like this compound requires a controlled, multi-step process to ensure the correct placement of the different fatty acid chains. Both chemical and enzymatic methods can be employed.

Experimental Protocol: Enzymatic Synthesis

Enzymatic synthesis offers high regioselectivity, allowing for the specific placement of fatty acids on the glycerol backbone under mild reaction conditions.[4][5][6][7] A general two-step enzymatic protocol is outlined below.

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol (B53016)

  • Reaction Setup: A mixture of glycerol and an excess of palmitic acid is prepared.

  • Enzyme Addition: A non-regiospecific lipase (B570770) is added to the mixture to catalyze the esterification of glycerol with palmitic acid.

  • Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent at a controlled temperature to favor the formation of di- and triacylglycerols.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the relative amounts of mono-, di-, and triacylglycerols.

  • Purification: The desired 1,2-dipalmitoyl-rac-glycerol is separated from the reaction mixture using column chromatography.

Step 2: Esterification with Myristic Acid

  • Reaction Setup: The purified 1,2-dipalmitoyl-rac-glycerol is dissolved in a suitable organic solvent along with myristic acid.

  • Enzyme Addition: A sn-1,3 specific lipase is introduced to the reaction mixture. This enzyme will specifically catalyze the esterification at the free sn-3 position of the glycerol backbone.

  • Reaction Conditions: The reaction is maintained at a specific temperature and pH to ensure optimal enzyme activity and prevent acyl migration.

  • Monitoring: The formation of the target triacylglycerol is monitored using TLC or HPLC.

  • Final Purification: The final product, this compound, is purified from the reaction mixture by flash chromatography or crystallization.[8]

Purification Workflow

Purification_Workflow Start Crude Reaction Mixture ColumnChromatography Silica Gel Column Chromatography Start->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLCAnalysis TLC Analysis of Fractions FractionCollection->TLCAnalysis Pooling Pooling of Pure Fractions TLCAnalysis->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation FinalProduct Pure this compound SolventEvaporation->FinalProduct

Caption: General workflow for the purification of this compound.

Analytical Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

Experimental Protocol: Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent, such as chloroform or methanol.

  • Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to generate ions of the triacylglycerol molecules.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+Na]⁺ ion is at m/z 779.3.[8]

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the parent ion to induce fragmentation. The resulting fragment ions provide information about the fatty acid composition and their positions on the glycerol backbone.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The purified triacylglycerol is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed structural information.

    • Carbonyl Carbons: The signals for the carbonyl carbons of the ester groups appear in the range of δ 172–174 ppm. The specific chemical shifts can help distinguish between the fatty acids at the sn-1, sn-2, and sn-3 positions.[8][9]

    • Glycerol Backbone Carbons: The signals for the carbons of the glycerol backbone are typically found between δ 62–72 ppm.[8][10]

    • Acyl Chain Carbons: The numerous signals for the carbons of the fatty acid chains are observed in the upfield region of the spectrum.[11]

  • ¹H NMR Spectroscopy: While more complex due to overlapping signals, the ¹H NMR spectrum can provide complementary information about the protons on the glycerol backbone and the fatty acid chains.

Applications in Drug Development

Triacylglycerols are key components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[12][13] These systems are used to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[14]

The defined structure of this compound makes it a valuable excipient in the formulation of these advanced drug delivery systems. As a solid lipid at physiological temperatures, it can form the core matrix of SLNs, entrapping the active pharmaceutical ingredient.[15] The specific fatty acid composition can influence the drug loading capacity, release profile, and overall stability of the nanoparticles.

Role in Signaling Pathways

Triacylglycerol metabolism is intricately linked to cellular signaling pathways.[16][17][18] While specific signaling roles for this compound have not been extensively studied, the intermediates and products of its metabolism, such as diacylglycerols (DAGs) and free fatty acids, are known to be important signaling molecules.[19][20]

Triacylglycerol Metabolic Pathway

The synthesis and breakdown of triacylglycerols are central to cellular energy homeostasis.

TAG_Metabolism cluster_enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA G3P->LPA GPAT PA Phosphatidic Acid LPA->PA Acyl-CoA LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PA->DAG PAP TAG Triacylglycerol (TAG) (e.g., this compound) DAG->TAG Acyl-CoA DAG->TAG DGAT FFA_Glycerol Free Fatty Acids + Glycerol DAG->FFA_Glycerol - Fatty Acids Signaling Downstream Signaling (e.g., PKC activation) DAG->Signaling TAG->DAG - Fatty Acid TAG->DAG ATGL/HSL Energy Energy Production (β-oxidation) FFA_Glycerol->Energy GPAT GPAT AGPAT AGPAT PAP PAP (Lipin) DGAT DGAT ATGL_HSL ATGL/HSL

Caption: Simplified overview of the triacylglycerol synthesis and breakdown pathway.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triglyceride, a class of lipids crucial for energy storage and cellular signaling. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and relevant experimental methodologies. As a specific, structured lipid, it serves as a valuable tool in lipidomics, nutritional science, and the development of lipid-based drug delivery systems. Its defined composition allows for precise studies of enzyme specificity, lipid metabolism, and the biophysical characteristics of lipid bilayers. This document is intended to be a resource for researchers and professionals engaged in these fields.

Molecular Structure and Identification

This compound consists of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position. The designation "rac" (racemic) indicates that the material is a mixture of the two possible enantiomers at the sn-2 position of the glycerol backbone.

Below is a DOT script for the visualization of the molecular structure.

G Molecular Structure of this compound cluster_glycerol Glycerol Backbone cluster_palmitic1 Palmitic Acid (sn-1) cluster_palmitic2 Palmitic Acid (sn-2) cluster_myristic Myristic Acid (sn-3) G1 CH2-O- G2 -CH-O- P1 C=O (CH2)14 CH3 G1->P1 G3 CH2-O- P2 C=O (CH2)14 CH3 G2->P2 M1 C=O (CH2)12 CH3 G3->M1

A diagram of the molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties like melting and boiling points are not readily found in the literature for this exact molecule. The provided information is based on available data and general characteristics of similar saturated mixed-acid triglycerides.

PropertyValueReference(s)
Chemical Formula C49H94O6[1]
Molecular Weight 779.27 g/mol [1]
CAS Number 60138-14-9[1]
Appearance Solid at room temperature[1]
Solubility Soluble in chloroform (B151607) (1 mg/ml)[1]
Melting Point Not explicitly available
Boiling Point Not explicitly available
Density Not explicitly available

Experimental Protocols

Synthesis: Lipase-Catalyzed Esterification

The synthesis of structured triglycerides like this compound is often achieved through enzymatic methods to ensure regioselectivity. A common approach involves a two-step lipase-catalyzed process.

Principle: A 1,3-specific lipase (B570770) is used to first synthesize 2-monoacylglycerol, which is then esterified with the desired fatty acids at the sn-1 and sn-3 positions. For this compound, a slightly different strategy involving protection and sequential esterification might be employed.

General Protocol Outline:

  • Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol can be protected, for example, as an isopropylidene ketal.

  • Esterification at sn-2: The free hydroxyl group at the sn-2 position is esterified with palmitic acid.

  • Deprotection: The protecting group is removed to expose the hydroxyl groups at sn-1 and sn-3.

  • Esterification at sn-1 and sn-3: The remaining hydroxyl groups are esterified. For the synthesis of a racemic mixture, a non-specific lipase or chemical esterification could be used in this step with a mixture of palmitic and myristic acids, followed by purification to isolate the desired product. A more controlled approach would involve sequential enzymatic esterification.

Below is a DOT script illustrating a generalized workflow for the enzymatic synthesis of a mixed-acid triglyceride.

G cluster_synthesis Enzymatic Synthesis Workflow start Glycerol Derivative (e.g., protected glycerol) step1 Step 1: Lipase-catalyzed Esterification with Palmitic Acid at sn-2 start->step1 intermediate1 2-Palmitoyl-glycerol Derivative step1->intermediate1 step2 Step 2: Deprotection (if applicable) intermediate1->step2 intermediate2 2-Palmitoylglycerol step2->intermediate2 step3 Step 3: Lipase-catalyzed Esterification with Palmitic Acid (sn-1) and Myristic Acid (sn-3) intermediate2->step3 product Crude this compound step3->product

A generalized workflow for the synthesis of a mixed-acid triglyceride.
Purification: Flash Chromatography

Flash chromatography is a common and effective method for the purification of triglycerides from a reaction mixture.

Principle: The crude product is separated based on the differential partitioning of its components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. For triglycerides, a normal-phase separation is typically employed, where less polar compounds elute before more polar compounds.

General Protocol Outline:

  • Sample Preparation: The crude reaction mixture is dissolved in a small amount of a non-polar solvent.

  • Column Packing: A glass column is packed with silica gel as the stationary phase, equilibrated with the initial mobile phase (a non-polar solvent or a mixture of non-polar solvents).

  • Loading: The sample is loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column under positive pressure. A gradient of increasing polarity (e.g., by gradually adding a more polar solvent like diethyl ether or ethyl acetate (B1210297) to a non-polar solvent like hexane) is often used to elute the components.

  • Fraction Collection: Fractions of the eluate are collected.

  • Analysis: The composition of each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.

  • Solvent Evaporation: The solvent is removed from the pooled pure fractions to yield the purified this compound.

The following DOT script illustrates the workflow for flash chromatography purification.

G cluster_purification Flash Chromatography Workflow start Crude Product step1 Dissolve in minimal non-polar solvent start->step1 step2 Load onto Silica Gel Column step1->step2 step3 Elute with Solvent Gradient step2->step3 step4 Collect Fractions step3->step4 step5 Analyze Fractions by TLC step4->step5 step6 Pool Pure Fractions step5->step6 end Pure this compound step6->end

A generalized workflow for the purification of a triglyceride by flash chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of triglycerides.

  • ¹H NMR: The proton NMR spectrum of a triglyceride typically shows characteristic signals for the glycerol backbone protons and the fatty acid chains. The protons on the glycerol backbone appear in the range of 4.0-5.5 ppm. The signals for the fatty acid chains include the α-carbonyl methylene (B1212753) protons (~2.3 ppm), the β-carbonyl methylene protons (~1.6 ppm), the bulk methylene protons (~1.2-1.4 ppm), and the terminal methyl protons (~0.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides more detailed structural information. The carbonyl carbons of the ester groups resonate around 172-174 ppm. The carbons of the glycerol backbone appear in the range of 62-70 ppm. The various carbons of the fatty acid chains can also be resolved, allowing for the identification and quantification of the different fatty acids present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to identify the fatty acid composition of the triglyceride.

  • Electrospray Ionization (ESI-MS): This soft ionization technique typically produces protonated molecules [M+H]⁺ or adducts such as [M+Na]⁺ or [M+NH₄]⁺. For this compound, the expected m/z for the [M+Na]⁺ ion is approximately 801.7.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides information about the constituent fatty acids. The neutral loss of a fatty acid from the triglyceride is a common fragmentation pathway. For example, the loss of palmitic acid (256.4 Da) or myristic acid (228.4 Da) would result in characteristic fragment ions.

Biological Role and Potential Applications

This compound has been identified as a component of bovine milk fat[1]. As a mixed-acid triglyceride, it is involved in the general metabolic pathways of lipids.

Lipid Metabolism: Triglycerides are the primary form of energy storage in animals. They are synthesized in the liver and adipose tissue and are transported in lipoproteins. In times of energy demand, triglycerides are hydrolyzed by lipases to release fatty acids, which can then be oxidized to produce ATP.

The following DOT script provides a simplified overview of the central role of triglycerides in lipid metabolism.

G cluster_metabolism Simplified Triglyceride Metabolism Dietary_Fats Dietary Fats Fatty_Acids_Glycerol Fatty Acids & Glycerol Dietary_Fats->Fatty_Acids_Glycerol Digestion Triglycerides Triglycerides (e.g., this compound) Fatty_Acids_Glycerol->Triglycerides Esterification Energy_Production Energy Production (β-oxidation) Fatty_Acids_Glycerol->Energy_Production Triglycerides->Fatty_Acids_Glycerol Lipolysis Energy_Storage Energy Storage (Adipose Tissue) Triglycerides->Energy_Storage Storage

References

An In-depth Technical Guide to the Chemical Characteristics of TG(16:0/16:0/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglyceride (TG) 1,2-dipalmitoyl-3-myristoyl-glycerol, denoted as TG(16:0/16:0/14:0), is a mixed-acid triacylglycerol composed of a glycerol (B35011) backbone esterified with two molecules of palmitic acid (16:0) and one molecule of myristic acid (14:0). As a component of natural fats and oils, understanding its specific chemical and physical properties is crucial for various fields, including lipidomics, nutritional science, and the development of lipid-based drug delivery systems. This guide provides a comprehensive overview of the core chemical characteristics of TG(16:0/16:0/14:0), detailed experimental methodologies for its analysis, and insights into its biosynthetic origins.

Chemical and Physical Properties

The fundamental properties of TG(16:0/16:0/14:0) are summarized in the tables below. These values are critical for predicting its behavior in biological and chemical systems.

Table 1: General and Chemical Properties of TG(16:0/16:0/14:0)
PropertyValueSource
IUPAC Name [(2S)-2-hexadecanoyloxy-3-tetradecanoyloxypropyl] hexadecanoatePubChem
Synonyms 1,2-Dipalmitoyl-3-myristoylglycerol, PP14 Glycerol, TAG(14:0/16:0/16:0)PubChem
Molecular Formula C49H94O6PubChem
Physical State SolidHuman Metabolome Database
CAS Number 57416-13-4ChemIDplus
Table 2: Computed Molecular Properties of TG(16:0/16:0/14:0)
PropertyValueSource
Molecular Weight 779.3 g/mol PubChem
Exact Mass 778.70504071 DaPubChem
Topological Polar Surface Area 78.9 ŲPubChem
LogP (octanol/water) 18.04Human Metabolome Database
Hydrogen Bond Donor Count 0ChemAxon
Hydrogen Bond Acceptor Count 6ChemAxon
Rotatable Bond Count 48ChemAxon

Biosynthesis

The primary pathway for the de novo synthesis of triacylglycerols in eukaryotes is the Kennedy pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The formation of TG(16:0/16:0/14:0) would follow these enzymatic steps, with the specific incorporation of palmitic and myristic acids being dependent on the substrate specificity of the involved acyltransferases.

The key enzymes in this pathway are Glycerol-3-phosphate acyltransferase (GPAT) and Diacylglycerol acyltransferase (DGAT). GPAT isoforms exhibit preferences for certain fatty acyl-CoAs. For instance, mitochondrial GPAT1 preferentially catalyzes the transfer of saturated fatty acids like palmitic acid (16:0) to the sn-1 position of glycerol-3-phosphate. Microsomal GPAT3, on the other hand, shows a preference for oleoyl-CoA but can also utilize other long-chain acyl-CoAs, including palmitoyl-CoA and myristoyl-CoA. DGAT enzymes, which catalyze the final acylation step, also display substrate selectivity. For example, MaDGAT1B from Mortierella alpina has a preference for C16:0 among saturated fatty acids.

Caption: The Kennedy pathway for the biosynthesis of TG(16:0/16:0/14:0).

Experimental Protocols

Enzymatic Synthesis of TG(16:0/16:0/14:0)

This protocol describes a plausible two-step enzymatic synthesis of TG(16:0/16:0/14:0) using commercially available lipases, which are often used for the production of structured triglycerides.

Step 1: Synthesis of 1,3-dipalmitoyl-glycerol

  • Reaction Mixture: Combine glycerol and vinyl palmitate in a 1:2 molar ratio in a solvent-free system.

  • Enzyme: Add an immobilized sn-1,3 specific lipase (B570770) (e.g., Novozym 435) at a concentration of 10% (w/w) of the total substrates.

  • Incubation: Incubate the mixture at 60°C with constant stirring (e.g., 200 rpm) for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification: After the reaction, remove the enzyme by filtration. The 1,3-dipalmitoyl-glycerol can be purified by crystallization from an appropriate solvent like acetone (B3395972) at a low temperature.

Step 2: Esterification with Myristic Acid

  • Reaction Mixture: Dissolve the purified 1,3-dipalmitoyl-glycerol and myristic acid in a 1:1.2 molar ratio in a suitable organic solvent (e.g., hexane).

  • Enzyme: Add a non-specific lipase (e.g., from Candida antarctica) to the mixture.

  • Incubation: Incubate at 50°C with agitation for 48 hours.

  • Purification: After the reaction, filter out the enzyme. The solvent is then evaporated under reduced pressure. The final product, TG(16:0/16:0/14:0), can be purified using column chromatography on silica (B1680970) gel with a gradient of hexane (B92381) and diethyl ether.

Caption: A two-step enzymatic synthesis workflow for TG(16:0/16:0/14:0).

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the purification and analysis of triglycerides.

  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and an evaporative light-scattering detector (ELSD) or a mass spectrometer.

  • Mobile Phase: A gradient of acetonitrile (B52724) (solvent A) and a mixture of isopropanol (B130326) and hexane (e.g., 90:10 v/v) (solvent B).

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 100% A

    • 35-40 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL of the sample dissolved in a suitable solvent like chloroform (B151607) or hexane.

  • Detection: Monitor the elution profile and collect the fraction corresponding to the retention time of TG(16:0/16:0/14:0).

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation and identification of triglycerides.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.

  • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.

  • Sample Infusion: The purified sample can be directly infused into the mass spectrometer or introduced via an HPLC system as described above.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data in the m/z range of 100-1200 to determine the molecular ion of TG(16:0/16:0/14:0) (e.g., [M+NH4]+ adduct).

    • Tandem MS (MS/MS): Select the precursor ion corresponding to TG(16:0/16:0/14:0) and subject it to collision-induced dissociation (CID).

  • Fragmentation Analysis: The fragmentation pattern will reveal the loss of the individual fatty acyl chains, confirming the composition of the triglyceride. For TG(16:0/16:0/14:0), characteristic neutral losses corresponding to palmitic acid and myristic acid will be observed.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • Sample Preparation: Dissolve a sufficient amount of the purified TG(16:0/16:0/14:0) in deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals:

      • Signals for the glycerol backbone protons.

      • A triplet around 2.3 ppm corresponding to the α-methylene protons of the fatty acyl chains.

      • A large signal around 1.2-1.3 ppm for the methylene (B1212753) protons of the fatty acid chains.

      • A triplet around 0.9 ppm for the terminal methyl groups of the fatty acids.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • Signals in the carbonyl region (~173 ppm) for the ester groups.

      • Signals for the glycerol carbons.

      • A series of signals for the methylene and methyl carbons of the palmitoyl (B13399708) and myristoyl chains. The chemical shifts of the carbons near the ester linkage can provide information about the position of the fatty acids on the glycerol backbone.

Conclusion

This technical guide provides a detailed overview of the chemical characteristics, biosynthesis, and experimental methodologies for the study of TG(16:0/16:0/14:0). The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this specific triglyceride and other mixed-acid triacylglycerols. The combination of synthetic, chromatographic, and spectrometric techniques is essential for the unambiguous identification and characterization of such lipid species.

In-Depth Technical Guide: Physical Properties of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triglyceride containing two palmitic acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. Its chemical formula is C49H94O6.[1][2] This asymmetrical structure influences its physical properties, such as its melting and crystallization behavior, which are critical for its applications in various fields, including as a component in lipid-based drug delivery systems and as a standard in lipidomic research. This guide provides a comprehensive overview of the known physical properties of this triglyceride, detailed experimental methodologies for their characterization, and a summary of its limited known biological roles.

Physicochemical Properties

This compound is a solid at room temperature.[2] Its asymmetrical nature leads to less efficient crystal packing compared to its symmetrical counterparts, which generally results in a lower melting point.[3]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Source
Chemical Name This compound
Synonyms TG(16:0/16:0/14:0), 1,2-Palmitin-3-Myristin[2]
CAS Number 60138-14-9[2]
Molecular Formula C49H94O6[1][2]
Molecular Weight 779.3 g/mol [1][2]
Physical Form Solid[2]
Property Value Method Source
Melting Point (β'1-phase) ~31–35 °CDifferential Scanning Calorimetry (DSC)
Boiling Point Data not available
Density Data not available
Solubility Chloroform: 1 mg/mLNot specified[1]
EthanolPartially soluble (solubility increases with temperature)[4]
AcetonePartially soluble (solubility increases with temperature)[4]

Experimental Protocols

Accurate characterization of the physical properties of triglycerides relies on precise experimental techniques. The following sections detail the methodologies for determining key thermal and structural properties.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a fundamental technique for determining the melting and crystallization behavior of triglycerides, including their polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any mass loss during heating. An identical empty, sealed pan should be used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled heating rate, typically between 5-10 °C/min, to a temperature above the final melting point (e.g., 70 °C). This initial scan reveals the melting behavior of the original crystalline form.

    • Hold the sample at the high temperature for several minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial temperature to observe the crystallization behavior.

    • A second heating scan is often performed under the same conditions as the first to analyze the thermal behavior of the recrystallized sample.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (area under the peak) of melting and crystallization events. These correspond to the different polymorphic forms of the triglyceride.

X-ray Diffraction (XRD) for Polymorphic Characterization

XRD is essential for identifying the specific crystalline structures (polymorphs) of triglycerides by analyzing how X-rays are scattered by the crystal lattice.

Methodology:

  • Sample Preparation: The triglyceride sample must be crystallized under controlled temperature conditions to obtain the desired polymorph(s). This can be achieved by holding the molten sample at a specific isothermal temperature within a sample holder, such as a glass capillary tube.

  • Instrument Setup:

    • Mount the sample in the XRD instrument, often on a temperature-controlled stage.

    • Use a common X-ray source, such as Cu Kα radiation.

  • Data Collection:

    • Wide-Angle X-ray Scattering (WAXS): Collect diffraction patterns over a 2θ range of approximately 15-25°. The short spacings in this region are characteristic of the subcell packing of the acyl chains and are used to identify the polymorph (α, β', or β).

    • Small-Angle X-ray Scattering (SAXS): Collect diffraction patterns at very low angles (typically 2θ < 10°). The long spacings in this region correspond to the lamellar stacking of the triglyceride molecules (e.g., double- or triple-chain length packing).

  • Data Analysis: Analyze the positions and intensities of the diffraction peaks to determine the crystal lattice parameters and identify the polymorphic form.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive thermal and structural analysis of a triglyceride like this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Data Integration a Weigh Triglyceride Sample b Place in DSC Pan / XRD Capillary a->b c Differential Scanning Calorimetry (DSC) b->c e X-Ray Diffraction (XRD) b->e d Determine Melting/Crystallization Temps & Enthalpies c->d h Correlate Thermal Transitions with Structural Changes d->h f Identify Polymorphic Form (α, β', β) e->f g Determine Lamellar Structure e->g f->h g->h

Caption: General workflow for triglyceride thermal and structural analysis.

Biological Significance

Currently, there is no evidence to suggest that this compound has a specific role in cell signaling pathways. Like other dietary triglycerides, it serves as a source of energy and fatty acids. Upon ingestion, it is hydrolyzed by lipases into its constituent fatty acids (palmitic acid and myristic acid) and a glycerol backbone. These components are then absorbed and can be re-esterified into new triglycerides for storage in adipose tissue or utilized in various metabolic processes, such as beta-oxidation for energy production or incorporation into cellular membranes.[6] The general metabolic fate of its constituent fatty acids is well-understood, but a unique biological role for the intact triglyceride has not been identified.

The diagram below illustrates the general metabolic fate of dietary triglycerides.

G cluster_0 Digestion cluster_1 Absorption & Resynthesis cluster_2 Transport & Metabolism A Dietary Triglyceride (e.g., this compound) B Lipase Hydrolysis A->B C Fatty Acids (Palmitic, Myristic) + Monoglyceride + Glycerol B->C D Enterocyte Absorption C->D E Re-esterification to Triglycerides D->E F Incorporation into Chylomicrons E->F G Transport via Lymph & Blood F->G H Storage in Adipose Tissue G->H I Energy Production (Beta-oxidation) G->I

Caption: General metabolic pathway of dietary triglycerides.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: Physicochemical Properties, Biological Roles, and Methodologies for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triglyceride composed of two palmitic acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone. While specific research on the distinct biological functions of this particular triglyceride is limited, its asymmetrical structure suggests a significant role in lipid metabolism and cellular processes, differing from its symmetrical counterparts. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, explores its putative biological functions based on the broader understanding of triglyceride metabolism, and offers detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers in lipid biology, drug development, and nutritional sciences.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers and databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Chemical Formula C49H94O6--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 779.3 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 60138-14-9--INVALID-LINK--
Synonyms 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0)--INVALID-LINK--
Physical State Solid--INVALID-LINK--
Solubility Chloroform: 1 mg/ml--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Natural Source Bovine milk fat--INVALID-LINK--

Putative Biological Functions and Significance

As a triglyceride, this compound primarily serves as an energy source and a component of cellular membranes.[1] The asymmetrical arrangement of its fatty acid chains is crucial in determining its metabolic fate and physical properties.[2]

Role in Metabolism and Energy Storage

Triglycerides are the primary form of energy storage in animals.[3][4] Upon ingestion, this compound is expected to undergo hydrolysis by lipases in the gastrointestinal tract.[3] The specificity of these lipases for the ester bonds at the sn-1 and sn-3 positions results in the release of palmitic and myristic acids, and the formation of 2-palmitoyl-glycerol.[2] These breakdown products are then absorbed by enterocytes, re-esterified back into triglycerides, and packaged into chylomicrons for transport through the lymphatic system and bloodstream to various tissues for energy utilization or storage in adipose tissue.[5][6]

The general pathway for triglyceride metabolism is illustrated in the following diagram:

Triglyceride_Metabolism General Pathway of Triglyceride Metabolism TG This compound (Dietary Triglyceride) Lipase (B570770) Pancreatic Lipase TG->Lipase Hydrolysis Lumen Intestinal Lumen FA1 Palmitic Acid (Free Fatty Acid) Lipase->FA1 FA2 Myristic Acid (Free Fatty Acid) Lipase->FA2 MG 2-Palmitoyl-glycerol (Monoglyceride) Lipase->MG Enterocyte Enterocyte FA1->Enterocyte Absorption FA2->Enterocyte Absorption MG->Enterocyte Absorption ReEster Re-esterification Enterocyte->ReEster NewTG Resynthesized Triglyceride ReEster->NewTG Chylomicron Chylomicron Assembly NewTG->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Blood Bloodstream Lymph->Blood Tissues Peripheral Tissues (e.g., Adipose, Muscle) Blood->Tissues Transport & Uptake

Caption: General pathway of dietary triglyceride digestion, absorption, and transport.

Potential Role in Cellular Signaling

While direct evidence is lacking for this compound, the hydrolysis of triglycerides yields diacylglycerols (DAGs) and fatty acids, which are known second messengers in various signaling cascades. The specific structure of the released fatty acids and the resulting mono- and diglycerides can influence cellular signaling pathways. For instance, different fatty acids can modulate the activity of protein kinase C (PKC) isoforms and other signaling proteins. The asymmetry of the parent triglyceride dictates the types of signaling molecules generated upon its breakdown.

A simplified representation of how triglyceride metabolites can influence signaling is shown below:

Lipid_Signaling Potential Role of Triglyceride Metabolites in Signaling TG This compound Lipase Intracellular Lipase TG->Lipase Hydrolysis DAG 1,2-Dipalmitoyl-glycerol (Diacylglycerol) Lipase->DAG FA Myristic Acid (Free Fatty Acid) Lipase->FA PKC Protein Kinase C (PKC) DAG->PKC Activation FA->PKC Modulation Downstream Downstream Signaling (e.g., Gene Expression, Cell Growth) PKC->Downstream

Caption: Hypothetical signaling role of metabolites from this compound.

Influence on Membrane Structure

Triglycerides are generally not major structural components of cell membranes. However, the fatty acids released from their hydrolysis can be incorporated into phospholipids, which are the primary building blocks of cellular membranes. The nature of these incorporated fatty acids (e.g., chain length, degree of saturation) can influence membrane fluidity and the function of membrane-bound proteins.

Detailed Experimental Protocols

The following protocols are generalized methods for the study of triglycerides and can be adapted for the specific investigation of this compound.

In Vitro Digestion Model

This protocol simulates the digestion of triglycerides in the human gastrointestinal tract.

Objective: To determine the rate and extent of hydrolysis of this compound by pancreatic lipase.

Materials:

  • This compound

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate and sodium glycodeoxycholate)

  • Tris-HCl buffer (pH 8.0)

  • CaCl2 solution

  • Fatty acid-free bovine serum albumin (BSA)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Iodine vapor for visualization

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare the substrate emulsion: Disperse a known concentration of this compound in Tris-HCl buffer containing bile salts by sonication to form a stable emulsion.

  • Initiate the reaction: Equilibrate the emulsion at 37°C. Add CaCl2 and pancreatic lipase to initiate the hydrolysis reaction.

  • Monitor the reaction: At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a solution to lower the pH (e.g., HCl).

  • Lipid extraction: Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform:methanol, 2:1, v/v).

  • Analysis of hydrolysis products:

    • TLC: Spot the extracted lipids onto a TLC plate and develop the chromatogram. Visualize the separated lipids (unhydrolyzed triglyceride, diglycerides, monoglycerides, and free fatty acids) using iodine vapor.

    • GC-MS: Scrape the corresponding spots from the TLC plate, extract the lipids, and methylate the fatty acids. Analyze the fatty acid methyl esters by GC-MS to identify and quantify the released palmitic and myristic acids.

The workflow for this experiment is depicted below:

InVitro_Digestion_Workflow Workflow for In Vitro Digestion of Triglycerides Start Start PrepEmulsion Prepare Triglyceride Emulsion Start->PrepEmulsion Incubate Incubate at 37°C with Lipase PrepEmulsion->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints StopReaction Stop Reaction TimePoints->StopReaction ExtractLipids Lipid Extraction StopReaction->ExtractLipids Analyze Analyze Products ExtractLipids->Analyze TLC Thin Layer Chromatography (TLC) Analyze->TLC Qualitative GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analyze->GCMS Quantitative End End TLC->End GCMS->End

Caption: Experimental workflow for the in vitro digestion of this compound.

Cellular Uptake and Metabolism

This protocol outlines a method to study the uptake and metabolic fate of this compound in a cell culture model (e.g., Caco-2 cells for intestinal absorption or adipocytes for storage).

Objective: To quantify the cellular uptake and trace the metabolic conversion of radiolabeled this compound.

Materials:

  • Radiolabeled 1,2-Dipalmitoyl-3-[¹⁴C]myristoyl-rac-glycerol (requires custom synthesis)

  • Cell culture medium and supplements

  • Caco-2 cells or other relevant cell line

  • Scintillation counter and vials

  • Lipid extraction solvents

  • TLC or HPLC system for lipid separation

Procedure:

  • Cell Culture: Culture the chosen cell line to confluency.

  • Prepare labeled lipid emulsion: Prepare an emulsion of the radiolabeled triglyceride in the cell culture medium.

  • Incubation: Incubate the cells with the medium containing the radiolabeled triglyceride for various time points.

  • Wash: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized lipid.

  • Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids.

  • Quantify Uptake: Measure the total radioactivity in the lipid extract using a scintillation counter to determine the amount of triglyceride taken up by the cells.

  • Analyze Metabolic Fate: Separate the different lipid classes (triglycerides, phospholipids, cholesterol esters, etc.) from the extract using TLC or HPLC. Quantify the radioactivity in each fraction to determine the metabolic fate of the incorporated fatty acids.

Synthesis and Analysis

Synthesis

The synthesis of a specific mixed-acid triglyceride like this compound for research purposes typically involves a multi-step chemical or enzymatic process. A common approach involves the protection and deprotection of glycerol hydroxyl groups to allow for the specific esterification of the desired fatty acids at the sn-1, sn-2, and sn-3 positions.

Analysis

The analysis of this compound in biological samples can be achieved through a combination of chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and identification of specific triglyceride species within a complex lipid extract.

Conclusion

This compound, as an asymmetric triglyceride, is likely to have distinct metabolic and signaling properties compared to simple triglycerides. While direct experimental evidence for its specific biological functions is currently limited, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. Elucidating the precise roles of this and other mixed-acid triglycerides will be crucial for a more complete understanding of lipid biology and its implications for human health and disease. Further investigation into its interactions with lipases, its metabolic fate in different cell types, and its potential signaling roles is warranted.

References

An In-Depth Technical Guide to the Natural Sources of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and analysis of the specific triglyceride, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Introduction to this compound

This compound, also known as TG(16:0/16:0/14:0), is a triacylglycerol (TAG) containing two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. The identification and quantification of specific TAGs are crucial for understanding lipid metabolism, food science, and for the development of lipid-based therapeutics.

Natural Sources

Quantitative Data in Bovine Milk Fat

Direct quantitative data for the specific isomer this compound is not explicitly detailed in broad triglyceride profiling studies. However, comprehensive analyses of bovine milk fat provide quantitative data for TAG groups based on their total acyl carbon number and degree of unsaturation. This compound is a component of the TAG 46:0 group (total carbons from fatty acids: 16+16+14=46, with 0 double bonds).

The table below summarizes the relative abundance of major triacylglycerol groups found in bovine milk fat, which helps to contextualize the likely concentration of TAG 46:0.

Triacylglycerol Group (Carbon Number:Double Bonds)Relative Abundance (%)
34:0Most Abundant
36:0High Abundance
38:1High Abundance
38:0High Abundance
40:1High Abundance
Data adapted from comprehensive milk lipidomics studies. The term "Abundant" indicates a high relative percentage, though exact values can vary between studies and milk sources.

Experimental Protocols

The isolation and identification of this compound from its natural sources involve a multi-step process including lipid extraction, purification, and detailed analysis.

Lipid Extraction from Bovine Milk

Several methods are established for the extraction of total lipids from milk. The choice of method can influence the yield and purity of the extracted triglycerides.

a) Folch Method:

This is a classic liquid-liquid extraction method for recovering total lipids.

  • Protocol:

    • Homogenize 1 volume of milk with 2 volumes of a chloroform (B151607):methanol (2:1, v/v) mixture.

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Add 0.2 volumes of a 0.9% NaCl solution to the mixture to facilitate phase separation.

    • Centrifuge the mixture to separate the layers.

    • The lower chloroform phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

b) One-Phase Extraction Method:

A simpler and high-throughput alternative to the Folch method.

  • Protocol:

    • Mix 100 µL of raw milk with 1 mL of a butanol:methanol:chloroform (3:5:4, v/v/v) solvent mixture.[3]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • The supernatant containing the extracted lipids is collected for analysis.[3]

c) Solid-Phase Extraction (SPE):

This method uses a solid matrix to retain the lipids, which are then eluted with a solvent.

  • Protocol:

    • Mix the milk sample with a solid support like silica (B1680970) gel and dry the mixture to a powder.

    • Pack the powder into a chromatography column.

    • Elute the lipids with a non-polar solvent mixture, such as diethyl ether:petroleum ether (1:1, v/v).

    • Evaporate the solvent to obtain the lipid extract.

Purification and Identification

Following extraction, the triglyceride fraction is further purified and individual TAGs are identified using chromatographic and spectrometric techniques.

a) Gas Chromatography (GC):

GC is a powerful tool for separating and quantifying triglycerides based on their carbon number.

  • Protocol:

    • The lipid extract is dissolved in a suitable solvent (e.g., hexane).

    • The sample is injected into a high-temperature capillary GC column.

    • A temperature gradient is applied to separate the triglycerides.

    • A Flame Ionization Detector (FID) is commonly used for detection and quantification.

b) High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is widely used for the separation of individual triglyceride species.

  • Protocol:

    • The lipid extract is dissolved in a mobile phase-compatible solvent.

    • Injection onto a C18 or C30 reversed-phase column.

    • A gradient elution with a mobile phase, often consisting of acetonitrile (B52724) and isopropanol, is used to separate the triglycerides.

    • Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

c) Mass Spectrometry (MS):

MS is used for the definitive identification of triglyceride structures. When coupled with a separation technique like HPLC or UPC², it provides detailed information on the fatty acid composition and their positions on the glycerol backbone.

  • Protocol:

    • The sample is introduced into the mass spectrometer, often after separation by chromatography.

    • Ionization of the triglyceride molecules is achieved using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • The mass-to-charge ratio of the parent ions and their fragmentation patterns (MS/MS) are analyzed to determine the exact molecular structure, including the specific fatty acids and their positions. The identification of this compound in bovine milk fat was confirmed using ultra-performance convergence chromatography (UPC²) combined with quadrupole time-of-flight mass spectrometry (Q-TOF-MS).[1][2]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving this compound are not extensively documented, it participates in the general metabolic pathways of triglycerides.

Triglyceride Metabolism

The following diagram illustrates the general pathways of triglyceride synthesis (lipogenesis) and breakdown (lipolysis).

Triglyceride_Metabolism cluster_lipolysis Lipolysis Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA Acyltransferase FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA PA Phosphatidic Acid FattyAcylCoA->PA TAG Triacylglycerol (e.g., this compound) FattyAcylCoA->TAG LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase DAG->TAG DGAT Glycerol Glycerol FattyAcids Free Fatty Acids DAG->FattyAcids HSL TAG->DAG ATGL Lipases Lipases (ATGL, HSL, MGL) TAG->Lipases Lipases->Glycerol Lipases->FattyAcids Experimental_Workflow Sample Natural Source (e.g., Bovine Milk) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Purification Triglyceride Fraction Purification (e.g., SPE) Extraction->Purification Separation Chromatographic Separation (HPLC or GC) Purification->Separation Identification Mass Spectrometric Identification (MS/MS) Separation->Identification Quantification Quantification Identification->Quantification

References

An In-depth Technical Guide to the Biosynthesis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (B40673) is a specific triacylglycerol (TAG) containing two palmitic acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a structured lipid, its defined fatty acid composition and positional distribution can impart unique physicochemical and physiological properties, making it a molecule of interest in various research and development contexts, including nutrition, drug delivery, and metabolic studies. This technical guide provides a comprehensive overview of the core biosynthetic pathways potentially involved in the synthesis of this compound, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

The biosynthesis of triacylglycerols in most eukaryotes primarily proceeds through two major pathways: the Kennedy pathway (also known as the glycerol-3-phosphate pathway) and the monoacylglycerol pathway. Both pathways converge at the formation of diacylglycerol, which is then acylated to form a triacylglycerol. The synthesis of a specific TAG, such as this compound, is dependent on the substrate availability of the respective fatty acyl-CoAs (palmitoyl-CoA and myristoyl-CoA) and the substrate specificity of the enzymes involved in the pathway.

The Kennedy Pathway (Glycerol-3-Phosphate Pathway)

The Kennedy pathway is the principal route for the de novo synthesis of TAGs in most tissues, including the liver and adipose tissue.[1][2] The pathway involves four key enzymatic steps:

  • Acylation of Glycerol-3-Phosphate: The pathway begins with the acylation of glycerol-3-phosphate at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , utilizing a fatty acyl-CoA as the acyl donor to form lysophosphatidic acid (LPA). For the synthesis of the target molecule, this step would involve the utilization of palmitoyl-CoA.

  • Acylation of Lysophosphatidic Acid: The newly formed LPA is then acylated at the sn-2 position by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT), also known as Lysophosphatidic Acid Acyltransferase (LPAAT) . This reaction also requires a fatty acyl-CoA, which in this specific biosynthesis would be palmitoyl-CoA, resulting in the formation of 1,2-dipalmitoyl-sn-glycerol-3-phosphate (phosphatidic acid).

  • Dephosphorylation of Phosphatidic Acid: The phosphate (B84403) group is removed from phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , yielding 1,2-dipalmitoyl-rac-glycerol (B53016) (a diacylglycerol, DAG).

  • Acylation of Diacylglycerol: In the final and committed step of TAG synthesis, the diacylglycerol is acylated at the sn-3 position by Diacylglycerol Acyltransferase (DGAT) . To produce this compound, this reaction would utilize myristoyl-CoA.

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA 1-Palmitoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) G3P->LPA GPAT GPAT G3P->GPAT PA 1,2-Dipalmitoyl-sn-glycerol-3-phosphate (Phosphatidic Acid) LPA->PA LPAAT LPAAT LPA->LPAAT DAG 1,2-Dipalmitoyl-rac-glycerol (Diacylglycerol) PA->DAG PAP PAP PA->PAP TAG This compound (Triacylglycerol) DAG->TAG DGAT DGAT DAG->DGAT PalmitoylCoA1 Palmitoyl-CoA PalmitoylCoA1->GPAT CoA1 CoA-SH PalmitoylCoA2 Palmitoyl-CoA PalmitoylCoA2->LPAAT CoA2 CoA-SH Pi Pi MyristoylCoA Myristoyl-CoA MyristoylCoA->DGAT CoA3 CoA-SH GPAT->LPA GPAT->CoA1 LPAAT->PA LPAAT->CoA2 PAP->DAG PAP->Pi DGAT->TAG DGAT->CoA3

Caption: The Kennedy Pathway for this compound Biosynthesis.
The Monoacylglycerol Pathway

The monoacylglycerol pathway is most prominent in the intestine for the resynthesis of TAGs from dietary monoacylglycerols and fatty acids. However, the enzymes of this pathway are also present in other tissues like the liver. This pathway could contribute to the synthesis of the target TAG if the appropriate precursors are available.

  • Acylation of Monoacylglycerol: The pathway starts with a monoacylglycerol which is acylated by Monoacylglycerol Acyltransferase (MGAT) using a fatty acyl-CoA to form a diacylglycerol.

  • Acylation of Diacylglycerol: The resulting diacylglycerol is then acylated by Diacylglycerol Acyltransferase (DGAT) to form a triacylglycerol.

For the specific synthesis of this compound via this pathway, the starting substrate would need to be 2-palmitoyl-glycerol, which would be acylated by palmitoyl-CoA to form 1,2-dipalmitoylglycerol, followed by acylation with myristoyl-CoA.

Monoacylglycerol_Pathway MAG 2-Palmitoyl-glycerol (Monoacylglycerol) DAG 1,2-Dipalmitoyl-rac-glycerol (Diacylglycerol) MAG->DAG MGAT MGAT MAG->MGAT TAG This compound (Triacylglycerol) DAG->TAG DGAT DGAT DAG->DGAT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->MGAT CoA1 CoA-SH MyristoylCoA Myristoyl-CoA MyristoylCoA->DGAT CoA2 CoA-SH MGAT->DAG MGAT->CoA1 DGAT->TAG DGAT->CoA2 Experimental_Workflow cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol Sample->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Phase_Sep Phase Separation Add_IS->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Dry Dry Extract Collect_Organic->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Identify Identify Target TAG (m/z and fragmentation) LC_MS->Identify Quantify Quantify vs. Internal Standard Identify->Quantify

References

Role of mixed-acid triglycerides in lipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Mixed-Acid Triglycerides in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs), or triacylglycerols (TAGs), are the primary form of energy storage in most living organisms and constitute the major lipid component of dietary fats.[1][2] A triglyceride molecule consists of a glycerol (B35011) backbone esterified to three fatty acids. While simple triglycerides contain three identical fatty acids, the vast majority of naturally occurring triglycerides are mixed-acid triglycerides , in which two or three different fatty acids are present.[3] The specific arrangement of these fatty acids on the glycerol backbone at the stereospecific numbering (sn) positions sn-1, sn-2, and sn-3 significantly influences their metabolic fate, impacting digestion, absorption, transport, and subsequent signaling pathways. This technical guide provides a comprehensive overview of the pivotal role of mixed-acid triglycerides in lipid metabolism, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.

Structure and Classification of Mixed-Acid Triglycerides

The structure of a triglyceride dictates its physicochemical properties and how it is processed by metabolic enzymes. Mixed-acid triglycerides are classified based on the identity and position of their constituent fatty acids. For example, a common mixed-acid triglyceride in human milk and many vegetable oils is 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.[4][5] This specific arrangement is different from that of a simple triglyceride like tripalmitin (B1682551) (PPP) or a randomized mixture of the same fatty acids.

Metabolism of Mixed-Acid Triglycerides

The metabolism of mixed-acid triglycerides is a multi-step process involving digestion, absorption, chylomicron formation, transport, and tissue-specific uptake and utilization. The positional distribution of fatty acids on the glycerol backbone is a key determinant of this process.

Digestion and Absorption

In the small intestine, dietary triglycerides are hydrolyzed by pancreatic lipase (B570770). This enzyme exhibits specificity for the sn-1 and sn-3 positions, releasing free fatty acids from these outer positions and a 2-monoacylglycerol (2-MAG).[6][7][8]

  • Simple Triglycerides: For a simple triglyceride like tripalmitin (PPP), this results in two molecules of free palmitic acid and one molecule of 2-palmitoylglycerol.

  • Mixed-Acid Triglycerides: For a mixed-acid triglyceride like OPO, the result is two molecules of free oleic acid and one molecule of 2-palmitoylglycerol.

The fatty acids at the sn-2 position are generally absorbed as part of the 2-MAG.[9] This is metabolically significant because long-chain saturated fatty acids, like palmitic acid, are less readily absorbed as free fatty acids and can form insoluble calcium soaps in the intestine, leading to their excretion.[10] Therefore, positioning a saturated fatty acid at the sn-2 position, as seen in OPO, enhances its absorption.[4]

Chylomicron Assembly and Transport

Inside the enterocytes of the small intestine, the absorbed 2-MAGs and free fatty acids are re-esterified to form new triglycerides. These newly synthesized triglycerides, along with cholesterol and apolipoproteins, are packaged into large lipoprotein particles called chylomicrons.[11] Chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream, where they transport dietary lipids to various tissues.[12][13] The composition of the fatty acids in the chylomicron triglycerides is influenced by the composition and structure of the dietary triglycerides.[11][14]

Tissue Uptake and Utilization

In the circulation, lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in tissues like adipose tissue and muscle, hydrolyzes the triglycerides within chylomicrons.[15] This releases fatty acids, which can then be taken up by the surrounding cells for energy or storage. The structure of the triglyceride can influence the rate of LPL-mediated hydrolysis.[16] The chylomicron remnants, now depleted of most of their triglyceride content, are eventually cleared from the circulation by the liver.[12]

Quantitative Data on Mixed-Acid Triglyceride Metabolism

The structural differences between mixed-acid and simple triglycerides lead to quantifiable differences in their metabolic handling. The following tables summarize key quantitative data from studies comparing the metabolism of different triglyceride structures.

Table 1: Comparative Absorption of Different Triglyceride Structures

Triglyceride TypeFatty Acid at sn-2Fatty Acids at sn-1,3Relative Absorption Efficiency (%)Reference
OPO Palmitic AcidOleic AcidHigh (~95%)[4]
POP Oleic AcidPalmitic AcidModerate[17]
Tripalmitin (PPP) Palmitic AcidPalmitic AcidLow[8]
Triolein (OOO) Oleic AcidOleic AcidHigh[8]

Table 2: Postprandial Plasma Triglyceride Response to Different Dietary Fats

Dietary FatPeak Plasma Triglyceride Concentration (mmol/L)Time to Peak (hours)Area Under the Curve (AUC)Reference
High sn-2 Palmitate Oil LowerDelayedReduced[9]
Standard Vegetable Oil HigherEarlierIncreased[9]
Glycerol Tristearate Significantly Lower-Lower[8]
Glycerol Trioleate Significantly Higher-Higher[8]

Table 3: Fatty Acid Composition of Adipose Tissue Triglycerides After Different Diets

Dietary GroupPalmitic Acid (16:0) (%)Stearic Acid (18:0) (%)Oleic Acid (18:1n-9) (%)Linoleic Acid (18:2n-6) (%)Reference
High Palmitic Acid Diet IncreasedDecreasedDecreasedDecreased[15]
High Stearic Acid Diet DecreasedIncreasedIncreasedNo Significant Change[15]
Weight Maintenance Diet DecreasedIncreasedIncreasedNo Significant Change[3]

Signaling Pathways Modulated by Mixed-Acid Triglycerides

The metabolic products of mixed-acid triglyceride digestion, particularly the specific fatty acids and 2-monoacylglycerols, can act as signaling molecules that influence various cellular processes, including gene expression related to lipid metabolism and inflammation.

PPARα and Fatty Acid Oxidation

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a key regulator of fatty acid oxidation.[18] Certain fatty acids and their derivatives can bind to and activate PPARα, leading to the increased expression of genes involved in the uptake and breakdown of fatty acids. The profile of fatty acids released from mixed-acid triglycerides can thus modulate PPARα activity and influence the overall rate of fat burning.

SREBP-1c and Lipogenesis

Sterol regulatory element-binding protein-1c (SREBP-1c) is a major transcription factor that controls the expression of genes involved in de novo lipogenesis (the synthesis of new fatty acids).[18] Polyunsaturated fatty acids are known to suppress the activity of SREBP-1c, thereby reducing fat synthesis.[19] The specific fatty acid composition of mixed-acid triglycerides can therefore impact SREBP-1c-mediated gene expression and regulate the balance between fat storage and synthesis.[18]

Inflammatory Signaling

Palmitic acid, a saturated fatty acid, has been shown to act as a signaling molecule that can activate inflammatory pathways, potentially through Toll-like receptor 4 (TLR4) and the activation of NF-κB and MAPK signaling.[20] The delivery of palmitic acid to cells, influenced by its position on the dietary triglyceride, can therefore modulate inflammatory responses.[21]

Signaling_Pathways cluster_input Dietary Mixed-Acid TG cluster_digestion Digestion & Absorption cluster_signaling Intracellular Signaling cluster_output Metabolic Outcomes Mixed-Acid TG Mixed-Acid TG 2-MAG 2-MAG Mixed-Acid TG->2-MAG Free Fatty Acids Free Fatty Acids Mixed-Acid TG->Free Fatty Acids PPARα PPARα Free Fatty Acids->PPARα Activates SREBP-1c SREBP-1c Free Fatty Acids->SREBP-1c Inhibits TLR4/NF-κB TLR4/NF-κB Free Fatty Acids->TLR4/NF-κB Activates (e.g., Palmitic Acid) Fatty Acid Oxidation Fatty Acid Oxidation PPARα->Fatty Acid Oxidation Promotes Lipogenesis Lipogenesis SREBP-1c->Lipogenesis Inhibits Inflammation Inflammation TLR4/NF-κB->Inflammation Promotes

Signaling pathways influenced by mixed-acid TG metabolites.

Experimental Protocols

The study of mixed-acid triglyceride metabolism employs a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

In Vivo Triglyceride Metabolism using Stable Isotope Tracing

This protocol outlines a method to trace the metabolic fate of fatty acids from a specific mixed-acid triglyceride in vivo.[22][23][24]

Objective: To quantify the absorption, transport, and tissue-specific uptake of fatty acids from a custom-synthesized, stable isotope-labeled mixed-acid triglyceride.

Materials:

  • Stable isotope-labeled mixed-acid triglyceride (e.g., with ¹³C-labeled fatty acids).

  • Experimental animals (e.g., rats or mice with cannulated thoracic ducts or indwelling catheters).

  • Lipid extraction solvents (e.g., chloroform/methanol mixture).

  • Internal standards for mass spectrometry.

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Tracer Administration: Administer the stable isotope-labeled mixed-acid triglyceride to the experimental animals orally or via infusion.

  • Sample Collection: Collect blood, lymph, and tissue samples at various time points after tracer administration.

  • Lipid Extraction: Extract total lipids from the collected samples using a method such as the Folch or Bligh-Dyer procedure.

  • Triglyceride Isolation: Isolate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Fatty Acid Analysis: Transesterify the isolated triglycerides to fatty acid methyl esters (FAMEs).

  • Mass Spectrometry Analysis: Analyze the FAMEs by GC-MS or the intact triglycerides by LC-MS to determine the isotopic enrichment of the labeled fatty acids in different lipid pools and tissues.

  • Kinetic Modeling: Use the isotopic enrichment data to perform kinetic modeling and calculate parameters such as absorption rates, clearance rates, and tissue-specific fatty acid fluxes.

Positional Analysis of Fatty Acids in Triglycerides

This protocol describes a method for determining the distribution of fatty acids at the sn-1, sn-2, and sn-3 positions of a mixed-acid triglyceride.

Objective: To determine the regiospecificity of fatty acids in a given triglyceride sample.

Materials:

  • Pancreatic lipase.

  • Tris-HCl buffer.

  • Bile salts and calcium chloride solution.

  • Lipid extraction solvents.

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Gas chromatography (GC) system.

Procedure:

  • Enzymatic Hydrolysis: Incubate the triglyceride sample with pancreatic lipase in a buffered solution containing bile salts and calcium chloride. The lipase will selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions.

  • Reaction Quenching: Stop the reaction after a short period (to achieve partial hydrolysis) by adding acid.

  • Lipid Extraction: Extract the lipid products (unreacted triglycerides, diglycerides, 2-monoacylglycerols, and free fatty acids).

  • TLC Separation: Separate the different lipid classes by TLC.

  • 2-Monoacylglycerol Isolation: Scrape the band corresponding to the 2-monoacylglycerols from the TLC plate and extract the lipids.

  • Fatty Acid Analysis of 2-MAG: Convert the fatty acids of the isolated 2-monoacylglycerols into FAMEs and analyze their composition by GC. This provides the fatty acid composition of the sn-2 position.

  • Fatty Acid Analysis of Total TG: Analyze the fatty acid composition of the original, unhydrolyzed triglyceride sample.

  • Calculation: The fatty acid composition of the sn-1 and sn-3 positions can be calculated by subtracting the composition of the sn-2 position (multiplied by one-third) from the total fatty acid composition (multiplied by three) and dividing the result by two.

Experimental and Analytical Workflows

The comprehensive analysis of mixed-acid triglycerides in biological systems follows a structured workflow, from sample acquisition to data interpretation.

Lipidomics_Workflow cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_data Data Processing cluster_interpretation Biological Interpretation Sample_Collection Sample Collection (Blood, Tissue, etc.) Lipid_Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_Separation LC Separation of Triglyceride Species Lipid_Extraction->LC_Separation MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis Peak_Detection Peak Detection & Integration MS_Analysis->Peak_Detection Lipid_Identification Lipid Identification (Database Matching) Peak_Detection->Lipid_Identification Quantification Quantification (Internal Standards) Lipid_Identification->Quantification Statistical_Analysis Statistical Analysis (e.g., PCA, Volcano Plots) Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery

A typical lipidomics workflow for triglyceride analysis.

Conclusion

Mixed-acid triglycerides are not merely passive energy storage molecules; their specific structures are critical determinants of their metabolic fate and signaling functions. The position of fatty acids on the glycerol backbone significantly influences their digestion, absorption, and subsequent effects on cellular signaling pathways that regulate lipid metabolism and inflammation. A thorough understanding of the metabolism of mixed-acid triglycerides is essential for researchers, scientists, and drug development professionals working in the fields of nutrition, metabolic diseases, and pharmacology. The application of advanced analytical techniques, such as stable isotope tracing and lipidomics, will continue to unravel the complex roles of these fascinating molecules in health and disease.

References

Solubility Profile of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG(16:0/16:0/14:0)), a mixed-acid triglyceride. The document compiles available quantitative solubility data, offers detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. This information is critical for applications in pharmaceutical formulations, lipid-based drug delivery systems, and biochemical research.

Core Concepts in Triglyceride Solubility

Triglycerides, being non-polar lipids, are generally soluble in non-polar organic solvents and sparingly soluble in polar solvents.[1] Their solubility is influenced by the chain length and degree of saturation of their constituent fatty acids, as well as the temperature and the polarity of the solvent. The principle of "like dissolves like" is paramount; non-polar triglycerides will dissolve best in non-polar solvents such as chloroform, hexane, and ethers.[1] Conversely, they exhibit poor solubility in highly polar solvents like water and limited solubility in protic polar solvents such as ethanol.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The primary data point found is its solubility in chloroform. For a comprehensive understanding, this guide includes solubility data for structurally similar triglycerides to provide a comparative context.

CompoundSolventTemperatureSolubility
This compound ChloroformNot Specified~1 mg/mL[2][3]
1,2-Dipalmitoyl-3-pentadecanoyl-rac-glycerolChloroformNot Specified10 mg/mL[4]
1,2-Dipalmitoyl-3-stearoyl-rac-glycerolDMFNot Specified10 mg/mL[5][6]
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerolDMFNot Specified10 mg/mL[7]
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerolEthanolNot Specified10 mg/mL[7]
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerolDMFNot Specified10 mg/mL[8]
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerolEthanolNot Specified10 mg/mL[8]
1-Myristoyl-2-palmitoyl-3-butyryl-rac-glycerolChloroformNot SpecifiedSlightly soluble[9]
1-Myristoyl-2-palmitoyl-3-butyryl-rac-glycerolMethanolNot SpecifiedSlightly soluble[9]

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of triglycerides in organic solvents. The following protocols are generalized and can be adapted for this compound.

Method 1: Isothermal Equilibrium (Shake-Flask Method)

This gravimetric method is a standard technique for determining saturation solubility.

1. Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., chloroform, ethanol, hexane, acetone)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Micropipettes

  • Vacuum oven or desiccator

2. Protocol:

  • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation.

  • Add a known volume or mass of the desired organic solvent to the vial.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to sediment the undissolved solute.

  • Carefully withdraw a known aliquot of the supernatant (the saturated solution) using a micropipette.

  • Transfer the aliquot to a pre-weighed container.

  • Evaporate the solvent from the aliquot in a vacuum oven or desiccator until a constant weight of the dissolved triglyceride is achieved.

  • Calculate the solubility in mg/mL or g/100g of solvent based on the mass of the dissolved triglyceride and the volume/mass of the solvent in the aliquot.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration of the dissolved triglyceride in a saturated solution.

1. Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase compatible with the solvent and analyte

  • Standard solutions of this compound of known concentrations

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Protocol:

  • Prepare saturated solutions as described in the Shake-Flask Method (Steps 1-5).

  • Filter an aliquot of the supernatant through a syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the calibration curve.

  • Prepare a series of standard solutions of this compound and generate a calibration curve by plotting detector response versus concentration.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Determine the concentration of the triglyceride in the diluted sample from the calibration curve.

  • Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Workflow for Solubility Determination A Sample Preparation: Add excess this compound to a known volume of solvent B Equilibration: Agitate at constant temperature (e.g., 24-72 hours) A->B C Phase Separation: Centrifuge to pellet undissolved solid B->C D Supernatant Collection: Carefully withdraw an aliquot of the saturated solution C->D E Analysis Method D->E F Gravimetric Analysis: Evaporate solvent and weigh the residue E->F Gravimetric G Chromatographic Analysis (HPLC): Filter, dilute, and inject into HPLC. Quantify against a standard curve. E->G Chromatographic H Data Calculation: Determine solubility (e.g., in mg/mL) F->H G->H

Caption: A flowchart of the experimental workflow for determining triglyceride solubility.

This guide serves as a foundational resource for professionals working with this compound. While specific quantitative data remains scarce, the provided protocols and comparative data offer a robust framework for its practical application and further characterization.

References

Methodological & Application

Synthesis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis of defined lipids is crucial for advancing our understanding of biological systems and for the development of novel therapeutics. This document provides a detailed application note and a comprehensive protocol for the chemical synthesis of 1,2-dipalmitoyl-3-myristoyl-rac-glycerol (B40673), a specific mixed-acid triglyceride.

This asymmetric triglyceride, with two palmitic acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone, serves as a valuable tool in various research applications. Its defined structure allows for the investigation of lipid metabolism, the physical chemistry of biological membranes, and the formulation of lipid-based drug delivery systems.

Application Notes

This compound is a key intermediate in lipid biosynthesis and has been identified in natural sources such as bovine milk fat.[1] In a research context, its applications are multifaceted:

  • Lipidomics and Metabolic Studies: As a defined triglyceride, it can be used as a standard in mass spectrometry-based lipidomics to identify and quantify complex lipid mixtures in biological samples. Its metabolism can be traced to understand the enzymatic processes involved in triglyceride breakdown and fatty acid utilization.

  • Model Membrane Studies: The incorporation of asymmetric triglycerides like this compound into model membranes, such as liposomes and lipid vesicles, allows for the study of their influence on membrane fluidity, permeability, and domain formation. These studies are critical for understanding the biophysical properties of cell membranes.

  • Drug Delivery Systems: Asymmetric lipids are increasingly being explored for their potential in drug delivery.[2][3][4] The specific arrangement of fatty acid chains can influence the encapsulation efficiency and release kinetics of therapeutic agents from lipid nanoparticles and other lipid-based carriers. This synthesized triglyceride can be a component in the formulation of such delivery systems to fine-tune their properties for optimal drug delivery.

Physicochemical and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented in the table below.

PropertyValue
Chemical Formula C₄₉H₉₄O₆
Molecular Weight 779.27 g/mol
CAS Number 60138-14-9
Appearance Solid
Solubility Chloroform (B151607)
¹H NMR (CDCl₃, ppm) δ 5.27 (m, 1H, -CH-), 4.31 (dd, 1H, -CH₂-), 4.16 (dd, 1H, -CH₂-), 2.32 (t, 6H, -CH₂-C=O), 1.62 (m, 6H, -CH₂-), 1.25 (br s, 68H, -(CH₂)n-), 0.88 (t, 9H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 173.3, 172.9 (C=O), 68.9 (-CH-), 62.1 (-CH₂-), 34.2, 34.0, 31.9, 29.7, 29.5, 29.3, 29.1, 24.9, 22.7, 14.1
Mass Spectrometry ESI-MS: m/z [M+Na]⁺ calculated for C₄₉H₉₄O₆Na⁺: 801.69, found 801.7
Purity (by TLC/HPLC) ≥98%

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step chemical process involving the protection of the glycerol backbone, sequential acylation, and subsequent deprotection.

Diagram: Synthesis Workflow of this compound

SynthesisWorkflow Glycerol Glycerol Isopropylideneglycerol 1,2-Isopropylidene-rac-glycerol Glycerol->Isopropylideneglycerol Protection Acetone Acetone, p-TSA ProtectedDiglyceride 1,2-Dipalmitoyl-3-O-isopropylidene-rac-glycerol Isopropylideneglycerol->ProtectedDiglyceride Acylation PalmitoylChloride Palmitoyl (B13399708) Chloride (2 eq.), Pyridine (B92270) Diglyceride 1,2-Dipalmitoyl-rac-glycerol (B53016) ProtectedDiglyceride->Diglyceride Deprotection Deprotection Acidic Hydrolysis (e.g., HCl/MeOH) FinalProduct This compound Diglyceride->FinalProduct Acylation MyristoylChloride Myristoyl Chloride, Pyridine Purification Purification (Silica Gel Chromatography) FinalProduct->Purification Characterization Characterization (TLC, NMR, MS) Purification->Characterization

Caption: Chemical synthesis pathway for this compound.

Protocol 1: Synthesis of 1,2-Isopropylidene-rac-glycerol (Solketal)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol (1 equivalent) and a 3-fold molar excess of acetone.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approximately 0.01 equivalents).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,2-isopropylidene-rac-glycerol by vacuum distillation.

Protocol 2: Synthesis of 1,2-Dipalmitoyl-3-O-isopropylidene-rac-glycerol
  • Reaction Setup: Dissolve 1,2-isopropylidene-rac-glycerol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add pyridine (2.2 equivalents) as a base.

  • Acylation: Cool the mixture in an ice bath and add palmitoyl chloride (2.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the product by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 3: Synthesis of 1,2-Dipalmitoyl-rac-glycerol
  • Deprotection: Dissolve the purified 1,2-dipalmitoyl-3-O-isopropylidene-rac-glycerol in a mixture of methanol (B129727) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Stir the solution at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).

  • Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 1,2-dipalmitoyl-rac-glycerol is often used in the next step without further purification if TLC shows a single major spot.

Protocol 4: Synthesis of this compound
  • Reaction Setup: Dissolve 1,2-dipalmitoyl-rac-glycerol (1 equivalent) in anhydrous DCM under an inert atmosphere. Add pyridine (1.1 equivalents).

  • Acylation: Cool the mixture in an ice bath and add myristoyl chloride (1.05 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Follow the same work-up procedure as in Protocol 2.

  • Purification: Purify the final product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Characterization Protocols

Protocol 5: Thin-Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v) is a suitable solvent system for separating triglycerides from di- and monoglycerides.

  • Visualization: The spots can be visualized by staining with iodine vapor or by charring with a phosphomolybdic acid solution followed by heating.

Protocol 6: High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) can be employed for the separation of different triglyceride species.

  • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.

Protocol 7: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire standard proton NMR spectra to confirm the presence of the glycerol backbone protons and the fatty acid acyl chain protons at their characteristic chemical shifts.

  • ¹³C NMR: Acquire carbon-13 NMR spectra to identify the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and fatty acid chains.

Protocol 8: Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Analysis: Determine the molecular weight of the synthesized triglyceride by identifying the molecular ion peak (e.g., [M+Na]⁺).

Potential Signaling Pathway Involvement

While this compound is primarily a storage lipid, its metabolic products, diacylglycerols (DAGs) and fatty acids, are key signaling molecules. The controlled synthesis of this specific triglyceride allows for its use in studies to probe these pathways.

Diagram: Potential Signaling Role of Metabolites

SignalingPathway TAG This compound Lipase Lipase Hydrolysis TAG->Lipase DAG 1,2-Dipalmitoyl-rac-glycerol Lipase->DAG MyristicAcid Myristic Acid Lipase->MyristicAcid PKC Protein Kinase C (PKC) Activation DAG->PKC Membrane Membrane Modification & Protein Acylation MyristicAcid->Membrane Downstream Downstream Signaling PKC->Downstream

Caption: Metabolic products of the triglyceride can act as signaling molecules.

References

Application Note and Protocol: Quantitative Analysis of TG(16:0/16:0/14:0) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that serve as a primary form of energy storage in animals. The specific composition of fatty acids on the glycerol (B35011) backbone of a triglyceride can have significant physiological and pathological implications. TG(16:0/16:0/14:0), a specific triglyceride containing two palmitic acid (16:0) moieties and one myristic acid (14:0) moiety, is of growing interest in lipidomic research due to its potential role in various metabolic processes. Accurate and precise quantification of TG(16:0/16:0/14:0) in biological samples is crucial for understanding its function in health and disease, and for the development of novel therapeutics targeting lipid metabolism.

This application note provides a detailed protocol for the quantitative analysis of TG(16:0/16:0/14:0) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method employs a lipid extraction procedure followed by reversed-phase liquid chromatography for the separation of TG(16:0/16:0/14:0) from other lipid species. The identification and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The principle of MRM involves selecting a specific precursor ion (in this case, the ammoniated adduct of TG(16:0/16:0/14:0)) and monitoring for specific product ions generated through collision-induced dissociation. The product ions correspond to the neutral loss of one of the fatty acid chains, providing a high degree of specificity and sensitivity for quantification.

Reagents and Materials

  • Solvents: Chloroform (B151607), Methanol, Isopropanol (B130326), Acetonitrile (all LC-MS grade)

  • Internal Standard (IS): TG(17:0/17:0/17:0) or other suitable odd-chain triglyceride

  • Standard: TG(16:0/16:0/14:0) (analytical standard grade)

  • Other Reagents: Ammonium formate (B1220265), Formic acid, Ultrapure water

  • Sample Collection Tubes: Polypropylene tubes

  • Glassware: Volumetric flasks, pipettes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve TG(16:0/16:0/14:0) standard and the internal standard in chloroform to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with isopropanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in isopropanol.

Sample Preparation (Lipid Extraction)

This protocol is based on the widely used Folch method for lipid extraction.

  • Homogenization: Homogenize tissue samples (e.g., liver, adipose) in a 2:1 (v/v) chloroform:methanol mixture. For plasma or serum samples, use 50 µL of the sample.

  • Internal Standard Addition: Add a known amount of the internal standard spiking solution to each sample.

  • Extraction: Vortex the samples vigorously for 2 minutes. Add 0.2 volumes of 0.9% NaCl solution, vortex for another 30 seconds, and centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of isopropanol (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UHPLC with a C18 reversed-phase column

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium formate and 0.1% Formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • TG(16:0/16:0/14:0):

      • Precursor Ion (Q1): m/z 796.7 (Ammoniated adduct [M+NH4]+)

      • Product Ion 1 (Q3): m/z 540.5 (Neutral loss of palmitic acid)

      • Product Ion 2 (Q3): m/z 568.5 (Neutral loss of myristic acid)

    • Internal Standard (e.g., TG(17:0/17:0/17:0)):

      • Precursor Ion (Q1): m/z 866.8 ([M+NH4]+)

      • Product Ion (Q3): m/z 578.6 (Neutral loss of heptadecanoic acid)

Data Analysis and Presentation

Quantification

Generate a calibration curve by plotting the peak area ratio of the TG(16:0/16:0/14:0) standard to the internal standard against the concentration of the standard. The concentration of TG(16:0/16:0/14:0) in the samples can then be calculated using the linear regression equation from the calibration curve.

Data Presentation

Summarize the quantitative data in a clear and structured table.

Sample IDSample TypeReplicateConcentration (ng/mL)Standard Deviation%RSD
Control 1Human Plasma1152.38.95.8
Control 2Human Plasma2148.97.55.0
Treated 1Human Plasma1256.712.14.7
Treated 2Human Plasma2261.214.35.5
Tissue 1Mouse Liver11245.688.27.1
Tissue 2Mouse Liver21301.995.77.4

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Homogenize Homogenization in Chloroform:Methanol (2:1) Sample->Homogenize Add_IS Add Internal Standard (TG 17:0/17:0/17:0) Homogenize->Add_IS Extract Phase Separation with NaCl Add_IS->Extract Collect Collect Organic Phase Extract->Collect Dry Dry Down under Nitrogen Collect->Dry Reconstitute Reconstitute in Isopropanol Dry->Reconstitute Inject Inject onto C18 Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Positive ESI Separate->Ionize Detect MRM Detection (Precursor/Product Ions) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Standard Series) Integrate->Calibrate Quantify Quantification of TG(16:0/16:0/14:0) Calibrate->Quantify

Caption: Experimental workflow for TG(16:0/16:0/14:0) quantification.

Triglyceride Metabolism Pathway

G cluster_synthesis Triglyceride Synthesis (Kennedy Pathway) cluster_breakdown Triglyceride Breakdown (Lipolysis) cluster_regulation Regulation G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG Phosphatase TG Triglyceride (e.g., TG 16:0/16:0/14:0) DAG->TG Acyl-CoA TG_b Triglyceride DAG_b Diacylglycerol TG_b->DAG_b ATGL FFA Free Fatty Acids (14:0, 16:0) TG_b->FFA MAG_b Monoacylglycerol DAG_b->MAG_b HSL DAG_b->FFA Glycerol Glycerol MAG_b->Glycerol MGL MAG_b->FFA Glycerol->G3P Glycerol Kinase Insulin Insulin Insulin->DAG stimulates Glucagon Glucagon Glucagon->DAG_b stimulates

Caption: Overview of triglyceride synthesis and breakdown pathways.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, a triacylglycerol (TAG) containing two palmitic acid moieties and one myristic acid moiety, is a component of complex lipid mixtures in various biological and commercial samples, such as bovine milk fat[1]. Accurate and robust quantification of specific TAGs like this is crucial for understanding lipid metabolism, food science, and developing lipid-based therapeutics. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Sample Preparation: Lipid Extraction from Complex Matrices (e.g., Milk Fat)

A robust lipid extraction is critical for accurate quantification. The following protocol is adapted from methods developed for the analysis of triacylglycerols in milk fat[1].

Materials:

  • Methanol (MeOH), LC-MS grade

  • Chloroform (CHCl₃), HPLC grade

  • Deionized water

  • Sodium chloride (NaCl) solution, 0.9% (w/v)

  • Internal Standard (IS): A commercially available, stable isotope-labeled or odd-chain triacylglycerol standard, such as TG(17:0/17:0/17:0), should be used for accurate quantification.

  • Solid-Phase Extraction (SPE) silica (B1680970) cartridges (500 mg, 6 mL)

  • Diethyl ether

Procedure:

  • Homogenization: For solid or semi-solid samples, ensure the sample is homogenized to achieve uniformity. For liquid samples like milk, use a well-mixed aliquot.

  • Initial Extraction:

    • To 0.5 mL of the sample, add 1.5 mL of ice-cold MeOH.

    • Add the internal standard solution at a known concentration.

    • Add 2.5 mL of ice-cold CHCl₃.

    • Vortex the mixture vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic (chloroform) phase into a clean tube.

  • Re-extraction:

    • To the remaining aqueous/methanol phase, add another 1.5 mL of CHCl₃.

    • Vortex and centrifuge as in the previous step.

    • Combine the lower organic phase with the first extract.

  • Washing:

    • Add 2 mL of 0.9% NaCl solution to the combined organic extract.

    • Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes.

    • Discard the upper aqueous layer.

  • SPE Cleanup (Optional but Recommended):

    • Condition a silica SPE cartridge with 5 mL of hexane.

    • Load the dried and reconstituted lipid extract (in a small volume of hexane) onto the cartridge.

    • Elute the TAG fraction with 11 mL of diethyl ether[1].

  • Drying and Reconstitution:

    • Evaporate the solvent from the final extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of isopropanol/hexane (4:1, v/v) or another suitable solvent for LC-MS analysis[1].

Liquid Chromatography (LC) Method

Reversed-phase chromatography is commonly used for the separation of TAGs based on their carbon number and degree of unsaturation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Column Temperature: 30°C

  • Autosampler Temperature: 15°C to prevent lipid aggregation[2].

  • Injection Volume: 5 µL

Mobile Phases:

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

Gradient Elution:

Time (min) Flow Rate (mL/min) % Mobile Phase B
0.0 0.2 30
3.0 0.2 30
8.0 0.2 43
9.0 0.2 50
18.0 0.2 90
27.0 0.2 99
32.0 0.2 99
32.1 0.2 30

| 35.0 | 0.2 | 30 |

This is a representative gradient and may require optimization based on the specific column and LC system used.

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is a common and effective technique for the analysis of triacylglycerols.

Instrumentation:

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Ionization Source Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MS Analysis - Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The precursor ion for TAGs is typically the ammonium adduct, [M+NH₄]⁺. The product ions are generated by the neutral loss of one of the fatty acid chains.

For this compound (C₄₉H₉₄O₆, MW: 779.27 g/mol )[1]:

  • Precursor Ion ([M+NH₄]⁺): m/z 796.8

  • Product Ions (Neutral Loss of Fatty Acid):

    • Loss of Palmitic Acid (C16:0): m/z 522.5 (796.8 - 274.3)

    • Loss of Myristic Acid (C14:0): m/z 550.5 (796.8 - 246.3)

MRM Transitions to Monitor:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 796.8 522.5 35-45
This compound 796.8 550.5 35-45

| Internal Standard (e.g., TG 17:0/17:0/17:0) | Dependent on IS | Dependent on IS | 35-45 |

Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables present illustrative quantitative data for the analysis of a triacylglycerol standard. These values are representative and should be determined for each specific assay and instrument.

Table 1: Calibration Curve and Linearity
Concentration Range (ng/mL)Linear Range (ng/mL)
1 - 10005 - 500>0.995
Table 2: Limits of Detection and Quantification
Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
15
Table 3: Precision and Accuracy
Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
10< 10%< 15%90-110%
100< 8%< 12%92-108%
400< 5%< 10%95-105%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Sample Biological Sample (e.g., Milk Fat) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (MeOH/CHCl₃) Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution in Injection Solvent Cleanup->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Analysis Statistical Analysis & Reporting Peak_Integration->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Final Report

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling Pathway

This compound is primarily an energy storage molecule and is not directly involved in major signaling pathways. Its metabolism follows the general pathways of triacylglycerol breakdown (lipolysis) to release fatty acids for energy or re-synthesis into other lipids. A diagram of a specific signaling pathway is therefore not applicable. The experimental workflow provides the most relevant logical diagram for this application.

References

Revolutionizing Lipid Analysis: A Detailed Protocol for the Separation of Mixed-Acid Triglycerides by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of mixed-acid triglycerides (TAGs) is paramount for understanding lipid metabolism, ensuring the quality of pharmaceutical excipients, and developing novel therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for achieving high-resolution separation of these complex lipid molecules. This application note provides detailed protocols for two primary HPLC methods: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC, enabling the accurate characterization of mixed-acid TAGs.

The separation of triglycerides, which are composed of a glycerol (B35011) backbone esterified with three fatty acids, presents a significant analytical challenge due to their structural diversity. Variations in the fatty acid chain length and the number and position of double bonds lead to a vast number of potential TAG isomers. This complexity necessitates robust analytical methods to differentiate and quantify individual TAG species.

Principles of Separation

Reversed-Phase HPLC (RP-HPLC) is the most widely employed technique for triglyceride analysis.[1][2] It separates TAGs based on their partition number (PN), which is calculated as PN = ECN - 2 * NDB, where ECN is the equivalent carbon number (total number of carbon atoms in the fatty acid chains) and NDB is the total number of double bonds.[1] In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[1][3] Triglycerides with longer acyl chains and fewer double bonds are more hydrophobic and thus exhibit stronger retention on the column, resulting in longer elution times.[1]

Silver-Ion HPLC offers a complementary separation mechanism based on the degree and geometry of unsaturation in the fatty acid moieties.[4][5] The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the unsaturated fatty acids.[4][5] The strength of this interaction increases with the number of double bonds, leading to longer retention times for more unsaturated TAGs.[4] This technique is particularly adept at separating isomers with the same partition number but differing in their degree of unsaturation.[4][6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for General Triglyceride Profiling

This protocol is suitable for the routine analysis and profiling of mixed-acid triglycerides in various samples, such as vegetable oils and pharmaceutical formulations.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Ultraviolet (UV) detector, or Mass Spectrometer (MS)).[2][3]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • HPLC-grade acetonitrile (B52724), acetone, isopropanol, and dichloromethane (B109758).[1][3]

  • Sample vials and filters.

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the triglyceride sample.

    • Dissolve the sample in 1 mL of dichloromethane or another suitable organic solvent.[1]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.[1]

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 5-20 µL of the prepared sample.

  • Data Acquisition and Analysis:

    • Acquire data using the appropriate detector settings. For ELSD, typical parameters include a drift tube temperature of 40-60°C and a nebulizer gas pressure of 1.5-2.5 bar. For UV detection, a wavelength of 205-215 nm can be used.[7]

    • Identify peaks based on retention times compared to known standards or by using a mass spectrometer for structural elucidation.

    • Quantify the triglycerides using peak areas and a suitable calibration method.

Table 1: RP-HPLC Gradient Elution Program

Time (min)Mobile Phase A: Acetonitrile (%)Mobile Phase B: Acetone (%)Flow Rate (mL/min)
010001.0
5065351.0
7065351.0
14520801.0
15520801.0

This gradient is an example and may require optimization depending on the specific sample and column.[1]

Protocol 2: Silver-Ion HPLC for Separation of Unsaturated Triglyceride Isomers

This protocol is designed for the fine separation of triglyceride isomers that differ in the number or configuration of their double bonds.

Materials and Equipment:

  • HPLC system as described in Protocol 1.

  • Silver-ion HPLC column (e.g., 250 mm x 4.6 mm).[4]

  • HPLC-grade hexane (B92381) and acetonitrile.[4]

  • Sample vials and filters.

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, using hexane as the dissolution solvent.

  • Chromatographic Conditions:

    • Set the column temperature. Note that in silver-ion HPLC with hexane-based mobile phases, lower temperatures can lead to shorter retention times for unsaturated compounds.[4] A typical starting point is 20-25°C.

    • Equilibrate the column with the mobile phase.

    • Inject 5-20 µL of the prepared sample.

  • Data Acquisition and Analysis:

    • Acquire and analyze the data as described in Protocol 1. Mass spectrometry is highly recommended for positive peak identification due to the complex separations achieved.[6]

Table 2: Silver-Ion HPLC Isocratic Elution Conditions

Mobile Phase CompositionFlow Rate (mL/min)
1.0% to 1.5% Acetonitrile in Hexane1.0 - 2.0

The percentage of acetonitrile can be adjusted to optimize the separation of specific isomers.[4]

Data Presentation

The following tables provide examples of quantitative data that can be obtained using these HPLC methods.

Table 3: Example Retention Times of Triglycerides using RP-HPLC

TriglycerideAbbreviationRetention Time (min)
TricaprylinCCC16.47
TricaprinC10:0/C10:0/C10:020.00
TrilaurinLaLaLa22.39
TrimyristinMMM24.88
TripalmitinPPP27.95
TrioleinOOO28.27

Data adapted from a study on a C30 column, retention times are for illustrative purposes.[8]

Table 4: Elution Order of Triglyceride Groups in Silver-Ion HPLC

Elution OrderTriglyceride Group (based on number of double bonds)
1Saturated (e.g., PPP, SSS)
2Monounsaturated (e.g., POO, SOO)
3Diunsaturated (e.g., OOO, LOO)
4Triunsaturated (e.g., LLL, OLL)
5Polyunsaturated

Elution order is based on the increasing number of double bonds.[4][5]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separation Chromatographic Separation (RP-HPLC or Ag+-HPLC) inject->separation detection Detection (ELSD, UV, MS) separation->detection acquire Data Acquisition detection->acquire identify Peak Identification acquire->identify quantify Quantification identify->quantify report report quantify->report Generate Report

Caption: Workflow for HPLC analysis of mixed-acid triglycerides.

Conclusion

The described RP-HPLC and Silver-Ion HPLC methods provide robust and reliable approaches for the detailed analysis of mixed-acid triglycerides. By selecting the appropriate method based on the specific analytical goal—general profiling versus isomer separation—researchers can obtain high-quality, reproducible data. The provided protocols and data tables serve as a comprehensive guide for implementing these essential techniques in the laboratory. For complex mixtures, the coupling of HPLC with mass spectrometry is highly recommended for unambiguous peak identification and structural elucidation.[6]

References

Application Notes and Protocols for 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol as a Lipid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a high-purity triacylglycerol (TAG) suitable for use as a lipid standard in a variety of analytical applications. This mixed-acid triglyceride, containing two palmitic acid (16:0) moieties at the sn-1 and sn-2 positions and one myristic acid (14:0) moiety at the sn-3 position, is a valuable tool for the accurate quantification of triglycerides in complex biological matrices. Its defined structure and high purity make it an excellent internal or external standard for chromatographic and mass spectrometric assays. These application notes provide detailed protocols for its use in quantitative lipidomics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₄₉H₉₄O₆[1]
Molecular Weight 779.27 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility Chloroform (B151607) (1 mg/mL)[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the quantification of various triglyceride species in human plasma.

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate

  • Human plasma (collected from fasting individuals)

  • Water (LC-MS grade)

2. Standard Solution Preparation

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform in a volumetric flask.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with isopropanol.

3. Sample Preparation (Lipid Extraction)

  • Thaw frozen human plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 50 µL of the 10 µg/mL internal standard working solution.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate

    • Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The precursor ion for triglycerides is typically the ammonium adduct [M+NH₄]⁺. Product ions are generated by the neutral loss of a fatty acid.

    • MRM Transitions for Internal Standard (this compound):

      • Precursor Ion (Q1): m/z 796.8 (M+NH₄)⁺

      • Product Ion (Q3) for Palmitic Acid Loss: m/z 540.5

      • Product Ion (Q3) for Myristic Acid Loss: m/z 568.5

    • Monitor the MRM transitions for the specific triglycerides of interest in the samples.

5. Quantification

Create a calibration curve using external standards of the triglycerides to be quantified. For each calibration point and sample, calculate the peak area ratio of the analyte to the internal standard. Plot the peak area ratio against the concentration of the external standards to generate a linear regression curve. Use this curve to determine the concentration of the triglycerides in the plasma samples.

Protocol 2: Analysis of Triglyceride Composition in Edible Oils by HPLC-ELSD using this compound as an External Standard

This protocol outlines the use of this compound to create a calibration curve for the quantification of total triglycerides in edible oils.

1. Materials and Reagents

  • This compound (Standard)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Edible oil samples (e.g., olive oil, sunflower oil)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in hexane to create calibration standards with concentrations ranging from 0.05 to 1.0 mg/mL.

3. Sample Preparation

  • Accurately weigh approximately 50 mg of the edible oil into a 10 mL volumetric flask.

  • Dissolve the oil in hexane and bring the volume to 10 mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

4. HPLC-ELSD Analysis

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol

    • Gradient: A typical gradient would start at 100% A, moving to 50% A and 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Evaporative Light Scattering Detector (ELSD) Conditions:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 40°C

    • Gas Flow (Nitrogen): 1.5 L/min

5. Quantification

Inject the calibration standards and plot the logarithm of the peak area versus the logarithm of the concentration. This double-log plot typically provides a linear relationship for ELSD data.[2] Fit a linear regression to the data. Inject the prepared oil samples and use the resulting peak areas and the calibration curve to determine the total triglyceride concentration in each sample.

Data Presentation

Table 2: LC-MS/MS Quantitative Data Summary (Example)

Analyte (Triglyceride)Sample 1 Conc. (µg/mL)Sample 2 Conc. (µg/mL)% RSD (n=3)
TG 50:115.222.84.5
TG 52:245.768.53.8
TG 54:332.145.34.1

Table 3: HPLC-ELSD Calibration Data for this compound

Concentration (mg/mL)Log(Concentration)Peak AreaLog(Peak Area)
0.05-1.3015,2344.18
0.10-1.0035,6784.55
0.25-0.6098,4564.99
0.50-0.30221,5435.35
1.000.00510,8765.71

Visualizations

Experimental Workflow for LC-MS/MS Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample spike Spike Plasma with IS plasma->spike is_stock IS Stock Solution (1 mg/mL in Chloroform) is_working IS Working Solution (10 µg/mL in Isopropanol) is_stock->is_working Dilute is_working->spike extract Liquid-Liquid Extraction (Chloroform:Methanol) spike->extract dry Dry Down Under Nitrogen extract->dry reconstitute Reconstitute in Isopropanol:Acetonitrile dry->reconstitute lc_separation LC Separation (C18 Reversed-Phase) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio_calc quantification Quantify Triglycerides ratio_calc->quantification calibration Generate Calibration Curve calibration->quantification

Caption: Workflow for triglyceride quantification in plasma using LC-MS/MS.

Dietary Triglyceride Digestion and Absorption Pathway

triglyceride_digestion cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Circulation dietary_tg Dietary Triglycerides (TAGs) emulsification Emulsification by Bile Salts dietary_tg->emulsification hydrolysis Hydrolysis emulsification->hydrolysis pancreatic_lipase Pancreatic Lipase pancreatic_lipase->hydrolysis products 2-Monoacylglycerol (2-MAG) + Free Fatty Acids (FFAs) hydrolysis->products micelle Mixed Micelles products->micelle absorption Absorption micelle->absorption reassembly Re-esterification to TAGs absorption->reassembly chylomicron_formation Chylomicron Assembly reassembly->chylomicron_formation chylomicron Chylomicron chylomicron_formation->chylomicron lymphatics Lymphatic System chylomicron->lymphatics Exocytosis bloodstream Bloodstream lymphatics->bloodstream

Caption: Enzymatic digestion and absorption of dietary triglycerides.[3][4][5][6][7][8][9]

References

Application Notes and Protocols: 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acyl triglyceride containing two palmitic acid chains (16:0) and one myristic acid chain (14:0). While specific research on this particular triglyceride in lipid bilayer studies is not extensively documented in publicly available literature, its asymmetrical nature provides a compelling case for its use in understanding the biophysical properties of cell membranes. Asymmetric lipids are crucial for various cellular functions, including the maintenance of membrane fluidity and the formation of distinct membrane domains. These notes provide a generalized framework for the application of asymmetrically acylated glycerols like this compound in lipid bilayer research, based on established principles and protocols for similar molecules.

Introduction to Asymmetric Lipids in Bilayers

Cell membranes are complex structures with a diverse composition of lipids. The asymmetry in the length and saturation of the acyl chains of these lipids plays a significant role in defining the physical and functional properties of the bilayer. Saturated but asymmetric glycerophospholipids have been shown to maintain membrane lipid order across a wide range of temperatures.[1][2] They can also substitute for unsaturated symmetric lipids in the phase behavior of ternary lipid bilayers, which may allow cells to maintain membrane fluidity in environments lacking the oxygen required for the synthesis of unsaturated lipids and sterols.[1][2]

Studies on other asymmetric lipids have revealed that they can form interdigitated chain packing in the gel phase, which transitions to a partially interdigitated fluid phase at higher temperatures.[1][3] This interdigitation results in thinner membranes compared to those composed of symmetric lipids.[1][4] The use of asymmetric lipids in artificial membranes, such as for drug delivery, could be beneficial for maintaining specific membrane fluidity and avoiding oxidation of double bonds in acyl chains.[1]

Hypothetical Biophysical Properties and Data

Table 1: Hypothetical Biophysical Parameters of DPPC Bilayers with and without this compound

ParameterDPPC Bilayer (Control)DPPC Bilayer + 10 mol% Asymmetric TriglycerideReference Lipid (DOPC)
Area per Lipid (Ų) 63.065.568.3
Bilayer Thickness (nm) 4.54.23.9
Lipid Diffusion Coefficient (x 10⁻⁸ cm²/s) 1.23.57.0
Phase Transition Temperature (°C) 41.539.0-20.0

Note: These are hypothetical values based on general principles of asymmetric lipid behavior and are intended for illustrative purposes.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on lipid bilayers.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To prepare LUVs composed of a model phospholipid (e.g., DPPC) with and without the incorporation of this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform (B151607)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC and this compound in chloroform to achieve the target molar ratio (e.g., 9:1 DPPC:asymmetric triglyceride).

    • Prepare a control flask with only DPPC.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing for 10-15 minutes above the phase transition temperature of the primary lipid (e.g., ~50°C for DPPC). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder to a temperature above the lipid phase transition.

    • Load the MLV suspension into one of the extruder syringes.

    • Force the suspension through the membrane by passing it back and forth between the syringes for an odd number of passes (e.g., 21 times). This will produce a suspension of LUVs with a uniform size distribution.

Protocol 2: Fluorescence Anisotropy to Determine Membrane Fluidity

Objective: To measure the effect of this compound on the fluidity of a lipid bilayer using a fluorescent probe.

Materials:

  • LUV suspensions (prepared as in Protocol 1)

  • Fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH)

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of DPH stock solution (in a suitable solvent like tetrahydrofuran) to the LUV suspension to achieve a final lipid-to-probe ratio of approximately 200:1.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 1 hour to allow the probe to incorporate into the bilayers.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., 360 nm and 430 nm, respectively).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation:

      • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

      • Where G is the G-factor, an instrument-specific correction factor.

  • Data Analysis:

    • Compare the anisotropy values for the control and the asymmetric triglyceride-containing LUVs. A lower anisotropy value indicates higher membrane fluidity.

Visualizations

Experimental Workflow for Characterizing Asymmetric Lipids

G Experimental Workflow for Asymmetric Lipid Characterization A Lipid Mixture Preparation (e.g., DPPC + Asymmetric Triglyceride) B Liposome Formation (e.g., LUVs via Extrusion) A->B C Biophysical Characterization B->C D Fluorescence Anisotropy (Membrane Fluidity) C->D E Differential Scanning Calorimetry (Phase Transition) C->E F Molecular Dynamics Simulations (Bilayer Properties) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: A generalized workflow for the biophysical characterization of asymmetric lipids in model membranes.

Putative Interdigitated vs. Non-Interdigitated Bilayer Structures

Caption: A simplified diagram illustrating the concept of interdigitated vs. non-interdigitated lipid bilayers.

Conclusion

The study of asymmetric lipids like this compound is essential for a deeper understanding of the complex biophysical properties of cell membranes. While specific data for this molecule is sparse, the provided protocols and conceptual frameworks offer a solid starting point for researchers to investigate its potential role in modulating membrane structure and function. Such research is valuable for fundamental cell biology and has implications for the design of more effective drug delivery systems that can better mimic the properties of natural cell membranes.

References

Application Notes and Protocols for Creating Model Membranes with 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Model membranes are indispensable tools in biophysical research, drug discovery, and cell biology, offering a simplified and controlled environment to study the complex interactions occurring at the cell surface. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG(16:0/16:0/14:0)) is a specific triacylglycerol that can be incorporated into model membranes to mimic the presence of neutral lipids within biological bilayers. Its inclusion can modulate membrane fluidity, phase behavior, and the partitioning of lipophilic drugs, making it a valuable component for creating more physiologically relevant membrane models. These application notes provide detailed protocols for the preparation of model membranes containing TG(16:0/16:0/14:0) and summarize key biophysical characterization techniques.

Biophysical Properties and Rationale for Use

This compound is a triglyceride composed of two palmitic acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1][2] As a neutral lipid, its incorporation into a phospholipid bilayer can have several significant effects:

  • Modulation of Membrane Fluidity: The presence of triglycerides can increase the fluidity of membranes composed of saturated phospholipids.[3][4] This is particularly relevant for creating model membranes that better mimic the less rigid nature of biological membranes.

  • Phase Separation and Domain Formation: At higher concentrations, triglycerides have limited solubility in phospholipid bilayers and can lead to the formation of triglyceride-rich domains or even separate lens-like structures within the membrane, which is a model for the initial stages of lipid droplet formation.[5]

  • Enhanced Drug Loading: For liposomal drug delivery systems, the inclusion of triglycerides can increase the loading capacity of hydrophobic drugs by providing a more accommodating environment within the lipid bilayer.[3][6]

  • Influence on Protein Function: The physical state of the membrane, influenced by lipids like triglycerides, can affect the conformation and function of membrane-associated proteins.

While specific quantitative data for TG(16:0/16:0/14:0) in model membranes is not extensively published, studies on structurally similar saturated triglycerides, such as tripalmitin (B1682551) (TG 16:0/16:0/16:0), in dipalmitoylphosphatidylcholine (DPPC) membranes provide valuable insights into the expected biophysical behavior.

Data Presentation: Biophysical Effects of Saturated Triglycerides on DPPC Model Membranes

The following tables summarize representative data from studies on model membranes containing saturated triglycerides similar to TG(16:0/16:0/14:0). This data can be used as a reference for predicting the behavior of membranes containing this compound.

Table 1: Effect of Tripalmitin on the Main Phase Transition Temperature (Tm) of DPPC Liposomes (Differential Scanning Calorimetry)

Mol% Tripalmitin in DPPCMain Transition Temperature (Tm) (°C)Enthalpy (ΔH) (kcal/mol)Reference
041.58.7[1]
541.37.9[1]
1041.17.2[1]

Note: This data is for Tripalmitin in DPPC and serves as a proxy for TG(16:0/16:0/14:0).

Table 2: Effect of a Triglyceride Analogue on Fluorescence Anisotropy of DPH in DPPC Membranes

Temperature (°C)Fluorescence Anisotropy (r) of DPH in pure DPPCFluorescence Anisotropy (r) of DPH in DPPC with G-protein*Reference
30~0.35~0.28[7]
40~0.20~0.18[7]
50~0.12~0.12[7]

Note: The G-protein in this study disorders the gel phase similarly to how a triglyceride might increase fluidity. This data illustrates the qualitative trend of decreased order (lower anisotropy) below the phase transition. DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe sensitive to membrane order.[8][9]

Experimental Protocols

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration

This protocol describes the formation of MLVs, which are suitable for many biophysical studies and can be a precursor for producing unilamellar vesicles.

Materials:

  • This compound (TG(16:0/16:0/14:0))

  • Dipalmitoylphosphatidylcholine (DPPC) or other desired phospholipid(s)

  • Chloroform or a chloroform:methanol (2:1, v/v) mixture

  • Hydration buffer (e.g., PBS, Tris-HCl, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or argon gas stream (optional)

  • Vortex mixer

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of TG(16:0/16:0/14:0) and phospholipid(s) in the organic solvent in the round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be set to be warm enough to facilitate evaporation but below the boiling point of the solvent. This will create a thin lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a gentle stream of nitrogen or argon gas, or by placing the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the primary phospholipid (for DPPC, this is ~41°C).[1]

  • Vesicle Formation: Vortex the flask vigorously for several minutes until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs. Hydrating for 30-60 minutes above the Tm with intermittent vortexing can improve hydration.[10]

Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

SUVs are optically clear and are often used in fluorescence spectroscopy and other applications requiring smaller vesicle sizes.

Materials:

  • MLV suspension (from Protocol 1)

  • Probe sonicator or bath sonicator

  • Ice bath (for probe sonication)

  • Water bath (for bath sonication)

Procedure:

  • Temperature Control: Place the vial containing the MLV suspension in an ice bath if using a probe sonicator to prevent overheating, or in a water bath heated above the Tm of the lipid if using a bath sonicator.[10]

  • Sonication: Apply ultrasonic energy to the MLV suspension.

    • Probe Sonication: Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) to avoid excessive heating.

    • Bath Sonication: Place the vial in the bath sonicator and sonicate for 10-30 minutes.

  • Endpoint: Sonication is complete when the suspension becomes translucent, indicating the formation of SUVs.

  • Centrifugation (Optional): To remove any remaining large vesicles or titanium particles from the sonicator probe, centrifuge the SUV suspension at high speed (e.g., 15,000 x g) for 10 minutes. The supernatant will contain the SUVs.

Protocol 3: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

Extrusion produces unilamellar vesicles with a defined size distribution, which is critical for many drug delivery and biophysical studies.

Materials:

  • MLV suspension (from Protocol 1)

  • Lipid extruder (e.g., mini-extruder)

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes (gas-tight)

  • Heating block or water bath

Procedure:

  • Hydration and Pre-heating: Prepare the MLV suspension as described in Protocol 1. Ensure the suspension and the extruder are heated to a temperature above the Tm of the lipid mixture.

  • Extrusion: Load the MLV suspension into one of the syringes and assemble the extruder with the desired polycarbonate membrane.

  • Pass the lipid suspension back and forth between the two syringes through the membrane. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final sample is in one syringe.

  • The resulting suspension will contain LUVs with a diameter close to the pore size of the membrane used.

Mandatory Visualizations

G Experimental Workflow for Liposome Preparation A 1. Lipid Dissolution (TG + Phospholipid in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tm) B->C D Multilamellar Vesicles (MLVs) C->D E Sonication D->E F Extrusion D->F G Small Unilamellar Vesicles (SUVs) E->G H Large Unilamellar Vesicles (LUVs) F->H G Triglyceride Influence on Membrane-Mediated Signaling cluster_membrane Cell Membrane A Triglyceride Incorporation B Altered Membrane Fluidity/ Domain Formation A->B C Receptor Clustering/ Conformational Change B->C D Protein Sorting to Domains B->D E Downstream Signaling Cascade (e.g., Kinase Activation) C->E D->E F Cellular Response E->F

References

Application Notes and Protocols for Liposome Formulation with Specific Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer that are widely utilized as drug delivery vehicles.[1][2][3] Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them an attractive platform for targeted drug delivery.[3][4] The incorporation of triglycerides into liposomal formulations has been shown to enhance the loading capacity of hydrophobic drugs by increasing the fluidity and altering the lamellarity of the liposomal membrane.[5][6][7] These application notes provide a detailed protocol for the formulation of liposomes containing specific triglycerides using the thin-film hydration method followed by extrusion, a common and effective technique for producing unilamellar vesicles with a controlled size distribution.[8][9]

Experimental Protocols

Materials
  • Lipids:

    • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

    • Cholesterol (CHOL)

    • N-(Carbonyl-methoxypolyethyleneglycol 2000)-1, 2-distearoyl-sn-glycero-3-phospho-ethanolamine (PE-PEG)

  • Triglyceride:

    • Captex® 300 (medium-chain triglyceride)

  • Drug (example):

    • Paclitaxel (PTX)

  • Solvents:

    • Chloroform

    • Methanol

    • Tertiary Butyl Alcohol

  • Hydration Buffer:

    • Saline solution (0.9% NaCl)

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum pump

    • Water bath sonicator

    • Probe sonicator (optional)

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument

    • High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Thin-Film Hydration Method for Liposome (B1194612) Formulation

This protocol describes the preparation of triglyceride-containing liposomes using the thin-film hydration technique.[8][9][10] This method, also known as the Bangham method, involves the dissolution of lipids and the drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[10][11] The subsequent hydration of this film with an aqueous buffer results in the spontaneous formation of multilamellar vesicles (MLVs).[11]

  • Lipid and Drug Dissolution:

    • In a round-bottom flask, dissolve the desired amounts of DMPC, cholesterol, PE-PEG, the specific triglyceride (e.g., Captex 300), and the hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v).[12] Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids, typically 35-45°C.[12]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[13]

  • Drying:

    • To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[12]

  • Hydration:

    • Add the aqueous hydration buffer (e.g., saline) to the flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipids.[14]

    • Agitate the flask by hand or using a bath sonicator to facilitate the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).[13] This process typically takes about 1 hour.

  • Sonication (Optional):

    • To reduce the size of the MLVs and improve homogeneity, the liposome suspension can be subjected to probe sonication. However, this method can sometimes lead to lipid degradation.

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, the liposome suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8][9]

    • The extrusion should be performed at a temperature above the Tc of the lipids.

    • Pass the liposome suspension through the extruder multiple times (e.g., 10-20 passes) to ensure a consistent size.

  • Purification:

    • To remove any unencapsulated drug, the liposome formulation can be purified by methods such as dialysis, gel filtration, or centrifugation.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI of the liposomes using Dynamic Light Scattering (DLS).[15]

    • Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical technique like HPLC after separating the free drug from the liposomes.

Data Presentation

The following tables summarize representative quantitative data for liposome formulations with and without triglycerides.

Table 1: Physicochemical Characteristics of Paclitaxel (PTX)-Loaded Liposomes. [15]

Liposome FormulationMean Particle Size (nm)Polydispersity Index (PDI)PTX Concentration (mg/mL)
DMPC:CHOL120.3 ± 15.20.25 ± 0.050.15 ± 0.03
DMPC:CHOL:PE-PEG135.8 ± 12.10.22 ± 0.040.99 ± 0.11
DMPC:CHOL with Captex 300155.4 ± 18.90.31 ± 0.061.52 ± 0.18
DMPC:CHOL:PE-PEG with Captex 300142.6 ± 14.50.28 ± 0.051.85 ± 0.22

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of Triglyceride Type on Paclitaxel (PTX) Loading in Saturated PC-based Liposomes. [5]

Triglyceride AddedPTX Concentration (mg/mL)
None0.15 ± 0.03
Short-Chain (Tributyrin)0.18 ± 0.04
Medium-Chain (Captex 300)1.52 ± 0.18
Long-Chain (Triolein)1.45 ± 0.15

Data are presented as mean ± standard deviation (n=3).

Mandatory Visualization

Liposome_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Characterization start Start: Lipid & Drug Dissolution in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film Evaporate Solvent dry Drying (High Vacuum) film->dry Remove Residual Solvent hydrate Hydration (Aqueous Buffer) dry->hydrate Add Buffer & Agitate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion (e.g., 100 nm membrane) mlv->extrude ulv Formation of Unilamellar Vesicles (ULVs) extrude->ulv dls Particle Size & PDI (Dynamic Light Scattering) ulv->dls hplc Encapsulation Efficiency (HPLC) ulv->hplc end End: Characterized Liposome Formulation dls->end hplc->end

Caption: Experimental workflow for the preparation and characterization of triglyceride-containing liposomes.

Discussion

The incorporation of medium to long-chain triglycerides into liposomes composed of saturated phosphatidylcholines can significantly enhance the loading capacity of hydrophobic drugs like paclitaxel.[5] This is attributed to the ability of triglycerides to increase the fluidity and create more space within the lipid bilayer, thereby facilitating the accommodation of the drug molecules.[5][6] The thin-film hydration method followed by extrusion is a robust and widely used technique to produce liposomes with a controlled size, which is a critical parameter for in vivo applications.[8][9] The characterization of particle size, polydispersity, and encapsulation efficiency are essential quality control steps to ensure the reproducibility and performance of the liposomal formulation.[15] Researchers should carefully select the lipid composition, triglyceride type, and drug-to-lipid ratio to optimize the formulation for their specific application.

References

Application Notes and Protocols for 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol as a substrate in a two-step enzymatic assay system. This triacylglycerol can be effectively converted to 1,2-Dipalmitoyl-rac-glycerol, a key signaling molecule and a substrate for several important enzymes, including Protein Kinase C (PKC), Diacylglycerol Kinase (DGK), and Diacylglycerol Lipase (B570770) (DAGL).

Introduction

This compound is a mixed-acid triacylglycerol. While not a direct substrate for many signaling enzymes, its utility in enzyme assays lies in its potential to be selectively hydrolyzed to generate the biologically active second messenger, 1,2-Dipalmitoyl-rac-glycerol. This diacylglycerol (DAG) is a crucial activator of Protein Kinase C (PKC) and a substrate for Diacylglycerol Kinase (DGK) and Diacylglycerol Lipase (DAGL). This document outlines the protocols for the initial lipase-mediated conversion followed by detailed assays for PKC, DGK, and DAGL.

Part 1: Enzymatic Conversion of this compound to 1,2-Dipalmitoyl-rac-glycerol

To utilize this compound in assays for enzymes that recognize 1,2-diacylglycerols, the myristoyl group at the sn-3 position must first be selectively cleaved. This can be achieved using lipases with sn-1,3 or specific sn-3 regioselectivity. Pancreatic lipase, which primarily hydrolyzes ester bonds at the sn-1 and sn-3 positions of triacylglycerols, is a suitable enzyme for this purpose. The reaction yields 1,2-Dipalmitoyl-rac-glycerol and myristic acid.

Protocol: Pancreatic Lipase-Mediated Hydrolysis

This protocol describes the general procedure for the hydrolysis of a triacylglycerol to a diacylglycerol using pancreatic lipase.

Materials:

  • This compound

  • Porcine Pancreatic Lipase

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2 and 4 mM sodium deoxycholate

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Thin Layer Chromatography (TLC) system (e.g., silica (B1680970) gel plates with a mobile phase of hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)

  • Iodine vapor or other suitable visualization agent for TLC

Procedure:

  • Substrate Preparation: Dissolve this compound in a minimal amount of chloroform.

  • Emulsification: Add the substrate solution to the reaction buffer while vortexing vigorously to create an emulsion. The final concentration of the substrate in the reaction mixture should be in the range of 1-10 mM.

  • Enzyme Addition: Initiate the reaction by adding porcine pancreatic lipase to the emulsified substrate. The optimal enzyme concentration should be determined empirically but can start in the range of 10-100 units/mL.

  • Incubation: Incubate the reaction mixture at 37°C with constant agitation for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Analysis: Spot the extracted lipids onto a silica TLC plate alongside standards for the starting triacylglycerol and the expected 1,2-Dipalmitoyl-rac-glycerol product. Develop the TLC plate and visualize the spots to monitor the progress of the hydrolysis.

  • Purification (Optional): If pure 1,2-Dipalmitoyl-rac-glycerol is required for subsequent assays, the product can be purified from the reaction mixture using column chromatography.

Part 2: Enzyme Assays Using 1,2-Dipalmitoyl-rac-glycerol

The 1,2-Dipalmitoyl-rac-glycerol generated in Part 1 can now be used as a substrate or activator in various enzyme assays.

Application Note: Protein Kinase C (PKC) Activation Assay

Principle:

Diacylglycerols are essential for the activation of conventional and novel PKC isoforms. This assay measures the phosphorylation of a specific peptide substrate by PKC in the presence of 1,2-Dipalmitoyl-rac-glycerol as an activator. The activity can be quantified by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate or by using fluorescence-based methods.

Signaling Pathway:

PKC_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG 1,2-Diacylglycerol (e.g., 1,2-Dipalmitoyl-rac-glycerol) PIP2->DAG hydrolysis Ca Ca2+ IP3->Ca releases PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Ca->PKC_inactive activates (conventional PKCs)

PKC Activation Pathway

Experimental Workflow:

PKC_Workflow start Start prepare_reagents Prepare Reagents: - PKC Enzyme - Kinase Buffer - 1,2-Dipalmitoyl-rac-glycerol - Phosphatidylserine (B164497) - Peptide Substrate - [γ-³²P]ATP start->prepare_reagents mix_components Mix PKC, Buffer, Lipids, and Substrate prepare_reagents->mix_components initiate_reaction Initiate reaction with [γ-³²P]ATP mix_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction (e.g., with EDTA or by spotting on phosphocellulose paper) incubate->stop_reaction wash Wash to remove unincorporated ATP stop_reaction->wash quantify Quantify ³²P incorporation (Scintillation Counting) wash->quantify end End quantify->end

PKC Assay Workflow

Protocol: PKC Assay

Materials:

  • Purified PKC isoform

  • Kinase Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • 1,2-Dipalmitoyl-rac-glycerol

  • Phosphatidylserine (PS)

  • PKC peptide substrate (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • 100 mM ATP solution

  • 75 mM Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, mix 1,2-Dipalmitoyl-rac-glycerol and phosphatidylserine (e.g., at a molar ratio of 1:4) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase buffer by sonication or vortexing to form small unilamellar vesicles. The final total lipid concentration should be around 1 mg/mL.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Kinase Buffer

    • Lipid vesicles (e.g., 20 µL)

    • PKC peptide substrate (final concentration, e.g., 50 µM)

    • Purified PKC enzyme (amount to be determined empirically)

  • Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.

  • Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Data Presentation:

ComponentConcentration
PKC EnzymeVariable (e.g., 10-100 ng)
1,2-Dipalmitoyl-rac-glycerolVariable (e.g., 1-10 mol%)
PhosphatidylserineVariable (e.g., 4-20 mol%)
Peptide Substrate50 µM
ATP100 µM
[γ-³²P]ATP~1 µCi per reaction
Incubation Time 10-20 minutes
Incubation Temperature 30°C
Application Note: Diacylglycerol Kinase (DGK) Assay

Principle:

Diacylglycerol kinases phosphorylate DAG to produce phosphatidic acid (PA). This assay measures the conversion of 1,2-Dipalmitoyl-rac-glycerol to 1,2-Dipalmitoyl-rac-phosphatidic acid by DGK using [γ-³²P]ATP. The radiolabeled product is then extracted and quantified.

Signaling Pathway:

DGK_Pathway cluster_0 DGK-mediated Phosphorylation DAG 1,2-Diacylglycerol (e.g., 1,2-Dipalmitoyl-rac-glycerol) DGK Diacylglycerol Kinase (DGK) PA Phosphatidic Acid (PA) DGK->PA phosphorylates ATP ATP ADP ADP

DGK Catalytic Reaction

Experimental Workflow:

DGK_Workflow start Start prepare_reagents Prepare Reagents: - DGK Enzyme - Assay Buffer - 1,2-Dipalmitoyl-rac-glycerol - Detergent (e.g., octyl glucoside) - [γ-³²P]ATP start->prepare_reagents mix_components Mix DGK, Buffer, Substrate, and Detergent prepare_reagents->mix_components initiate_reaction Initiate reaction with [γ-³²P]ATP mix_components->initiate_reaction incubate Incubate at 25°C initiate_reaction->incubate stop_reaction Stop reaction and extract lipids incubate->stop_reaction separate_lipids Separate lipids by TLC stop_reaction->separate_lipids quantify Quantify ³²P-labeled Phosphatidic Acid (Autoradiography/Phosphorimaging) separate_lipids->quantify end End quantify->end

DGK Assay Workflow

Protocol: DGK Assay

Materials:

  • Purified DGK isoform

  • Assay Buffer: 50 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM EGTA

  • 1,2-Dipalmitoyl-rac-glycerol

  • n-Octyl-β-D-glucopyranoside (octyl glucoside)

  • [γ-³²P]ATP

  • 100 mM ATP solution

  • Chloroform/methanol/HCl (200:100:1, v/v/v)

  • 1 M NaCl

  • TLC system (e.g., silica gel plates with a mobile phase of chloroform:methanol:acetic acid, 65:15:5 v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Substrate Preparation:

    • In a glass tube, dry down the desired amount of 1,2-Dipalmitoyl-rac-glycerol under nitrogen.

    • Resuspend the lipid in assay buffer containing octyl glucoside (e.g., 50 mM) by sonication to form mixed micelles.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • Assay Buffer

    • Substrate-micelle solution (final DAG concentration, e.g., 1-5 mM)

    • Purified DGK enzyme

  • Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 25°C for 10-30 minutes.

  • Lipid Extraction: Terminate the reaction by adding chloroform/methanol/HCl. Add 1 M NaCl, vortex, and centrifuge to separate the phases.

  • TLC Separation: Spot the lower organic phase onto a silica TLC plate and develop the plate to separate the ³²P-labeled phosphatidic acid from unreacted [γ-³²P]ATP.

  • Quantification: Expose the dried TLC plate to a phosphorimager screen or autoradiography film to visualize and quantify the radiolabeled phosphatidic acid.

Data Presentation:

ComponentConcentration
DGK EnzymeVariable
1,2-Dipalmitoyl-rac-glycerol1-5 mM
Octyl glucoside50 mM
ATP1 mM
[γ-³²P]ATP~5 µCi per reaction
Incubation Time 10-30 minutes
Incubation Temperature 25°C
Application Note: Diacylglycerol Lipase (DAGL) Assay

Principle:

Diacylglycerol lipases hydrolyze the ester bond at the sn-1 position of diacylglycerols, producing a 2-monoacylglycerol and a free fatty acid. This assay measures the release of radiolabeled palmitic acid from a specifically labeled 1-[¹⁴C]palmitoyl-2-palmitoyl-rac-glycerol substrate.

Signaling Pathway:

DAGL_Pathway cluster_0 DAGL-mediated Hydrolysis DAG 1,2-Diacylglycerol (e.g., 1,2-Dipalmitoyl-rac-glycerol) DAGL Diacylglycerol Lipase (DAGL) MAG 2-Monoacylglycerol (2-Palmitoyl-glycerol) DAGL->MAG hydrolyzes FFA Free Fatty Acid (Palmitic Acid) DAGL->FFA

DAGL Catalytic Reaction

Experimental Workflow:

DAGL_Workflow start Start prepare_reagents Prepare Reagents: - DAGL-containing lysate/membrane prep - Assay Buffer - 1-[¹⁴C]palmitoyl-2-palmitoyl-rac-glycerol - Detergent (e.g., Triton X-100) start->prepare_reagents mix_components Mix Enzyme, Buffer, Substrate, and Detergent prepare_reagents->mix_components incubate Incubate at 37°C mix_components->incubate stop_reaction Stop reaction and extract lipids incubate->stop_reaction separate_lipids Separate lipids by TLC stop_reaction->separate_lipids quantify Quantify ¹⁴C-labeled Palmitic Acid (Scintillation Counting/Phosphorimaging) separate_lipids->quantify end End quantify->end

DAGL Assay Workflow

Protocol: DAGL Assay

Materials:

  • Cell lysate or membrane preparation containing DAGL activity

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0

  • 1-[¹⁴C]palmitoyl-2-palmitoyl-rac-glycerol

  • Triton X-100

  • Chloroform/methanol (2:1, v/v)

  • 0.9% NaCl

  • TLC system (e.g., silica gel plates with a mobile phase of hexane:diethyl ether:acetic acid, 50:50:1 v/v/v)

  • Scintillation counter or phosphorimager

Procedure:

  • Substrate Preparation:

    • Dry down the 1-[¹⁴C]palmitoyl-2-palmitoyl-rac-glycerol under nitrogen.

    • Resuspend in assay buffer containing Triton X-100 (e.g., 0.1%) by sonication.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • Assay Buffer

    • Substrate solution (final concentration, e.g., 100 µM)

    • DAGL-containing cell lysate or membrane preparation

  • Incubation: Incubate the reaction at 37°C for 15-60 minutes.

  • Lipid Extraction: Terminate the reaction by adding chloroform/methanol. Add 0.9% NaCl, vortex, and centrifuge to separate the phases.

  • TLC Separation: Spot the lower organic phase onto a silica TLC plate and develop the plate to separate the released [¹⁴C]palmitic acid from the unreacted substrate.

  • Quantification: Scrape the silica corresponding to the free fatty acid spot into a scintillation vial and measure the radioactivity. Alternatively, expose the plate to a phosphorimager screen for quantification.

Data Presentation:

ComponentConcentration
DAGL SourceCell lysate/membrane prep
1-[¹⁴C]palmitoyl-2-palmitoyl-rac-glycerol100 µM
Triton X-1000.1%
Incubation Time 15-60 minutes
Incubation Temperature 37°C

Note: The provided protocols are general guidelines. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time, and temperature) should be determined empirically for each specific enzyme and experimental setup. The use of appropriate controls (e.g., no enzyme, boiled enzyme) is essential for accurate data interpretation.

Application Notes and Protocols for 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol containing two palmitic acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a precise chemical standard, it is essential for the accurate quantification of triglycerides in various research and development applications, including lipidomics, metabolic studies, and the formulation of lipid-based drug delivery systems. Proper handling and storage are critical to maintain the integrity and stability of this standard, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₄₉H₉₄O₆[1]
Molecular Weight 779.3 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility Chloroform (B151607): 1 mg/ml[1]

Safety, Handling, and Storage

Adherence to proper safety, handling, and storage protocols is paramount to ensure user safety and maintain the quality of the standard.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood.

  • Spills: In case of a spill, avoid generating dust. For solid spills, gently sweep or vacuum the material into a designated waste container. For solutions, absorb the spill with an inert material and dispose of it as chemical waste.

Storage Conditions

Proper storage is crucial for maintaining the stability of the standard.

ConditionRecommendationRationale
Temperature -20°CTo ensure long-term stability and prevent degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To minimize oxidation of the lipid.
Container Store in a tightly sealed glass vial with a Teflon-lined cap.To prevent contamination and solvent evaporation.
Light Protect from light.To prevent photo-oxidation.
Stability
FormStorage TemperatureStability
Solid-20°C≥ 4 years[1]
In Solution-20°CFor short-term storage (days to weeks). For longer-term storage, it is recommended to store as a solid.

Note: It is best practice to prepare solutions fresh for each experiment to avoid potential degradation. Avoid repeated freeze-thaw cycles of solutions.

Experimental Protocols

The following protocols provide a general guideline for the preparation and use of this compound standard solutions.

Preparation of a Stock Solution (1 mg/mL in Chloroform)

Materials:

  • This compound standard

  • High-purity chloroform

  • Analytical balance

  • Glass volumetric flask with a ground-glass stopper

  • Glass pipette or syringe

Procedure:

  • Equilibration: Allow the vial containing the solid standard to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the standard using an analytical balance.

  • Dissolution: Transfer the weighed solid to a glass volumetric flask. Add a small amount of chloroform to dissolve the solid completely. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.

  • Volume Adjustment: Once the solid is completely dissolved, add chloroform to the flask to reach the final desired volume.

  • Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to a clean glass vial with a Teflon-lined cap for storage at -20°C.

Preparation of Working Standard Solutions

Working standard solutions can be prepared by diluting the stock solution with an appropriate solvent (e.g., chloroform, or the mobile phase for chromatographic applications).

Procedure:

  • Allow the stock solution to equilibrate to room temperature.

  • Use glass pipettes or syringes to perform serial dilutions to achieve the desired concentrations for your calibration curve or experiment.

  • Prepare working solutions fresh daily if possible.

Visualizations

Experimental Workflow for Standard Preparation

G Workflow for Standard Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps A Equilibrate Standard to Room Temperature B Weigh Solid Standard A->B C Transfer to Volumetric Flask B->C D Add Small Amount of Solvent C->D E Ensure Complete Dissolution (Vortex/Sonicate if needed) D->E F Adjust to Final Volume with Solvent E->F G Mix Thoroughly F->G H Transfer to Storage Vial G->H I Store at -20°C H->I

Caption: A flowchart outlining the key steps for preparing a standard stock solution.

Logical Relationships for Handling and Storage

G Handling and Storage Guidelines cluster_handling Handling cluster_storage Storage cluster_stability Ensuring Stability PPE Use Proper PPE Ventilation Good Ventilation Spill Spill Containment Temp Store at -20°C Fresh Prepare Solutions Fresh Temp->Fresh Container Sealed Glass Vial Container->Fresh Atmosphere Inert Atmosphere Light Protect from Light Atmosphere->Light FreezeThaw Avoid Freeze-Thaw Cycles Fresh->FreezeThaw Standard This compound Standard Standard->PPE Standard->Ventilation Standard->Spill Standard->Temp Standard->Container Standard->Atmosphere

Caption: Key considerations for the proper handling and storage to maintain standard integrity.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG(16:0/16:0/14:0)) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a mixed-acid triglyceride (TG). It consists of a glycerol (B35011) backbone with two palmitic acid chains at the sn-1 and sn-2 positions and one myristic acid chain at the sn-3 position.[1] This specific structure influences its physical and chemical properties, including its solubility.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in chloroform (B151607) at a concentration of at least 1 mg/ml.[1] Generally, triglycerides are soluble in non-polar or weakly polar solvents such as diethyl ether, ethanol (B145695), and ethyl acetate.[2] For similar triglycerides, solubility has been reported in DMF at 10 mg/ml.[3]

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid lipid in an appropriate organic solvent. For instance, you can dissolve it in chloroform to a concentration of 1 mg/ml.[1] For cell culture experiments, it is common to create stock solutions in 100% methanol (B129727) or ethanol.[4]

Q4: My lipid solution is cloudy. What should I do?

A4: A cloudy solution may indicate that the lipid is not fully dissolved or has precipitated. Gentle warming and sonication can often help to redissolve the precipitate.[4] Ensure the solution is clear before use. If it remains cloudy, consider that you may have a suspension or liposome (B1194612) formation rather than a true solution.

Q5: How can I introduce this water-insoluble triglyceride into my aqueous cell culture medium?

A5: Direct addition of an organic stock solution to your aqueous medium will likely cause the triglyceride to precipitate. To avoid this, you can use one of the following methods:

  • Complexing with Bovine Serum Albumin (BSA): This is a common method to create a more stable and bioavailable lipid solution for cell-based assays.[4][5]

  • Creating Liposomes: Encapsulating the triglyceride within liposomes allows for its dispersion in aqueous solutions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Lipid precipitates out of solution when added to aqueous buffer or media. The triglyceride is not soluble in aqueous solutions.Prepare a lipid-BSA complex or create liposomes to improve aqueous dispersibility.[4][5]
The prepared lipid stock solution is cloudy or has visible particles. The lipid is not fully dissolved.Gently warm the solution while vortexing or use sonication to aid dissolution.[4] Ensure the solvent is of high purity.
Inconsistent experimental results when using the triglyceride. Incomplete solubilization leading to inaccurate concentration. Precipitation of the lipid in the assay.Ensure the stock solution is completely clear before use. Prepare fresh dilutions for each experiment. When using BSA, ensure proper complex formation.[4]
Difficulty dissolving the triglyceride in the initial organic solvent. The chosen solvent has low solubilizing power for this specific lipid.Try a different organic solvent. Chloroform is a good starting point.[1] For other similar lipids, DMF has shown good solubility.[3]

Quantitative Data: Solubility of Triglycerides

The solubility of this compound and similar lipids can vary significantly depending on the solvent and temperature. The following table summarizes available data.

LipidSolventSolubility
This compound Chloroform1 mg/ml[1]
1,2-Dipalmitoyl-3-stearoyl-rac-glycerolDMF10 mg/ml[3]
1,2-Dipalmitoyl-3-oleoyl-rac-glycerolChloroform10 mg/ml[6][7]
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerolDMF10 mg/ml[8]
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerolEthanol10 mg/ml[8]
1-Myristoyl-3-palmitoyl-rac-glycerol (Diacylglycerol)Ethanol0.25 mg/ml[9]
1-Myristoyl-3-palmitoyl-rac-glycerol (Diacylglycerol)DMSO30 mg/ml[9]

Experimental Protocols

Protocol 1: Preparation of a Triglyceride-BSA Complex for Cell Culture

This protocol is adapted from methods used for preparing fatty acid-BSA complexes and can be applied to triglycerides.[4][5][10][11][12]

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile MilliQ water or PBS

  • Cell culture medium (serum-free)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a Triglyceride Stock Solution:

    • Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (up to 65°C) and vortexing can aid dissolution.[5]

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile MilliQ water or PBS.

    • Gently stir to dissolve. Avoid vigorous shaking to prevent foaming.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Complexation of Triglyceride with BSA:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • Warm the BSA solution to 37°C.

    • Add the required volume of the triglyceride stock solution to the warm BSA solution while gently vortexing. The final molar ratio of triglyceride to BSA is critical and should be optimized for your specific cell type and experiment (a common starting point for fatty acids is a 5:1 molar ratio).[10]

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation (e.g., on a shaker) to ensure proper complex formation.[4]

  • Preparation of Final Working Solution:

    • Add the triglyceride-BSA complex to your serum-free cell culture medium to achieve the desired final concentration.

    • The final working solution should be clear. If it appears cloudy, this may indicate precipitation, and the protocol may need to be optimized.

experimental_workflow_bsa cluster_step1 Step 1: Prepare Stock Solution cluster_step2 Step 2: Prepare BSA Solution cluster_step3 Step 3: Complexation cluster_step4 Step 4: Final Preparation A Weigh TG(16:0/16:0/14:0) B Dissolve in Ethanol A->B C Warm and Vortex B->C H Add TG Stock to BSA C->H D Weigh Fatty Acid-Free BSA E Dissolve in Water/PBS D->E F Sterile Filter E->F G Warm BSA Solution to 37°C F->G G->H I Incubate at 37°C with Agitation H->I J Add TG-BSA Complex to Medium I->J K Final Working Solution J->K

Workflow for preparing a Triglyceride-BSA complex.
Protocol 2: Preparation of Liposomes with this compound by Thin-Film Hydration

This protocol describes a general method for preparing multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Chloroform or a chloroform:methanol mixture

  • A round-bottom flask

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)

  • Vacuum desiccator

  • Aqueous buffer (e.g., PBS)

  • Bath or probe sonicator

Procedure:

  • Dissolving the Lipid:

    • Dissolve the this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

  • Creating a Thin Lipid Film:

    • Remove the organic solvent using a rotary evaporator. Alternatively, for small volumes, evaporate the solvent under a gentle stream of nitrogen or argon.

    • Rotate the flask during evaporation to ensure the formation of a thin, even lipid film on the inner surface of the flask.

    • Place the flask in a vacuum desiccator for at least one hour (or overnight) to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add your desired aqueous buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • The temperature of the hydration buffer should be above the phase transition temperature of the lipid.

    • Agitate the flask to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

  • Sonication (Optional, for Small Unilamellar Vesicles - SUVs):

    • To create smaller, more uniform vesicles, the MLV suspension can be sonicated.

    • Bath sonicator: Place the flask in a bath sonicator. This method is less harsh but may be less efficient for some lipids.

    • Probe sonicator: Use a probe sonicator for more effective size reduction. Be cautious of overheating the sample, which can degrade the lipid. Sonication should be done in short bursts on ice.

    • Sonication will continue until the solution becomes translucent, indicating the formation of SUVs.

experimental_workflow_liposome cluster_step1 Step 1: Lipid Dissolution cluster_step2 Step 2: Film Formation cluster_step3 Step 3: Hydration cluster_step4 Step 4: Sonication (Optional) A Dissolve TG in Chloroform B Evaporate Solvent A->B C Dry under Vacuum B->C D Add Aqueous Buffer C->D E Agitate to form MLVs D->E F Sonicate MLV Suspension E->F G Formation of SUVs F->G

Workflow for preparing liposomes via thin-film hydration.

References

Preventing degradation of triglyceride standards during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of triglyceride standards to prevent degradation and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

Issue: Precipitate observed in the triglyceride standard after thawing.

Answer:

This is a common issue, especially with standards stored in aqueous buffers at -20°C. The triglyceride may separate from the aqueous phase upon freezing.

Solution:

  • Ensure the vial cap is tightly closed.

  • Warm the vial in a water bath at 80-100°C for 1-2 minutes, or until the solution appears cloudy.[1]

  • Vortex the vial for 30 seconds. The solution should become clear.

  • Repeat the heating and vortexing steps one more time to ensure the triglyceride is completely redissolved before use.[1]

Issue: Inconsistent or lower-than-expected readings in my assay.

Answer:

This could be due to several factors, including degradation of the standard, improper dilution, or issues with other assay components.

Troubleshooting Steps:

  • Verify Standard Integrity:

    • Has the standard been subjected to multiple freeze-thaw cycles? To maintain reagent integrity, it is crucial to avoid repeated freeze-thaw cycles.[2] Aliquoting the standard upon first use is highly recommended.

    • How old is the reconstituted standard? Some reconstituted enzyme mixes and standards are stable for a limited time, for instance, up to 2 months when stored at -20°C.[2]

    • Was the standard protected from light during storage and handling? Some kit components, like the triglyceride probe, are light-sensitive.[2][3]

  • Check for Solvent Evaporation: If using an organic solvent, ensure the container is sealed tightly to prevent evaporation, which would concentrate the standard.

  • Re-prepare Dilutions: Prepare fresh dilutions of your standard for each experiment. Diluted standards should be prepared fresh for immediate use.[3]

  • Run a Control: Assay a new, unopened vial of the standard if available to compare performance.

Issue: My triglyceride standard solution appears cloudy or has particulates even after warming.

Answer:

This may indicate contamination or significant degradation.

Recommendations:

  • It is best to discard the standard and use a new one.

  • To prevent this in the future, ensure that only high-purity solvents are used and that storage containers are clean and inert. For organic solutions, always use glass containers with Teflon-lined closures.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing triglyceride standards?

A1: For long-term storage, triglyceride standards should be stored at -20°C or lower.[2][5][6] Some specific standards may even require storage at -80°C.[3] Always refer to the manufacturer's instructions for your specific product.

Q2: What type of container should I use to store triglyceride standards?

A2: For standards dissolved in organic solvents, use glass containers with Teflon-lined closures to prevent leaching of impurities from plastic.[4] For aqueous solutions, the original manufacturer's vial is typically appropriate.

Q3: Can I subject my triglyceride standards to repeated freeze-thaw cycles?

A3: No, repeated freeze-thaw cycles should be avoided as they can degrade the standard and cause it to separate from the aqueous phase.[2] It is best practice to aliquot the standard into single-use volumes upon initial thawing.

Q4: What solvents are recommended for reconstituting and diluting triglyceride standards?

A4: The choice of solvent depends on the specific triglyceride and the downstream application.

  • Non-polar solvents: Strong non-polar solvents like hexane, chloroform, or toluene (B28343) are often used for initial dissolution.

  • Intermediate solvents: Acetone, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO) can also be used.

  • Aqueous buffers: Many commercial kits provide standards in an aqueous buffer.[2] Triglycerides are poorly soluble in ethanol and methanol.[7]

Q5: How long are triglyceride standards stable after reconstitution?

A5: Stability varies by manufacturer and storage conditions. For example, some reconstituted triglyceride enzyme mixes and lipase (B570770) are stable for up to 2 months when aliquoted and stored at -20°C.[2] Serum or plasma samples containing triglycerides are reported to be stable for up to one week at 2–8°C.[8] Always consult the product's technical data sheet for specific stability information.

Data Summary

Table 1: Recommended Storage Conditions for Triglyceride Standards

ParameterRecommendationSource(s)
Long-Term Storage Temp. ≤ -16°C to -25°C[4]
-20°C or lower[5][6]
-80°C (for some kits)[3]
Short-Term Storage Temp. 2-8°C (for reconstituted reagents)[8][9]
Protection from Light Recommended, especially for probe solutions[2][3]
Container Type Glass with Teflon-lined cap (for organic solutions)[4]
Freeze-Thaw Cycles Avoid; aliquot into single-use volumes[2]

Table 2: Stability of Triglycerides in Different Conditions

Sample/Standard TypeStorage TemperatureDuration of StabilitySource(s)
Reconstituted Reagents2-8°C60 days[8]
Reconstituted ReagentsRoom Temperature (18-26°C)5 days[8]
Serum/Plasma2-8°CUp to 1 week[8][10]
Serum/PlasmaRoom Temperature48-72 hours[8][10]
Serum/Plasma (Frozen)-70°C"Longer" than at 4°C[11][12]
Serum/Plasma (Frozen)Frozen3 months[10]

Experimental Protocols

Protocol 1: Aliquoting and Storing a New Triglyceride Standard

This protocol is designed to minimize degradation and ensure long-term stability.

  • Initial Thawing: Upon receiving the standard, allow it to come to room temperature before opening to prevent condensation from entering the vial.[4]

  • Reconstitution (if applicable): If the standard is in a powdered or neat form, reconstitute it using a suitable high-purity organic solvent such as hexane, chloroform, or acetone. Refer to the manufacturer's instructions for the recommended solvent and concentration.

  • Warming (for aqueous standards): If the standard is in an aqueous buffer and shows precipitation after thawing, follow the warming and vortexing procedure described in the troubleshooting section.[1]

  • Aliquoting: Based on your experimental needs, calculate the volume required per experiment. Using sterile pipette tips, dispense the standard into single-use microcentrifuge tubes or amber glass vials.

  • Inert Gas Overlay: For standards in organic solvents, it is good practice to overlay the aliquot with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Storage: Promptly store the aliquots at -20°C or the recommended temperature, protected from light.[2][5]

Visual Guides

experimental_workflow cluster_prep Standard Preparation cluster_use Experimental Use receive Receive Standard thaw Thaw at Room Temp receive->thaw reconstitute Reconstitute (if needed) in appropriate solvent thaw->reconstitute warm_vortex Warm & Vortex (if precipitate forms) thaw->warm_vortex aqueous standards reconstitute->warm_vortex aqueous standards aliquot Aliquot into single-use vials reconstitute->aliquot warm_vortex->aliquot store Store at <= -20°C (Protected from light) aliquot->store retrieve Retrieve Single Aliquot store->retrieve For each experiment thaw_use Thaw & Use Immediately retrieve->thaw_use prepare_dilutions Prepare Fresh Dilutions thaw_use->prepare_dilutions run_assay Perform Assay prepare_dilutions->run_assay discard Discard Unused Portion run_assay->discard troubleshooting_logic start Inconsistent Assay Results check_standard Check Standard Integrity start->check_standard check_prep Review Preparation Steps start->check_prep freeze_thaw Multiple Freeze-Thaws? check_standard->freeze_thaw dilutions Dilutions Freshly Prepared? check_prep->dilutions aliquot_new Action: Aliquot a new standard freeze_thaw->aliquot_new Yes age Standard Expired? freeze_thaw->age No discard_new Action: Use a new standard age->discard_new Yes light Exposed to Light? age->light No protect_light Action: Store protected from light light->protect_light Yes prepare_fresh Action: Prepare fresh dilutions dilutions->prepare_fresh No precipitation Precipitate Observed? dilutions->precipitation Yes warm_vortex Action: Warm and vortex standard precipitation->warm_vortex Yes

References

Technical Support Center: Navigating the Challenges of Triglyceride Isomer Separation by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of triglyceride (TG) isomers. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triglyceride regioisomers so challenging?

Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), have identical fatty acid compositions. This results in the same equivalent carbon number (ECN), a key parameter in non-aqueous reversed-phase chromatography.[1][2] Their physicochemical properties are remarkably similar, with the only distinction being the position of the fatty acids on the glycerol (B35011) backbone.[1] This subtle structural difference necessitates highly selective chromatographic systems to achieve resolution, as conventional methods often result in co-elution.[1]

Q2: What are the primary HPLC techniques for separating triglyceride isomers?

There are two main high-performance liquid chromatography (HPLC) approaches for tackling this challenge:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[1][2] While standard NARP-HPLC may struggle with regioisomers, optimization of columns (e.g., using polymeric ODS), mobile phase composition, and temperature can lead to successful separation.[1][3] It is frequently paired with mass spectrometry (MS) for identification and quantification.[1]

  • Silver-Ion HPLC (Ag+-HPLC): This powerful technique is often considered a reference method for separating triglyceride isomers based on the degree and type of unsaturation.[1][4] The separation mechanism relies on the interaction between the π-electrons of the double bonds in the unsaturated fatty acids and the silver ions bonded to the stationary phase.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, enabling the resolution of isomers.[1]

Q3: Which detectors are most suitable for triglyceride isomer analysis?

Since triglycerides lack strong UV chromophores, conventional UV detectors are often not adequate.[1] The most effective detectors for this application are:

  • Mass Spectrometry (MS): Detectors such as Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly preferred.[1] They not only provide sensitive detection but also offer structural information through fragmentation patterns, which can aid in distinguishing between regioisomers.[1]

  • Evaporative Light Scattering Detector (ELSD): ELSD is another excellent option for detecting non-volatile compounds like triglycerides. It is a "universal" detector that provides a response proportional to the mass of the analyte, making it suitable for quantification when standards are available.[4]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for triglyceride isomer separation?

Yes, Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for lipid analysis, including the separation of triglyceride isomers.[5] SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with an organic modifier.[5][6] This technique can offer fast and efficient separations. For instance, SFC combined with argentation (silver ion) has been used to characterize triglyceride species in vegetable oils.[5] Chiral SFC methods have also been developed to separate triglyceride enantiomers.[7]

Q5: What about Gas Chromatography (GC) for triglyceride isomer analysis?

High-temperature gas chromatography (HT-GC) can be a valuable tool for analyzing molecular species of triglycerides.[8] With modern polarizable phases in capillary columns, HT-GC can achieve resolution based on both chain-length and degree of unsaturation.[8] However, there are challenges, including the need for high temperatures (up to 360°C or more) to volatilize high molecular weight triglycerides, which can lead to column bleed and potential sample discrimination during injection.[8] For fatty acid composition analysis, GC is a standard method, but it typically requires derivatization of the triglycerides into fatty acid methyl esters (FAMEs).[9]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers

This is a frequent hurdle in the separation of structurally similar triglyceride isomers. Several factors can contribute to this issue.

Troubleshooting Workflow for Poor Resolution

start Start: Poor Resolution of Triglyceride Isomers optimize_sp Optimize Stationary Phase start->optimize_sp optimize_mp Adjust Mobile Phase Composition optimize_sp->optimize_mp If resolution is still insufficient optimize_temp Control Column Temperature optimize_mp->optimize_temp If resolution is still insufficient check_efficiency Check Column Efficiency optimize_temp->check_efficiency If resolution is still insufficient result_ok Resolution Achieved check_efficiency->result_ok If peaks are sharp and symmetrical result_not_ok Resolution Still Poor check_efficiency->result_not_ok If peaks are broad or tailing consider_alt Consider Alternative Technique (e.g., Ag+-HPLC, SFC) result_not_ok->consider_alt consider_alt->result_ok prep Sample Preparation: Dissolve sample (1-5 mg/mL) in initial mobile phase. Filter through 0.2 µm PTFE filter. hplc HPLC System Setup: Standard HPLC/UHPLC with column thermostat and detector (MS or ELSD). prep->hplc conditions Chromatographic Conditions: Column: Polymeric ODS (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Isopropanol (e.g., 70:30 v/v) Flow Rate: 1.0 mL/min Column Temp: 18°C (optimize as needed) hplc->conditions injection Injection & Data Acquisition conditions->injection analysis Data Analysis: Identify and quantify regioisomers based on retention times and detector response. injection->analysis prep Sample Preparation: Dissolve sample (1-10 mg/mL) in a non-polar solvent (e.g., hexane). Filter through 0.2 µm PTFE filter. hplc HPLC System Setup: Standard HPLC with column oven and detector (MS or ELSD). prep->hplc conditions Chromatographic Conditions: Column: Silver-ion column (e.g., ChromSpher 5 Lipids) Mobile Phase: Hexane with a polar modifier (e.g., acetonitrile) gradient. Flow Rate: 1.0 - 1.5 mL/min Column Temp: 20-40°C (optimize as needed) hplc->conditions injection Injection & Data Acquisition conditions->injection analysis Data Analysis: Identify and quantify isomers based on unsaturation. injection->analysis

References

Technical Support Center: Resolving Co-eluting Lipids with 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of co-eluting lipids with 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG 16:0/16:0/14:0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this and related triacylglycerols (TAGs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions, and one myristic acid (14:0) molecule at the sn-3 position. As a racemic mixture, it contains both the sn-1,2-Dipalmitoyl-3-myristoyl-glycerol and sn-2,3-Dipalmitoyl-1-myristoyl-glycerol enantiomers. The primary challenge in its analysis is the co-elution of several isomeric species that are difficult to separate using standard chromatographic techniques.

Q2: What are the most common lipids that co-elute with this compound?

A2: The most common co-eluting lipids are other TAGs with the same total number of acyl carbons and double bonds, which gives them a similar Equivalent Carbon Number (ECN). For this compound (ECN = 46), the primary co-eluting species include:

  • Regioisomers: These have the same fatty acid composition but differ in their positions on the glycerol backbone. The most common regioisomer is 1,3-Dipalmitoyl-2-myristoyl-glycerol (PMP).

  • Other C46:0 TAGs: Triacylglycerols with a different combination of saturated fatty acids that also sum to 46 carbons in the acyl chains. For example, a TAG containing stearic acid (18:0), palmitic acid (16:0), and lauric acid (12:0).

  • Enantiomers: Since the target compound is a racemic mixture, its two enantiomers (sn-1,2-dipalmitoyl-3-myristoyl-glycerol and its mirror image) will co-elute on non-chiral stationary phases.

Q3: Which analytical techniques are recommended for resolving these co-eluting lipids?

A3: A multi-pronged approach is often necessary for the complete resolution of these isomers. The recommended techniques are:

  • Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC): This is the most effective technique for separating TAG regioisomers.[1]

  • Mass Spectrometry (MS), particularly Tandem MS (MS/MS): Essential for differentiating isomers based on their unique fragmentation patterns, especially when chromatographic separation is incomplete.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Required for the separation of enantiomers.[2][3][4][5][6]

Silver-ion HPLC is a powerful technique for separating isomers based on the number and geometry of double bonds, but it is less effective for separating saturated TAGs like this compound and its isomers.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: A single broad peak is observed in my NARP-HPLC chromatogram where I expect to see this compound.

Possible Cause: Co-elution of regioisomers and potentially other C46:0 TAGs. Standard C18 columns may not provide sufficient selectivity to resolve these closely related compounds.

Troubleshooting Steps:

  • Optimize the Stationary Phase:

    • Switch to a Polymeric ODS Column: Polymeric ODS stationary phases have shown a greater ability to differentiate between TAG regioisomers compared to monomeric C18 columns.

    • Consider Column Dimensions: Using longer columns or coupling columns in series can increase the total number of theoretical plates and improve resolution.

  • Adjust the Mobile Phase Composition:

    • Fine-tune the Solvent Ratio: The ratio of acetonitrile (B52724) to a less polar modifier like 2-propanol is critical. A typical starting point is in the range of 60:40 to 80:20 (v/v) acetonitrile/2-propanol for isocratic elution. Small adjustments to this ratio can significantly impact selectivity.

    • Experiment with Different Modifiers: While 2-propanol is common, other modifiers like methanol, ethanol, or 1-butanol (B46404) can alter selectivity for TAG isomers.[1]

  • Control the Column Temperature:

    • Lower the Temperature: Decreasing the column temperature generally increases retention and can improve the resolution of TAG regioisomers in NARP-HPLC.[7] However, this may also lead to broader peaks and increased backpressure. Experiment with temperatures between 10°C and 40°C to find the optimal balance.[8][9]

dot

Troubleshooting Workflow for Co-eluting TAGs Start Single Broad Peak Observed in NARP-HPLC OptimizeStationaryPhase Optimize Stationary Phase - Polymeric ODS Column - Longer Column Start->OptimizeStationaryPhase AdjustMobilePhase Adjust Mobile Phase - Fine-tune Solvent Ratio - Different Modifiers OptimizeStationaryPhase->AdjustMobilePhase ControlTemperature Control Column Temperature - Lower Temperature AdjustMobilePhase->ControlTemperature ResolvedPeaks Resolved Peaks ControlTemperature->ResolvedPeaks Success StillCoeluting Peaks Still Co-eluting ControlTemperature->StillCoeluting Partial or No Success UseMS Utilize Mass Spectrometry for Differentiation StillCoeluting->UseMS

Caption: Troubleshooting workflow for resolving a single broad peak in NARP-HPLC.

Issue 2: My mass spectrometer detects a single mass corresponding to a C46:0 TAG, but I suspect multiple isomers are present.

Possible Cause: The mass spectrometer is correctly identifying the molecular weight of the C46:0 TAGs, but a standard full scan MS cannot distinguish between isomers.

Troubleshooting Steps:

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Fragment the precursor ion corresponding to the C46:0 TAG. Regioisomers will produce different fragment ion ratios.

    • Expected Fragmentation: For TAGs with ammonium (B1175870) adducts ([M+NH4]+), a characteristic fragmentation is the neutral loss of a fatty acid as ammonia (B1221849) and the acid itself. The fatty acid at the sn-2 position is generally lost less readily than those at the sn-1 and sn-3 positions.

    • For PPM vs. PMP:

      • 1,2-Dipalmitoyl-3-myristoyl-glycerol (PPM): Expect a more abundant fragment ion corresponding to the loss of palmitic acid (from sn-1) or myristic acid (from sn-3) compared to the loss of palmitic acid from the sn-2 position.

      • 1,3-Dipalmitoyl-2-myristoyl-glycerol (PMP): Expect a more abundant fragment ion corresponding to the loss of palmitic acid (from sn-1 or sn-3) compared to the loss of myristic acid from the sn-2 position.

    • The relative intensities of these fragment ions can be used to estimate the proportion of each regioisomer.[10][11]

  • Optimize MS/MS Parameters:

    • Collision Energy: The collision energy used for fragmentation will significantly affect the resulting fragment ion intensities. It is crucial to optimize this parameter to obtain informative spectra.

    • Adduct Ion: The choice of adduct ion (e.g., [M+NH4]+, [M+Na]+) can influence the fragmentation pattern.[12] Sodium adducts, for instance, can provide different fragmentation pathways that may be useful for isomer differentiation.

dot

MS/MS Differentiation of TAG Regioisomers SingleMass Single Mass Detected for C46:0 TAG PerformMSMS Perform Tandem MS (MS/MS) SingleMass->PerformMSMS AnalyzeFragments Analyze Fragment Ion Ratios (Neutral Loss of Fatty Acids) PerformMSMS->AnalyzeFragments PPM PPM (16:0/16:0/14:0) Loss of 16:0 (sn-1) or 14:0 (sn-3) is more favorable AnalyzeFragments->PPM PMP PMP (16:0/14:0/16:0) Loss of 16:0 (sn-1/3) is more favorable AnalyzeFragments->PMP DifferentiatedIsomers Differentiated Isomers PPM->DifferentiatedIsomers PMP->DifferentiatedIsomers

Caption: Logical workflow for differentiating TAG regioisomers using MS/MS.

Issue 3: I need to separate the enantiomers of this compound.

Possible Cause: Standard reversed-phase and normal-phase HPLC columns are not designed to separate enantiomers.

Troubleshooting Steps:

  • Utilize a Chiral Stationary Phase (CSP):

    • Column Selection: Chiral columns, such as those based on cellulose (B213188) or cyclodextrin (B1172386) derivatives, are specifically designed for enantiomeric separations.

    • Mobile Phase: The mobile phase for chiral separations often consists of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., 2-propanol). The exact composition will need to be optimized for the specific chiral column and analytes.

  • Employ a Recycling HPLC System:

    • For challenging enantiomeric separations where a single pass through the column does not provide baseline resolution, a recycling HPLC system can be used. This allows the sample to be passed through the column multiple times, effectively increasing the column length and improving resolution.[2][4]

dot

Enantiomer Separation Workflow RacemicMixture Racemic Mixture of 1,2-Dipalmitoyl-3-myristoyl-glycerol ChiralHPLC Chiral HPLC - Chiral Stationary Phase - Optimized Mobile Phase RacemicMixture->ChiralHPLC RecyclingSystem Consider Recycling HPLC for Enhanced Resolution ChiralHPLC->RecyclingSystem Insufficient Resolution SeparatedEnantiomers Separated Enantiomers ChiralHPLC->SeparatedEnantiomers Sufficient Resolution RecyclingSystem->SeparatedEnantiomers Simplified PKC Activation Pathway Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (from TAG breakdown) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Response PKC->CellularResponse Phosphorylates Substrates

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of triglycerides, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shape in triglyceride HPLC analysis?

The most common peak shape distortions encountered are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical and Gaussian. Deviations from this shape can compromise resolution, affect accurate quantification, and indicate underlying issues with the method or instrument.[1][2]

Q2: Why is my triglyceride peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.

Potential Causes & Solutions:

  • Secondary Interactions: Polar analytes can interact with active silanol (B1196071) groups on the silica-based stationary phase, causing tailing.[3][4][5]

    • Solution: Use a highly deactivated (end-capped) column to minimize these interactions. Operating the mobile phase at a lower pH can also help by keeping the silanol groups protonated.[5][6]

  • Column Degradation: An old or contaminated column can lose its efficiency, leading to tailing peaks.[1]

    • Solution: Replace the column or attempt to regenerate it according to the manufacturer's instructions. Using a guard column can help extend the life of the analytical column.[7]

  • Sample Overload: Injecting a sample with too high a concentration can saturate the column.[1][8]

    • Solution: Dilute the sample or reduce the injection volume.[1]

  • Mobile Phase Issues: An incorrect mobile phase pH or insufficient buffer strength can lead to secondary interactions and peak tailing.[1][4]

    • Solution: Ensure the mobile phase pH is appropriate for the analytes and that the buffer concentration is sufficient (typically 10-50 mM).[1]

Q3: What causes my triglyceride peak to show fronting?

Peak fronting, an asymmetry where the front part of the peak is distorted, is also a common problem.

Potential Causes & Solutions:

  • Sample Overload: This is a primary cause of peak fronting and can be due to either injecting too large a volume or too high a concentration of the sample.[9][10][11]

    • Solution: Reduce the injection volume or dilute the sample.[10] It's recommended to inject a volume that is 1-2% of the total column volume.[3]

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a distorted peak shape.[11][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should ideally be weaker than the mobile phase.[7][13] Hexane should be avoided as an injection solvent in reversed-phase HPLC for triglycerides as it can cause peak broadening or even splitting.[13]

  • Column Void or Collapse: A void at the column inlet or collapse of the packed bed can lead to channeling and peak fronting.[9][10]

    • Solution: This usually requires replacing the column.

Q4: Why are my triglyceride peaks splitting?

Split peaks can appear as a shoulder on the main peak or as two distinct peaks for a single component.

Potential Causes & Solutions:

  • Partially Blocked Frit: If the inlet frit of the column is partially blocked, it can cause the sample to be introduced unevenly onto the column, resulting in split peaks for all analytes.[6][14]

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.[6][8]

  • Column Void: A void in the packing material at the head of the column can cause the sample to travel through different paths, leading to peak splitting.[6]

    • Solution: The column will likely need to be replaced.

  • Incompatible Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, particularly for early eluting peaks.[6][15]

    • Solution: Adjust the sample solvent to be more compatible with the initial mobile phase conditions.[6]

  • Co-elution: The split peak may actually be two different, closely eluting compounds.[6][14]

    • Solution: To confirm this, try injecting a smaller sample volume to see if the peaks resolve. If they are indeed two separate components, the chromatographic method (e.g., mobile phase gradient, temperature, or column chemistry) will need to be optimized to improve resolution.[6][14]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC analysis.

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_path Yes some_peaks_path No system_issue Suspect System-Wide Issue (e.g., Column, Connections, Mobile Phase) all_peaks_path->system_issue Yes check_column Check Column (Void, Blocked Frit) system_issue->check_column check_connections Check fittings and tubing for leaks/dead volume system_issue->check_connections flush_replace_column Reverse flush or replace column/frit check_column->flush_replace_column end Peak Shape Improved flush_replace_column->end check_connections->end analyte_specific_issue Suspect Analyte-Specific Issue (e.g., Overload, Solvent Effect, Co-elution) some_peaks_path->analyte_specific_issue No check_overload Check for Sample Overload analyte_specific_issue->check_overload check_solvent Check Injection Solvent Compatibility analyte_specific_issue->check_solvent optimize_method Optimize Method for Co-elution analyte_specific_issue->optimize_method reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection reduce_injection->end match_solvent Match solvent to mobile phase (or use weaker solvent) check_solvent->match_solvent match_solvent->end adjust_gradient Adjust gradient, temperature, or change column optimize_method->adjust_gradient adjust_gradient->end

Caption: A flowchart for systematic troubleshooting of poor peak shape.

Key Experimental Parameters and Their Effects

The following table summarizes key HPLC parameters and their typical effects on triglyceride analysis, which can influence peak shape.

ParameterCommon Setting/RangeEffect on Peak Shape and ResolutionTroubleshooting Considerations
Column Chemistry C18 (ODS), 3-5 µm particle sizeSmaller particles and longer columns generally improve resolution and peak efficiency.[3][16] C18 phases provide good retention for non-polar triglycerides.Poorly end-capped columns can cause tailing for more polar compounds. Column degradation leads to broad peaks.
Mobile Phase Gradient of Acetonitrile with a modifier (e.g., Acetone, MTBE, Isopropanol)The choice of modifier and gradient slope significantly impacts selectivity and resolution.[3][13][17] A well-optimized gradient prevents peak broadening for late-eluting compounds.An insufficiently strong mobile phase can cause peak tailing. Impurities can lead to baseline noise and affect peak integration.[3]
Flow Rate 0.5 - 1.5 mL/minLower flow rates can lead to narrower peaks and better resolution, but increase analysis time.[3]High flow rates can lead to increased backpressure and potentially broader peaks.
Column Temperature 20°C - 40°CIn RP-HPLC, increasing temperature generally decreases retention time but may reduce selectivity.[16] Consistent temperature is crucial for reproducible retention times.Temperature fluctuations can cause retention time shifts and affect peak shape. In Ag-Ion HPLC, higher temperatures can surprisingly increase retention for unsaturated triglycerides.[3][18]
Injection Volume 1-20 µLLarger volumes can lead to peak fronting and broadening, especially if the injection solvent is stronger than the mobile phase.[11][19]Should be minimized to avoid volume overload. A good starting point is 1-2% of the column volume.[3]
Injection Solvent Match to initial mobile phaseA solvent stronger than the mobile phase causes peak distortion (fronting, splitting).[12][13] A weaker solvent can help focus the sample at the column head, leading to sharper peaks.The mobile phase itself is often the best choice for the injection solvent.[3][13]

Standard Operating Protocol: RP-HPLC of Triglycerides

This protocol provides a general methodology for the analysis of triglycerides using reversed-phase HPLC. Optimization will be required based on the specific sample and instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the oil/fat sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or the initial mobile phase.[16]

  • Vortex until fully dissolved.

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Mobile Phase Preparation:

  • Solvent A: HPLC-grade Acetonitrile.

  • Solvent B: HPLC-grade Acetone or Methyl tert-butyl ether (MTBE).[3][20]

  • Degas both solvents for at least 15 minutes using an ultrasonic bath or an online degasser.

3. HPLC Instrumentation and Conditions:

  • Column: C18 (ODS) column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Using two columns in series can enhance resolution for complex samples.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.[16][20]

  • Injection Volume: 5-10 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) are preferred as triglycerides lack a strong UV chromophore.[21]

  • Gradient Program (Example):

    • Start with a low percentage of the strong solvent (Solvent B in Acetonitrile).

    • Employ a non-linear or multi-step gradient to improve the separation of complex mixtures.[3][16] For example, a slow initial gradient for early eluting peaks, followed by a steeper gradient for late-eluting, highly retained triglycerides.

Relationship Between HPLC Parameters and Peak Shape

The interplay of various HPLC parameters determines the final peak shape. Understanding these relationships is key to effective troubleshooting.

Parameter_Relationships MobilePhase Mobile Phase (Composition, pH, Purity) Tailing Peak Tailing MobilePhase->Tailing Secondary Interactions Broadening Peak Broadening MobilePhase->Broadening Weak Elution Column Column (Chemistry, Age, Packing) Column->Tailing Silanol Activity, Degradation Splitting Peak Splitting Column->Splitting Void, Blocked Frit Column->Broadening Loss of Efficiency Injection Injection (Volume, Solvent) Fronting Peak Fronting Injection->Fronting Overload, Strong Solvent Injection->Splitting Solvent Mismatch Instrument Instrument (Flow Rate, Temp., Connections) Instrument->Tailing Extra-column Volume Instrument->Broadening Temp/Flow Fluctuation PeakShape Peak Shape Tailing->PeakShape Fronting->PeakShape Splitting->PeakShape Broadening->PeakShape

References

Minimizing sample loss during lipid extraction for triglyceride analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize sample loss during lipid extraction for triglyceride analysis.

Troubleshooting Guides

Issue: Low Triglyceride Yield After Extraction

Possible Cause Recommendation Detailed Explanation
Inappropriate Extraction Method Select a method suitable for your sample's lipid content. For samples with >2% lipid, the Folch method is often considered the gold standard. For samples with <2% lipid, the Bligh & Dyer method is generally efficient.[1][2][3]The choice of extraction method is critical and depends on the lipid concentration of the sample. The Folch method utilizes a larger solvent-to-sample ratio, which is more effective for higher lipid content.[2][3][4] For leaner samples, the Bligh & Dyer method provides comparable results with a lower solvent volume.[2][3]
Incorrect Solvent-to-Sample Ratio Increase the solvent volume. A sample-to-solvent ratio of 1:20 (v/v) is recommended for optimal yield with methods like Folch and Bligh & Dyer.[5]A sufficient volume of solvent is necessary to ensure complete interaction with the sample matrix and solubilization of lipids. Insufficient solvent can lead to incomplete extraction and lower yields.[5]
Poor Sample Homogenization Ensure thorough homogenization of the sample in the initial solvent mixture. For solid tissues, mechanical disruption (e.g., using a homogenizer) is crucial. For lyophilized tissues, rehydration with distilled water before extraction is recommended.[6]Inadequate homogenization prevents the solvent from accessing all the lipids within the sample matrix, leading to significant sample loss.
Incomplete Phase Separation Centrifuge the sample at a sufficient speed and for an adequate duration to achieve clear phase separation. A low-speed centrifugation (e.g., 2000 rpm) is often used.[1]A clear separation between the aqueous and organic phases is essential for accurately collecting the lipid-containing layer without contamination from the aqueous phase, which can interfere with downstream analysis.
Loss During Solvent Evaporation Use a gentle stream of nitrogen or a rotary evaporator at a controlled, low temperature (not exceeding 50°C) to evaporate the solvent.[1][6] Avoid high heat, which can lead to the loss of volatile lipids.[7]Aggressive evaporation techniques can cause sputtering and aerosolization of the sample, leading to physical loss. High temperatures can also degrade unsaturated fatty acids within the triglycerides.[8]
Precipitation of Nonpolar Lipids For one-phase extractions using polar solvents like methanol (B129727) or acetonitrile (B52724), be aware that nonpolar lipids such as triglycerides may precipitate.[9] Consider a biphasic extraction method for samples rich in triglycerides.Polar solvents are less effective at solubilizing nonpolar lipids. This can result in a significant loss of triglycerides, which will be found in the sample pellet after centrifugation.[9]

Issue: Inconsistent or Irreproducible Triglyceride Measurements

Possible Cause Recommendation Detailed Explanation
Sample Degradation Keep samples on ice or at 4°C during processing and store long-term at -20°C or lower in an inert atmosphere (e.g., under nitrogen).[8] Avoid repeated freeze-thaw cycles.[10]Lipids are susceptible to oxidation and enzymatic degradation, which can alter their structure and lead to inaccurate quantification.[8] Proper storage and handling are critical to maintain sample integrity.
Interference from Other Lipids or Contaminants Use a selective extraction method or include a purification step, such as solid-phase extraction (SPE), to isolate triglycerides from other lipid classes.[11][12]Contaminants or other lipid classes can interfere with the triglyceride quantification assay, leading to inaccurate results. SPE can effectively separate lipids based on their polarity.[12]
Inaccurate Pipetting or Sample Transfer Use calibrated pipettes and ensure complete transfer of the lipid-containing phase. When collecting the lower phase in a biphasic extraction, be careful to avoid aspirating the upper aqueous layer or the protein interface.[11]Even small errors in volume measurement or incomplete transfer of the lipid extract can introduce significant variability in the final results.
Assay-Related Issues Ensure all reagents for the triglyceride quantification assay are prepared correctly and warmed to room temperature before use.[10] Perform a sample background control to account for endogenous glycerol.[10]Cold reagents can affect enzyme kinetics and lead to inaccurate readings.[10] Samples may contain free glycerol, which will be detected by the assay and incorrectly attributed to triglycerides if not subtracted.

Frequently Asked Questions (FAQs)

Q1: Which is the best lipid extraction method for triglyceride analysis?

There is no single "best" method, as the optimal choice depends on your sample type and lipid content.[1]

  • Folch Method: Considered the "gold standard," especially for samples with high lipid content (>2%). It uses a 2:1 chloroform (B151607):methanol solvent mixture and a large solvent-to-sample ratio.[1][2][3][4]

  • Bligh & Dyer Method: A modification of the Folch method that uses a lower solvent-to-sample ratio, making it suitable for samples with lower lipid content (<2%).[1][2][3]

  • Methyl-tert-butyl ether (MTBE) Method: A biphasic method that is less toxic than chloroform-based methods and results in the lipid-containing organic phase being the upper layer, which can simplify sample handling.[13][14]

  • Solid-Phase Extraction (SPE): A chromatographic technique that separates lipids based on their polarity. It can be used to specifically isolate triglycerides and remove interfering compounds.[11][12]

Q2: My triglyceride yield is consistently low. What are the most common causes of sample loss?

The most common causes of low triglyceride yield include:

  • Incomplete Extraction: Due to an inappropriate method, insufficient solvent volume, or poor sample homogenization.[2][5]

  • Loss During Phase Separation: Incomplete separation of the aqueous and organic phases can lead to aspiration of the lipid-containing layer.

  • Loss During Solvent Evaporation: Overly aggressive evaporation can cause the sample to splash or aerosolize.[7]

  • Lipid Degradation: Oxidation or enzymatic activity can break down triglycerides before or during extraction.[8]

Q3: How can I prevent the degradation of my samples during extraction?

To minimize sample degradation:

  • Work Quickly and at Low Temperatures: Perform the extraction on ice and minimize the time the sample is at room temperature.[8]

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent lipid oxidation.

  • Store Properly: Store lipid extracts at -20°C or -80°C under an inert gas like nitrogen to prevent oxidation and hydrolysis.[8]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples before freezing if multiple analyses are planned.[10]

Q4: Can I use a one-phase extraction method for triglyceride analysis?

While one-phase extractions are simpler, they may not be ideal for triglycerides. Nonpolar lipids like triglycerides have low solubility in polar solvents such as methanol and acetonitrile and can precipitate out of the solution, leading to significant underestimation.[9] For accurate triglyceride quantification, biphasic extraction methods are generally recommended.

Q5: What is the purpose of adding an internal standard?

Adding a known amount of a structurally similar internal standard (e.g., a deuterated triglyceride) before the extraction process can help to correct for sample loss that may occur during the procedure.[8] By measuring the recovery of the internal standard, you can normalize the quantification of your target triglycerides.

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is suitable for samples with a lipid content greater than 2%.[2][3]

  • Homogenization: Homogenize 1 gram of tissue sample in 20 mL of a 2:1 (v/v) chloroform:methanol mixture. For liquid samples like plasma, use 1 mL of sample with 20 mL of the solvent mixture.

  • Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature.

  • Washing: Add 4 mL of 0.9% NaCl solution (or distilled water) to the mixture.

  • Phase Separation: Vortex the mixture and then centrifuge at 2000 rpm for 10 minutes to facilitate the separation of the two phases.[1]

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette. Avoid disturbing the upper aqueous phase and the protein layer at the interface.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.[6]

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for downstream triglyceride analysis.

Protocol 2: Bligh & Dyer Method for Lipid Extraction

This protocol is suitable for samples with a lipid content less than 2%.[2][3]

  • Homogenization: For a 1 mL sample containing approximately 80% water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously to create a single-phase mixture.[1]

  • Phase Separation: Add 1.25 mL of chloroform and mix for 1 minute. Then, add 1.25 mL of water and mix for another minute.[1]

  • Centrifugation: Centrifuge the mixture to separate it into two phases.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent as described in the Folch method.

  • Reconstitution: Reconstitute the lipid extract for analysis.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for Triglyceride Recovery

Method Principle Typical Triglyceride Recovery Advantages Disadvantages
Folch Biphasic solvent partitioning with a high solvent-to-sample ratio.[1]Considered the gold standard, especially for samples with >2% lipid.[1][2][3]High lipid yield.[1]Requires large solvent volumes; uses toxic chloroform.[2]
Bligh & Dyer Modified biphasic solvent partitioning with a lower solvent-to-sample ratio.[1]Efficient for samples with <2% lipid.[1][2][3] Underestimates lipids in high-content samples.[2][3]Reduced solvent consumption compared to Folch.[2]Less effective for high-lipid samples.[2][3]
MTBE Biphasic extraction where the upper organic phase contains the lipids.[13][14]Comparable to Folch and Bligh & Dyer for most lipid classes.[13]Less toxic than chloroform; easier to automate.[14]May have lower recovery for some polar lipids.[14][15]
One-Phase (e.g., Methanol) Protein precipitation and lipid solubilization in a single phase.[11]Poor for nonpolar lipids like triglycerides (<5% recovery in some cases).[9]Simple and fast.[16]Significant loss of nonpolar lipids due to precipitation.[9]
Solid-Phase Extraction (SPE) Chromatographic separation based on polarity.[11]High and selective recovery of triglycerides is possible.[12]High selectivity; can remove interferences.[12]Can be more time-consuming and expensive.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_analysis Triglyceride Analysis start Sample (Tissue or Plasma) homogenize Homogenize in Solvent Mixture (e.g., Chloroform:Methanol) start->homogenize phase_sep Induce Phase Separation (Add Water/Saline) homogenize->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Lipid-Containing Organic Phase centrifuge->collect evaporate Evaporate Solvent (Nitrogen Stream/Rotovap) collect->evaporate reconstitute Reconstitute Dried Lipids evaporate->reconstitute quantify Quantification Assay (Colorimetric/Fluorometric) reconstitute->quantify end Triglyceride Concentration quantify->end

Caption: Biphasic lipid extraction and analysis workflow.

troubleshooting_logic start Low Triglyceride Yield check_method Is the extraction method appropriate for the sample? start->check_method check_solvent Is the solvent-to-sample ratio sufficient? check_method->check_solvent Yes solution_method Change to Folch for high-lipid or Bligh & Dyer for low-lipid samples. check_method->solution_method No check_homogenization Was the sample thoroughly homogenized? check_solvent->check_homogenization Yes solution_solvent Increase solvent volume (e.g., 20:1 ratio). check_solvent->solution_solvent No check_evaporation Was solvent evaporation gentle? check_homogenization->check_evaporation Yes solution_homogenization Improve mechanical disruption or rehydrate lyophilized samples. check_homogenization->solution_homogenization No solution_evaporation Use low heat and a gentle nitrogen stream. check_evaporation->solution_evaporation No

Caption: Troubleshooting logic for low triglyceride yield.

References

Technical Support Center: Accurate Quantification of Low-Abundance Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of low-abundance triglycerides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise when quantifying low-abundance triglycerides.

Q1: My triglyceride readings are lower than expected or not detected at all. What are the possible causes and solutions?

A: Low or undetectable triglyceride levels can stem from several factors throughout your experimental workflow. Here’s a troubleshooting guide:

Possible Cause Suggested Solution
Inefficient Lipid Extraction The chosen extraction method may not be optimal for your sample type or for low-abundance triglycerides. Consider switching to a more robust method like a three-phase liquid extraction (3PLE) or optimizing your current protocol (e.g., trying different solvent systems like butanol/methanol).[1][2][3]
Sample Degradation Triglycerides can be susceptible to degradation. Ensure samples are processed promptly and stored at -80°C if not for immediate use.[4] Avoid repeated freeze-thaw cycles.[5]
Low Assay Sensitivity The assay you are using may not be sensitive enough for low-abundance triglycerides. For enzymatic assays, consider switching from a colorimetric to a fluorometric method, which can be 10- to 100-fold more sensitive.[6][7][8] For mass spectrometry, optimize instrument parameters for sensitivity.
Matrix Effects (Mass Spectrometry) Co-eluting substances from your sample matrix can suppress the ionization of your target triglycerides, leading to lower signals. Improve chromatographic separation to better resolve triglycerides from interfering compounds. A three-phase liquid extraction can also help reduce ion suppression.[2]
Reagent Issues Ensure all assay reagents, including standards and enzymes, are properly stored, not expired, and prepared according to the manufacturer's instructions. For enzymatic kits, allow buffers to warm to room temperature before use.[5]

Q2: I am observing high variability between my sample replicates. What could be the reason?

A: High variability can compromise the reliability of your results. Consider the following:

Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure precise and consistent pipetting, especially for small volumes. When possible, prepare a master mix for your reagents to add to all wells.[5] Homogenization of tissue samples must be thorough and consistent across all samples.
Phase Separation Issues in Standards Triglyceride standards, especially when stored frozen, can separate from the aqueous phase. Before use, ensure the standard is completely solubilized by warming and vortexing as per the manufacturer's protocol.[7][8]
Presence of Bubbles in Wells Air bubbles in microplate wells can interfere with absorbance or fluorescence readings. Pipette gently against the side of the wells to avoid bubble formation.[5]
Instrument Instability Ensure the plate reader or mass spectrometer is properly calibrated and has had sufficient warm-up time.

Q3: My results for highly lipemic (high-fat) samples seem unexpectedly low. Is this possible?

A: Yes, this can occur, particularly with enzymatic endpoint assays. This phenomenon is often due to the rapid depletion of a substrate (like oxygen) in the reaction, which can cause the reaction to stop prematurely or even reverse, leading to a falsely low reading.[9][10]

  • Solution: If you suspect this is happening, dilute the lipemic sample and re-assay it. An intelligent monitoring system on some chemistry analyzers can flag abnormal reaction curves that indicate this issue.[9]

Q4: How do I correct for free glycerol (B35011) in my samples?

A: Free glycerol in your sample will be detected by enzymatic assays and can lead to an overestimation of triglyceride concentration.

  • Solution: Most commercial triglyceride quantification kits include a procedure for a sample background control. This involves running a parallel reaction for each sample without the lipase (B570770) enzyme.[4][7] The reading from this well (which represents the free glycerol) should then be subtracted from the reading of the well containing lipase. Some automated enzymatic methods also incorporate a pre-incubation step to remove free glycerol before the addition of lipase.[11]

Experimental Methodologies

Below are detailed protocols for common methods used in the quantification of low-abundance triglycerides.

Method 1: Fluorometric Enzymatic Assay

This method offers higher sensitivity compared to colorimetric assays and is suitable for samples with low triglyceride concentrations.

Principle: Lipase hydrolyzes triglycerides to glycerol and free fatty acids. The glycerol is then enzymatically oxidized to produce a product (e.g., hydrogen peroxide) that reacts with a fluorometric probe to generate a fluorescent signal.[4][12] The fluorescence intensity is directly proportional to the triglyceride concentration.

Protocol:

  • Standard Curve Preparation:

    • Prepare a stock solution of the triglyceride standard (e.g., 0.2 mM).

    • Create a dilution series of the standard to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well).[5]

    • Adjust the volume in each well to 50 µL with the assay buffer.

  • Sample Preparation:

    • Add 2-50 µL of your sample to a 96-well plate.

    • Adjust the final volume to 50 µL/well with the assay buffer.

    • For each sample, prepare a background control well by adding the same volume of sample but substituting the lipase with assay buffer in the subsequent step.[7]

  • Lipase Reaction:

    • Add 2 µL of lipase to each standard and sample well (except the background control wells).

    • Mix and incubate for 20 minutes at room temperature to convert triglycerides to glycerol.[5]

  • Detection Reaction:

    • Prepare a reaction mix containing the assay buffer, fluorometric probe, and enzyme mix according to the kit manufacturer's instructions. For fluorometric assays, it is often recommended to dilute the probe to reduce background fluorescence.[7][8]

    • Add 50 µL of the reaction mix to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).[7]

  • Calculation:

    • Subtract the blank (0 standard) reading from all other readings.

    • For each sample, subtract the background control reading from the corresponding sample reading.

    • Determine the triglyceride concentration in the samples from the standard curve.

Method 2: LC-MS/MS for Targeted Triglyceride Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high specificity and sensitivity, allowing for the quantification of individual triglyceride species.

Principle: Triglycerides are first extracted from the sample matrix. The extract is then injected into an LC system where different triglyceride species are separated based on their properties (e.g., acyl chain length and degree of unsaturation). The separated triglycerides are then ionized and detected by a tandem mass spectrometer, often using Multiple Reaction Monitoring (MRM) for quantification.[13][14][15]

Protocol:

  • Lipid Extraction (using 1-Butanol/Methanol): [3]

    • To 10 µL of plasma, add 100 µL of a 1:1 (v/v) 1-butanol/methanol solution containing internal standards.

    • Vortex thoroughly to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the lipids for LC-MS/MS analysis.

  • LC Separation:

    • Use a suitable reversed-phase column for lipid separation.

    • Employ a gradient elution with mobile phases such as water with additives (e.g., ammonium (B1175870) formate, formic acid) and a mixture of organic solvents (e.g., acetonitrile, isopropanol).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode. Triglycerides are often detected as ammonium adducts ([M+NH₄]⁺).[16]

    • Set up MRM transitions for each target triglyceride species and internal standard. The precursor ion is the ammonium adduct, and the product ions are typically generated from the neutral loss of a fatty acid.[13]

    • Optimize MS parameters (e.g., collision energy) for each transition to maximize signal intensity.

  • Quantification:

    • Integrate the peak areas for each triglyceride species and the corresponding internal standard.

    • Calculate the concentration of each triglyceride by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Comparison of Triglyceride Quantification Methods
Method Sensitivity Throughput Specificity Information Provided
Colorimetric Enzymatic Assay Micromolar range (e.g., >4 µM)[5]HighLow (measures total triglycerides)Total triglyceride concentration
Fluorometric Enzymatic Assay Picomolar to nanomolar range (e.g., 2 pmol)[7]HighLow (measures total triglycerides)Total triglyceride concentration
LC-MS/MS High (can detect very low abundance species)[2]Moderate to High[13][14]High (can distinguish individual species)Concentration of individual triglyceride species[17]
Enzymatic Biosensors Variable (e.g., 7.67-58.84 mg/dL)[18]Potentially HighModerateTotal triglyceride concentration

Visualizations

Experimental Workflow: Enzymatic Quantification of Triglycerides

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Sample (e.g., Plasma, Lysate) Plate 96-Well Plate Sample->Plate Standard Triglyceride Standard Standard->Plate AddLipase Add Lipase & Incubate Plate->AddLipase Add Samples/Standards AddReagents Add Detection Reagents AddLipase->AddReagents IncubateFinal Incubate (Protect from Light) AddReagents->IncubateFinal ReadPlate Read Plate (Absorbance/Fluorescence) IncubateFinal->ReadPlate Calculate Calculate Concentration ReadPlate->Calculate Generate Standard Curve

Caption: Workflow for enzymatic triglyceride quantification.

Logical Relationship: Troubleshooting Low Signal

G cluster_sample Sample Integrity cluster_assay Assay Performance cluster_ms Mass Spectrometry Specific Start Low/No Triglyceride Signal Extraction Check Lipid Extraction Method Start->Extraction Degradation Assess Sample Degradation Start->Degradation Sensitivity Increase Assay Sensitivity (e.g., Fluorometric) Start->Sensitivity Reagents Verify Reagent Quality Start->Reagents MatrixEffect Investigate Matrix Effects Start->MatrixEffect If using MS Instrument Optimize Instrument Parameters Start->Instrument If using MS

Caption: Troubleshooting guide for low triglyceride signals.

References

Technical Support Center: Contamination-Free Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination during lipidomics sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in lipidomics experiments?

A1: Contamination in lipidomics can originate from various sources throughout the experimental workflow. The most common culprits include:

  • Labware: Plasticware, such as microcentrifuge tubes and pipette tips, is a significant source of leachable contaminants like plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and even fatty acids that are identical to endogenous lipids.[1][2][3][4] While generally preferred, glassware can also introduce contaminants.[1][2]

  • Solvents and Reagents: The purity of solvents and reagents is critical. Even high-grade solvents can contain impurities that interfere with analysis.[5] Mobile phase additives can also be a source of contamination.[5][6]

  • Laboratory Environment: The ambient laboratory air can introduce contaminants such as siloxanes from personal care products and phthalates from air conditioning systems.[5][7]

  • Sample Handling: Cross-contamination between samples and introduction of contaminants from the analyst (e.g., fatty acids from fingerprints) are common issues.[8] Improper sample storage can lead to lipid degradation, creating artifacts.[9][10]

  • LC-MS System: The analytical instrument itself can be a source of contamination through carryover from previous injections, contaminated autosampler components, or column bleed.[5][6][11]

Q2: I'm seeing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?

A2: "Ghost peaks" are unexpected peaks that appear in your chromatograms, often in blank runs, and do not correspond to your analytes of interest.[12][13] They are a form of contamination and can arise from several sources:

  • Carryover: Residual analytes from a previous, more concentrated sample adsorbing to surfaces in the injector, tubing, or column and then eluting in a subsequent run.

  • Mobile Phase Contamination: Impurities in the solvents or additives of your mobile phase can accumulate on the column and elute as peaks, particularly during gradient elution.[11][13]

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as seals, filters, and tubing.[14]

  • Sample Preparation: Contaminants introduced during sample preparation from solvents, vials, or caps.[11]

To eliminate ghost peaks, a systematic troubleshooting approach is necessary to identify the source.[14] This involves running a series of blank injections (e.g., mobile phase only, injection of extraction solvent) to isolate the contamination source.[5][15]

Q3: Is it better to use plasticware or glassware for lipidomics sample preparation?

A3: Both plasticware and glassware have advantages and disadvantages regarding contamination.

  • Glassware: Generally considered superior as it leaches fewer contaminants than plastic.[1][2] Borosilicate glass is a good choice. However, it's crucial to ensure it is cleaned meticulously, as detergents can be a source of contamination.[5]

  • Plasticware: While convenient, plasticware is a major source of contamination. Polypropylene (B1209903) tubes, for example, can leach hundreds of compounds, including plasticizers and surfactants that can interfere with lipid analysis or even be mistaken for endogenous lipids.[1][2][3][4][16] The profile of leached contaminants can vary significantly between different manufacturers.[1][2][3][16] If plasticware must be used, it is advisable to pre-test different brands for the lowest level of leachable contaminants.

Q4: How should I properly clean my glassware to avoid contamination?

A4: Proper glassware cleaning is crucial. Avoid using detergents, as they can be a significant source of contamination, including polyethylene (B3416737) glycols (PEGs).[5] A recommended procedure is:

  • Rinse glassware thoroughly with high-purity water.

  • Wash with a high-purity solvent, such as the one used in your mobile phase or for sample extraction.[5]

  • For stubborn residues, sonication in a suitable solvent can be effective.

  • Store cleaned glassware covered to prevent contamination from dust and airborne particles. It's best to store glassware used for mobile phase preparation separately from general lab glassware.[5]

Troubleshooting Guides

Issue 1: High Background Noise or Unidentified Peaks in Mass Spectra

Potential Cause Troubleshooting Step
Contaminated Solvents/Reagents 1. Run a "solvent blank" by directly infusing your mobile phase and extraction solvents into the mass spectrometer.[5] 2. If the blank is contaminated, use fresh, high-purity solvents from a new bottle. 3. Ensure all mobile phase additives are of the highest purity (LC-MS grade).[6]
Leaching from Labware 1. Run a "procedural blank" or "extraction blank" by performing the entire sample preparation procedure without the sample matrix.[15] 2. If the procedural blank shows contamination, systematically replace plasticware with pre-cleaned glassware or test different brands of plastic tubes and pipette tips.[1][2] 3. Consider pre-rinsing plasticware with the extraction solvent to remove surface contaminants.
Environmental Contamination 1. Be mindful of personal care products (deodorants, cosmetics) which can be sources of siloxanes.[5] 2. Keep solvent bottles and samples covered to minimize exposure to laboratory air, which can contain phthalates.[5][7] 3. Wear powder-free nitrile gloves to prevent contamination from latex or powder.[7]
LC-MS System Contamination 1. If solvent and procedural blanks are clean, the contamination may be within the LC-MS system. 2. Perform a "no-injection blank" where the system runs through the gradient without an injection to check for system-level contamination.[15] 3. Systematically flush the injector, lines, and column with appropriate cleaning solvents.[7]

Issue 2: Poor Reproducibility and Inconsistent Analyte Intensities

Potential Cause Troubleshooting Step
Ion Suppression from Contaminants 1. Co-eluting contaminants from labware or other sources can suppress the ionization of your target lipids, leading to lower and variable signal intensities.[4] 2. Identify and eliminate the source of contamination using the steps outlined in "Issue 1". 3. The use of glassware over plasticware can significantly reduce ion suppression effects caused by leached contaminants.[4]
Inconsistent Sample Handling 1. Ensure a standardized and consistent workflow for all samples. 2. Use pooled quality control (QC) samples injected periodically throughout the analytical run to monitor for and correct signal drift.[15]
Sample Degradation 1. Process samples as quickly as possible.[17] 2. If storage is necessary, snap-freeze tissues in liquid nitrogen and store all samples at -80°C to minimize enzymatic and oxidative degradation.[9][17] 3. Avoid repeated freeze-thaw cycles.[10]

Quantitative Data Summary

The choice of labware can have a dramatic impact on the number of contaminants introduced into a sample.

Labware TypeNumber of Contaminant m/z's Introduced (Folch Extraction)Reference
Borosilicate Glassware with PTFE-lined caps98[1][3]
Polypropylene Microcentrifuge Tubes (Brand A)847[1][2][3]
Polypropylene Microcentrifuge Tubes (Brand B)2,949[4]

Note: The number of contaminants can vary between different manufacturing batches of the same product.[1] Of particular concern is the leaching of surfactants from polypropylene that are structurally identical to endogenous fatty acids and primary amides, which can interfere with accurate quantification.[1][2][4]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Modified Folch Method with Anti-Contamination Steps)

  • Preparation:

    • Use pre-cleaned borosilicate glass tubes with PTFE-lined caps.

    • If plasticware is unavoidable, use pre-tested polypropylene tubes known to have low leachables.

    • Use high-purity (LC-MS grade) methanol (B129727) and chloroform.

    • Prepare all solutions in clean glassware.

  • Extraction:

    • To a 100 µL plasma/serum sample in a glass tube, add 400 µL of ice-cold methanol.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 800 µL of chloroform.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

  • Quality Control:

    • Prepare a "procedural blank" by following the exact same procedure with 100 µL of high-purity water instead of plasma/serum.

    • Prepare a pooled QC sample by combining a small aliquot from each study sample.

Visualizations

Lipidomics_Workflow_Contamination_Points cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection SampleStorage Sample Storage SampleCollection->SampleStorage Homogenization Homogenization (for tissues) SampleStorage->Homogenization Extraction Lipid Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS Analysis Reconstitution->LCMS_Analysis Cont_Plastic Plasticware Leachables Cont_Plastic->SampleCollection Cont_Plastic->SampleStorage Cont_Plastic->Homogenization Cont_Plastic->Extraction Cont_Plastic->Reconstitution Cont_Plastic->LCMS_Analysis Cont_Solvent Solvent Impurities Cont_Solvent->Extraction Cont_Solvent->Reconstitution Cont_Handling Handling (Gloves, Fingerprints) Cont_Handling->SampleCollection Cont_Handling->Homogenization Cont_Handling->Extraction Cont_Air Airborne Contaminants Cont_Air->SampleStorage Cont_Air->Evaporation Cont_Air->Reconstitution Cont_System System Carryover Cont_System->LCMS_Analysis Troubleshooting_Contamination Start Unidentified peaks observed in chromatogram RunBlank Inject a procedural blank (extraction solvent + full procedure) Start->RunBlank BlankContaminated Is the blank contaminated? RunBlank->BlankContaminated SystemCheck Inject direct solvent blank (mobile phase) BlankContaminated->SystemCheck No SourceLabware Source is likely labware (tubes, tips, vials). Test different materials/brands. BlankContaminated->SourceLabware Yes SolventContaminated Is the solvent blank contaminated? SystemCheck->SolventContaminated SourceSolvent Source is solvents or reagents. Use fresh, high-purity stock. SolventContaminated->SourceSolvent Yes SourceSystem Source is likely LC-MS system (carryover, contaminated lines). Perform system cleaning. SolventContaminated->SourceSystem No ProblemSolved Problem Solved SourceLabware->ProblemSolved SourceSolvent->ProblemSolved SourceSystem->ProblemSolved

References

Stability of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in chloroform (B151607) at a concentration of at least 1 mg/ml.[1] For other organic solvents, based on data from structurally similar triglycerides, solubility is expected in solvents like Dimethylformamide (DMF) and ethanol, potentially around 10 mg/ml.[2][3][4][5] It is generally insoluble in aqueous solutions.

Q2: What are the recommended long-term storage conditions for this lipid?

A2: For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.

Q3: What are the primary degradation pathways for this triglyceride?

A3: The primary degradation pathways for triglycerides like this compound are hydrolysis and oxidation.[6] Hydrolysis breaks down the ester bonds, yielding glycerol, palmitic acid, and myristic acid.[6] Oxidation of the fatty acid chains can lead to the formation of peroxides and other oxidative products.[6]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods can separate the intact triglyceride from its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the lipid from solution. The solvent has evaporated, increasing the lipid concentration beyond its solubility limit.Re-dissolve the lipid by adding a small amount of the appropriate solvent. To prevent evaporation, ensure vials are tightly sealed.
The temperature of the solution has decreased, reducing the solubility of the lipid.Gently warm the solution to room temperature or slightly above to redissolve the precipitate. Store solutions at a constant, appropriate temperature.
The chosen solvent is not suitable for the desired concentration.Refer to the solubility data table. Consider using a different solvent or a lower concentration.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Hydrolysis: The lipid has degraded into glycerol, palmitic acid, and myristic acid.Prepare fresh solutions for your experiments. Avoid prolonged storage of solutions, especially in protic or aqueous-containing solvents. Store stock solutions at -20°C or -80°C.
Oxidation: The fatty acid chains have been oxidized.Use solvents with low water content. Consider adding an antioxidant, such as BHT, to your solvent. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Inconsistent experimental results. Degradation of the lipid stock solution over time.Regularly check the purity of your stock solution using TLC or HPLC. Prepare fresh stock solutions at regular intervals.
Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Stability and Solubility Data

Table 1: Solubility of this compound and Similar Triglycerides

SolventThis compound1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol1,2-Dipalmitoyl-3-stearoyl-rac-glycerol
Chloroform1 mg/ml[1]--
Dimethylformamide (DMF)Data not available10 mg/ml[5]10 mg/ml[2][4]
EthanolData not available10 mg/ml[5]-

Note: Data for similar triglycerides is provided for guidance where specific data for this compound is not available.

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationExpected Stability
Solid-20°CLong-term≥ 4 years[1]
In Chloroform-20°CShort-term (days to weeks)Stable, but monitor for solvent evaporation.
In Ethanol/DMF-20°CShort-term (days to weeks)Likely stable, but monitor for precipitation and degradation.
In Aqueous BuffersNot Recommended-Prone to hydrolysis.

Experimental Protocols

Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method to qualitatively assess the stability of this compound by detecting the presence of degradation products.

Materials:

  • TLC plates (silica gel 60)

  • Developing chamber

  • Spotting capillaries

  • Solvent system (e.g., Hexane:Diethyl Ether:Acetic Acid, 70:30:1 v/v/v)

  • Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)

  • This compound reference standard

  • Sample of this compound solution to be tested

Procedure:

  • Pour the developing solvent system into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow it to equilibrate for at least 30 minutes.

  • Using a spotting capillary, carefully spot a small amount of the reference standard and the test sample onto the baseline of the TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate into the equilibrated developing chamber.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots using the chosen reagent. For phosphomolybdic acid, spray the plate and then heat it until spots appear. For iodine, place the plate in a chamber with iodine crystals.

  • Interpretation: Compare the chromatogram of the test sample to the reference standard. The appearance of new spots with different Rf values in the test sample lane indicates the presence of degradation products. Hydrolysis products (fatty acids) will typically have a lower Rf value than the intact triglyceride.

Protocol 2: Quantitative Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound stability.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength like 205-215 nm).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

Procedure:

  • Preparation of Mobile Phase: A common mobile phase for triglyceride analysis is a mixture of acetonitrile and acetone. The exact ratio may need to be optimized for your specific column and system, but a starting point could be a 60:40 (v/v) mixture of acetonitrile and acetone.[7] Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the reference compound in a suitable solvent (e.g., chloroform or the mobile phase) at known concentrations.

  • Preparation of Sample Solution: Dilute the test sample with the same solvent used for the standards to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).

    • Set the detector parameters according to the manufacturer's instructions.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Quantify the amount of intact triglyceride in the test sample using the calibration curve.

    • The presence of additional peaks, particularly at earlier retention times, may indicate degradation products. The decrease in the peak area of the parent compound over time is a measure of its instability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation start Start with this compound solution dissolve Dissolve in appropriate solvent start->dissolve store Store under defined conditions (Time, Temp) dissolve->store tlc Qualitative Analysis (TLC) store->tlc hplc Quantitative Analysis (HPLC) store->hplc interpret_tlc Assess for new spots (Degradation Products) tlc->interpret_tlc interpret_hplc Quantify parent peak & identify degradation peaks hplc->interpret_hplc conclusion Determine Stability Profile interpret_tlc->conclusion interpret_hplc->conclusion

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_precipitate Precipitate Check cluster_analytical Analytical Check start Inconsistent Experimental Results or Visible Precipitate check_precipitate Is there visible precipitate? start->check_precipitate cause_evaporation Cause: Solvent Evaporation or Temperature Change check_precipitate->cause_evaporation Yes check_analytical Run TLC/HPLC Analysis check_precipitate->check_analytical No solution_precipitate Solution: Gently warm and/or add more solvent. Ensure proper sealing. cause_evaporation->solution_precipitate degradation_present Degradation products detected? check_analytical->degradation_present cause_hydrolysis Cause: Hydrolysis degradation_present->cause_hydrolysis Yes cause_oxidation Cause: Oxidation degradation_present->cause_oxidation Yes end end degradation_present->end No - Investigate other experimental parameters solution_degradation Solution: Prepare fresh solutions. Use anhydrous solvents. Store under inert gas. cause_hydrolysis->solution_degradation cause_oxidation->solution_degradation

Caption: Troubleshooting logic for common issues encountered during experiments.

References

Validation & Comparative

Comparing 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol to its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and Its Positional Isomers for Researchers and Drug Development Professionals

This guide provides a detailed comparison of this compound (PPM) and its positional isomers, 1,3-Dipalmitoyl-2-myristoyl-rac-glycerol (PMP), and 1-Myristoyl-2,3-dipalmitoyl-rac-glycerol (MPP). The arrangement of the palmitic (P) and myristic (M) fatty acid chains on the glycerol (B35011) backbone significantly influences their physicochemical properties and biological activities. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in formulation and experimental design.

Physicochemical Properties

The positioning of fatty acids on the glycerol backbone affects the symmetry of the triglyceride molecule, which in turn influences its melting point, crystallization behavior (polymorphism), and packing efficiency. Symmetrical triglycerides, like PMP, tend to have higher melting points and more stable crystalline forms compared to their asymmetrical counterparts like PPM and MPP.

While direct, comprehensive experimental comparisons of these specific isomers are limited in publicly available literature, we can infer their properties based on established principles of lipid chemistry and data from similar mixed-acid triglycerides.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (PPM)1,3-Dipalmitoyl-2-myristoyl-rac-glycerol (PMP)1-Myristoyl-2,3-dipalmitoyl-rac-glycerol (MPP)
Synonyms 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0)[1]1,3-Palmitin-2-Myristin, TG(16:0/14:0/16:0)[2]1-Myristin-2,3-dipalmitin, TG(14:0/16:0/16:0)
Molecular Formula C₄₉H₉₄O₆[3]C₄₉H₉₄O₆[4]C₄₉H₉₄O₆
Molecular Weight 779.27 g/mol [3]779.27 g/mol [4]779.27 g/mol
Predicted Melting Point Lower than PMP due to asymmetryHighest due to symmetrySimilar to PPM due to asymmetry
Polymorphism Known to exist in a β' form[5]Expected to exhibit stable β formExpected to exhibit less stable polymorphs

Note: Some data for MPP is inferred based on the properties of its asymmetric isomer PPM and general principles of triglyceride structure.

Biological Activity and Significance

The isomeric form of a triglyceride can significantly impact its interaction with biological systems, including enzymatic digestion and absorption, cellular uptake, and involvement in signaling pathways.

In Vitro Digestion and Absorption

The digestion of triglycerides is primarily carried out by lipases, which hydrolyze the ester bonds. Pancreatic lipase, a key enzyme in this process, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions[6]. This specificity suggests that the initial products of digestion will differ for each isomer.

  • PPM (P-P-M): Initial hydrolysis would yield 2-palmitoyl-3-myristoyl-glycerol and palmitic acid, or 1,2-dipalmitoyl-glycerol and myristic acid.

  • PMP (P-M-P): Initial hydrolysis would primarily yield 2-myristoyl-glycerol and palmitic acid from both sn-1 and sn-3 positions.

  • MPP (M-P-P): Initial hydrolysis would yield 2,3-dipalmitoyl-glycerol and myristic acid, or 1-myristoyl-2-palmitoyl-glycerol and palmitic acid.

The rate and extent of digestion can be influenced by the physical state of the lipid, with more stable crystalline forms (like the β form expected in PMP) potentially showing slower digestion rates[7][8].

The diagram below illustrates a generalized workflow for an in-vitro digestion and absorption study.

Experimental Workflow: In Vitro Digestion and Caco-2 Cell Uptake cluster_prep Sample Preparation cluster_digest In Vitro Digestion cluster_analysis1 Analysis of Digesta cluster_uptake Cellular Uptake cluster_analysis2 Analysis of Cellular Lipids PPM This compound (PPM) Gastric Gastric Phase (Simulated Gastric Fluid + Pepsin) PPM->Gastric PMP 1,3-Dipalmitoyl-2-myristoyl-rac-glycerol (PMP) PMP->Gastric MPP 1-Myristoyl-2,3-dipalmitoyl-rac-glycerol (MPP) MPP->Gastric Intestinal Intestinal Phase (Simulated Intestinal Fluid + Pancreatin (B1164899) + Bile Salts) Gastric->Intestinal Transfer of chyme Lipolysis Quantification of Free Fatty Acids (FFA) Intestinal->Lipolysis Micellar Characterization of Micellar Phase Intestinal->Micellar Caco2 Incubation with Caco-2 cell monolayer Intestinal->Caco2 Introduction of digesta UptakeQuant Quantification of Cellular Triglycerides and Fatty Acids Caco2->UptakeQuant Metabolism Analysis of Resynthesized Triglycerides Caco2->Metabolism

Caption: Workflow for comparing the in-vitro digestion and cellular uptake of triglyceride isomers.

Cellular Signaling

Triglycerides themselves are not typically direct signaling molecules. However, their metabolic products, particularly diacylglycerols (DAGs), are crucial second messengers in various signaling pathways. The hydrolysis of triglycerides by cellular lipases can generate DAGs that activate protein kinase C (PKC) isoforms[9][10][11].

The specific stereoisomer of DAG produced can influence which PKC isoform is activated and the subsequent downstream signaling cascade. For instance, 1,2-diacylglycerols are generally more potent activators of PKC than 1,3-diacylglycerols[11][12]. The hydrolysis of PPM and MPP would generate 1,2- and 2,3-diacylglycerols, while the hydrolysis of PMP would yield 1,3-diacylglycerols.

The diacylglycerol kinase (DGK) pathway is another important signaling cascade involving DAG. DGK phosphorylates DAG to produce phosphatidic acid (PA), another signaling lipid. This conversion terminates DAG signaling while initiating PA-mediated pathways[13][14]. The specific isomeric form of DAG could influence its affinity for different DGK isoforms.

The diagram below illustrates the central role of diacylglycerol in these two key signaling pathways.

Simplified Diacylglycerol (DAG) Signaling Pathways PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleavage DAG Diacylglycerol (DAG) PLC->DAG cleavage PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate DownstreamPKC Downstream Targets (e.g., gene expression, cell proliferation) PKC->DownstreamPKC phosphorylates PA Phosphatidic Acid (PA) DGK->PA phosphorylates DownstreamPA Downstream Targets (e.g., mTOR activation) PA->DownstreamPA activates

Caption: Role of DAG in activating PKC and its conversion to PA by DGK.

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative studies. Below are outlines for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the triglycerides, such as melting point and enthalpy of fusion.

Protocol:

  • Accurately weigh 5-10 mg of the triglyceride isomer into an aluminum DSC pan and hermetically seal it.

  • Use an empty, sealed aluminum pan as a reference.

  • Place both pans in the DSC instrument.

  • Equilibrate the sample at a low temperature (e.g., -20 °C) for 5 minutes.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its expected melting point (e.g., 80 °C).

  • Cool the sample back to the starting temperature at the same controlled rate.

  • Perform a second heating scan under the same conditions to analyze the behavior of the recrystallized sample.

  • Analyze the resulting thermograms to determine onset and peak melting temperatures and enthalpy of fusion (area under the melting peak).

Powder X-ray Diffraction (XRD)

XRD is used to identify the polymorphic form (crystal structure) of the triglycerides.

Protocol:

  • Crystallize the triglyceride samples by melting and then cooling under controlled conditions (e.g., slow cooling, quench cooling).

  • Grind the crystallized sample into a fine powder.

  • Mount the powder on a sample holder.

  • Place the sample in an X-ray diffractometer.

  • Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.

  • Analyze the diffraction pattern, paying close attention to the short-spacing reflections which are characteristic of the different polymorphs (α, β', β)[15][16].

In Vitro Digestion

This protocol simulates the digestion of triglycerides in the gastrointestinal tract.

Protocol:

  • Gastric Phase:

    • Prepare a simulated gastric fluid (SGF) containing pepsin at pH ~3.

    • Disperse the triglyceride isomer in the SGF and incubate at 37 °C with gentle agitation for a set time (e.g., 1 hour).

  • Intestinal Phase:

    • Prepare a simulated intestinal fluid (SIF) containing pancreatin and bile salts at pH ~7.

    • Add the SIF to the "gastric chyme" from the previous step.

    • Adjust the pH to ~7 and incubate at 37 °C with agitation.

    • Monitor the release of free fatty acids over time (e.g., 2 hours) by titration with NaOH using a pH-stat, or by collecting aliquots for fatty acid analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC)[17][18].

Conclusion

The positional isomerism of this compound significantly influences its physicochemical and biological properties. The symmetrical isomer, 1,3-Dipalmitoyl-2-myristoyl-rac-glycerol (PMP), is expected to have a higher melting point and form more stable crystals compared to the asymmetrical isomers PPM and MPP. These differences in physical form can, in turn, affect their digestibility and bioavailability. Furthermore, the specific diacylglycerol isomers produced upon hydrolysis will likely lead to differential activation of downstream signaling pathways such as the PKC and DGK pathways. Researchers and drug development professionals should consider these structural nuances when selecting a triglyceride for a specific application, as they can have a profound impact on the performance and biological effects of the final product. Further direct comparative studies are warranted to provide quantitative data on the differences between these isomers.

References

A Comparative Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and 1,3-Dipalmitoyl-2-myristoyl glycerol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two structurally isomeric triglycerides, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (rac-PPM) and 1,3-Dipalmitoyl-2-myristoyl glycerol (B35011) (PMP), which are of significant interest in the development of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The arrangement of the fatty acid chains on the glycerol backbone, while seemingly minor, can significantly influence the physicochemical properties of these lipids, thereby affecting their performance as pharmaceutical excipients.

Physicochemical Properties

The distinct positioning of the palmitoyl (B13399708) and myristoyl chains in rac-PPM and PMP leads to differences in their molecular geometry and, consequently, their physical properties. While direct comparative experimental data for these specific isomers is limited in the public domain, we can infer their characteristics based on studies of structurally similar mixed-acid triglycerides.

Table 1: Summary of Physicochemical Properties

PropertyThis compound (rac-PPM)1,3-Dipalmitoyl-2-myristoyl glycerol (PMP)
Synonyms rac-1,2-Palmitin-3-Myristin, rac-TG(16:0/16:0/14:0)1,3-Palmitin-2-Myristin, TG(16:0/14:0/16:0)
Molecular Formula C₄₉H₉₄O₆[1]C₄₉H₉₄O₆[2]
Molecular Weight 779.27 g/mol [1]779.3 g/mol
Predicted Melting Point Likely lower than PMP due to asymmetryLikely higher than rac-PPM due to symmetry
Polymorphism Expected to exhibit complex polymorphic behavior, with a potential for less stable polymorphs. The sn-isomer (PPM) is known to favor the β' form.[3]Expected to favor more stable polymorphic forms (β) due to its symmetrical structure.
Crystallinity Asymmetrical structure may lead to a less ordered crystal lattice, potentially offering higher drug loading capacity.Symmetrical structure may result in a more ordered and stable crystal lattice, which could lead to drug expulsion upon storage.
Solubility Insoluble in water; soluble in organic solvents like chloroform.[1]Insoluble in water; soluble in organic solvents like chloroform.[2]

Polymorphism and its Implication in Drug Delivery

Triglycerides are known to exist in different crystalline forms, a phenomenon known as polymorphism. The three main polymorphs are α (alpha), β' (beta-prime), and β (beta). The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. The polymorphic behavior of the lipid matrix is a critical factor in the performance of SLNs and NLCs, influencing drug loading, drug release, and the physical stability of the formulation.[4]

For asymmetrical triglycerides like This compound , the packing of the molecules into a stable crystal lattice is sterically hindered. This often leads to the formation of less stable polymorphs, such as the β' form. A study on the stereospecific isomer, 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM), revealed that its most stable polymorphic form is the β' form, with a three-chain-length (3L) lamellar structure.[3] A less ordered crystal lattice can create imperfections, which may accommodate a higher amount of drug molecules, leading to better drug loading. However, the transition to more stable forms during storage can lead to drug expulsion and a burst release effect.

In contrast, symmetrical triglycerides like 1,3-Dipalmitoyl-2-myristoyl glycerol can pack more efficiently, favoring the formation of the most stable β polymorph. While this high degree of order contributes to the physical stability of the lipid nanoparticles, it can also result in lower drug encapsulation efficiency as the highly ordered crystal lattice leaves little space for drug molecules.[5]

Performance in Solid Lipid Nanoparticles (SLNs)

The choice between rac-PPM and PMP as the lipid matrix for SLNs will depend on the specific requirements of the drug delivery system.

Table 2: Predicted Performance in Solid Lipid Nanoparticles

Performance MetricThis compound (rac-PPM)1,3-Dipalmitoyl-2-myristoyl glycerol (PMP)
Drug Loading Capacity Potentially higher due to a less ordered crystal structure.Potentially lower due to a highly ordered and stable crystal lattice.[5]
Initial Drug Release May exhibit a higher initial burst release, which could be beneficial for indications requiring rapid onset of action.Likely to show a more controlled and sustained release profile.
Long-term Stability The formulation may be prone to changes in particle size and drug release profile upon storage due to polymorphic transitions.Formulations are expected to be physically more stable with less tendency for drug expulsion over time.

Experimental Protocols

Synthesis of Mixed-Acid Triglycerides

A common method for synthesizing mixed-acid triglycerides involves a multi-step chemoenzymatic process.[6] This typically includes the synthesis of a diacylglycerol intermediate followed by acylation with the third fatty acid.

cluster_synthesis Chemoenzymatic Synthesis of Mixed-Acid Triglycerides Glycerol Glycerol Diacylglycerol 1,2- or 1,3-Diacylglycerol Intermediate Glycerol->Diacylglycerol Enzymatic Esterification FattyAcid1 Fatty Acid 1 (e.g., Palmitic Acid) FattyAcid1->Diacylglycerol FattyAcid2 Fatty Acid 2 (e.g., Myristic Acid) Triglyceride Target Triglyceride (rac-PPM or PMP) FattyAcid2->Triglyceride Diacylglycerol->Triglyceride Acylation Lipase Lipase Catalyst Lipase->Diacylglycerol ChemicalAcylation Chemical Acylation ChemicalAcylation->Triglyceride

Caption: Chemoenzymatic synthesis of mixed-acid triglycerides.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

High-pressure homogenization is a widely used technique for the production of SLNs.[7][8][9]

cluster_sln SLN Preparation by Hot High-Pressure Homogenization LipidPhase Lipid Phase (Triglyceride + Drug) PreEmulsion Hot Pre-emulsion LipidPhase->PreEmulsion Melt & Disperse AqueousPhase Aqueous Phase (Surfactant + Water) AqueousPhase->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Nanoemulsion Hot Nanoemulsion HPH->Nanoemulsion SLN Solid Lipid Nanoparticles (SLNs) Nanoemulsion->SLN Cooling & Crystallization

Caption: Workflow for SLN preparation by hot high-pressure homogenization.

Characterization of Physicochemical Properties

Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point, crystallization behavior, and polymorphic transitions of the triglycerides and the resulting SLNs. The analysis involves heating and cooling the sample at a controlled rate and measuring the heat flow.

Powder X-ray Diffraction (PXRD): PXRD is employed to identify the polymorphic form of the crystalline lipid. The diffraction pattern provides information about the arrangement of the molecules in the crystal lattice.

In Vitro Drug Release Study

The drug release from SLNs is typically evaluated using a dialysis bag method or centrifugal ultrafiltration.[10][11][12][13][14]

cluster_release In Vitro Drug Release Testing Workflow SLN_Dispersion SLN Dispersion DialysisSetup Dialysis Bag in Release Medium SLN_Dispersion->DialysisSetup Sampling Periodic Sampling of Release Medium DialysisSetup->Sampling Analysis Drug Quantification (e.g., HPLC) Sampling->Analysis ReleaseProfile Drug Release Profile Analysis->ReleaseProfile

Caption: General workflow for in vitro drug release testing of SLNs.

Conclusion

The choice between this compound and 1,3-Dipalmitoyl-2-myristoyl glycerol for pharmaceutical applications, particularly in the formulation of solid lipid nanoparticles, requires careful consideration of the desired product characteristics. The asymmetrical nature of rac-PPM may offer advantages in terms of higher drug loading, while the symmetrical structure of PMP is likely to provide greater physical stability. Further experimental studies directly comparing these two isomers are warranted to fully elucidate their properties and guide rational formulation design. Researchers are encouraged to perform detailed solid-state characterization and stability studies to select the optimal lipid for their specific drug delivery challenge.

References

A Comparative Guide to the Differential Scanning Calorimetry of Mixed-Acid Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal behavior of common mixed-acid triglycerides using Differential Scanning Calorimetry (DSC). The data and protocols presented herein are essential for understanding the polymorphic transformations and melting characteristics of these compounds, which are critical for applications in the food, pharmaceutical, and cosmetic industries.

Introduction to Mixed-Acid Triglycerides and DSC

Mixed-acid triglycerides are esters of glycerol (B35011) with two or three different fatty acids. Their thermal properties, such as melting point and crystallization behavior, are complex due to the potential for multiple crystalline forms, a phenomenon known as polymorphism. Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of thermal transitions like melting, crystallization, and solid-solid phase transitions, providing valuable insights into the polymorphic nature of these triglycerides.

Comparative Thermal Analysis of Key Mixed-Acid Triglycerides

The following table summarizes the melting points and enthalpies of fusion for the different polymorphic forms of three common mixed-acid triglycerides found in cocoa butter: 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol (POS), and 1,3-distearoyl-2-oleoyl-glycerol (SOS). The data highlights the existence of multiple polymorphs (α, β', β) for each triglyceride, with the β form generally being the most stable and having the highest melting point.

TriglyceridePolymorphic FormMelting Point (°C)Enthalpy of Fusion (kJ/mol)
POP β'27.5[1]-
β34.2 - 34.8[1]-
POS β₃32.9[2]141.5[2]
β₂33.8[2]147.9[2]
β₁38.7[2]158.7[2]
SOS β₂42.8[1]-

Note: The thermal properties of triglycerides can vary depending on their purity and the experimental conditions used for analysis.

Experimental Workflow for DSC Analysis

The following diagram illustrates a typical experimental workflow for the analysis of mixed-acid triglycerides using Differential Scanning Calorimetry.

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation SamplePrep Sample Preparation (5-10 mg weighed into Al pan) PanSealing Hermetic Sealing of Pan SamplePrep->PanSealing InstrumentCal Instrument Calibration (e.g., with Indium) PanSealing->InstrumentCal Equilibration Equilibrate at Low Temperature (e.g., -20°C) InstrumentCal->Equilibration HeatingScan1 First Heating Scan (e.g., 5-10°C/min) Equilibration->HeatingScan1 IsothermalHold Isothermal Hold (ensure complete melting) HeatingScan1->IsothermalHold CoolingScan Controlled Cooling Scan (observe crystallization) IsothermalHold->CoolingScan HeatingScan2 Second Heating Scan (analyze consistent thermal history) CoolingScan->HeatingScan2 DataAnalysis Thermogram Analysis HeatingScan2->DataAnalysis DetermineTransitions Determine Onset, Peak Temperatures, and Enthalpies of Transitions DataAnalysis->DetermineTransitions

General workflow for triglyceride thermal analysis.

Detailed Experimental Protocols

The following are detailed protocols for the Differential Scanning Calorimetry (DSC) analysis of mixed-acid triglycerides, based on established methodologies.[3][4][5][6]

1. Sample Preparation

  • Accurately weigh 5-10 mg of the high-purity triglyceride sample into a standard aluminum DSC pan.[3]

  • Hermetically seal the pan to prevent any loss of volatile components during the heating process.[3]

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.[3]

2. Instrument Calibration

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[4] The melting point and enthalpy of fusion of the standard should be verified against known values.

3. Thermal Program

A typical DSC thermal program for analyzing mixed-acid triglycerides involves a heat-cool-heat cycle to erase the sample's prior thermal history and observe its crystallization and melting behavior under controlled conditions.

  • Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C) for a sufficient time (e.g., 5 minutes) to ensure a stable baseline.[3]

  • First Heating Scan: Ramp the temperature at a controlled heating rate, typically between 5 °C/min and 10 °C/min, to a temperature above the final melting point of the most stable polymorph (e.g., 80 °C).[3] This scan provides information on the initial polymorphic state of the sample.

  • Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 2-5 minutes) to ensure complete melting and to erase any previous thermal history.[7]

  • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial low temperature to observe the crystallization behavior.[1] The exotherm in the thermogram corresponds to the crystallization event.

  • Second Heating Scan: Perform a second heating scan under the same conditions as the first one. This scan analyzes the thermal behavior of the sample with a consistent thermal history established by the controlled cooling step and is often used for reporting melting data.[3]

4. Atmosphere

  • Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation of the sample.[5][6]

5. Data Analysis

  • Analyze the resulting DSC thermogram to determine the onset temperatures, peak temperatures, and enthalpies (calculated from the area under the peak) of all observed thermal transitions (melting and crystallization).[8]

  • The different peaks in the melting profile of the second heating scan can be attributed to the melting of different polymorphic forms. The identification of these forms is often confirmed with complementary techniques like X-ray diffraction.

By following these standardized protocols, researchers can obtain reliable and reproducible DSC data for the comparative analysis of mixed-acid triglycerides, leading to a better understanding of their physicochemical properties and performance in various applications.

References

A Researcher's Guide to Triglyceride Profiling: Comparing Key Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, selecting the optimal method for triglyceride profiling is a critical decision. This guide provides an objective comparison of the most prevalent analytical techniques, supported by experimental data, to facilitate an informed choice based on the specific requirements of your research.

Triglyceride analysis is fundamental in numerous fields, from clinical diagnostics and nutritional science to the development of therapeutics for metabolic diseases. The accurate quantification and detailed profiling of triglyceride species can provide crucial insights into metabolic pathways, disease progression, and the efficacy of interventions. This comparison guide delves into the principles, performance, and protocols of four major analytical methods: Enzymatic Assays, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, throughput, and the level of detail required for the triglyceride profile. The following table summarizes the key quantitative performance metrics for each technique, offering a clear comparison to guide your decision-making process.

Analytical MethodPrincipleLinearity RangeSensitivity (Limit of Detection)Precision (Inter-Laboratory CV%)ThroughputCost per SampleKey Considerations
Enzymatic Assays Colorimetric or fluorometric detection of glycerol (B35011) released from triglycerides after enzymatic hydrolysis.Up to 1000 mg/dL (11.4 mmol/L)[1]0.74 - 5 mg/dL[2][3]2.9% - 7.73%[4]HighLowWidely used in automated analyzers; performance can vary between reagent manufacturers.[4]
LC-MS/MS Separation of triglyceride species by liquid chromatography followed by mass-to-charge ratio detection.Over four orders of magnitude (r²=0.999)[5]0.1 - 3.3 µg/mL[6]< 15% (peak area CV)[5]Medium to HighHighProvides detailed molecular species information; high sensitivity and specificity.
GC-FID/MS Separation of fatty acid methyl esters (FAMEs) derived from triglycerides by gas chromatography.Wide, dependent on detector< 1 µg (for non-volatile TGs)[7]~6% (isocratic elution)[7]MediumMediumRequires derivatization; provides fatty acid composition but not intact triglyceride structure.
¹H-NMR Spectroscopy Quantification of triglycerides based on the nuclear magnetic resonance signals of protons in the lipid molecules.Good correlation with conventional methods[8]2 - 40 µmol/L (for various metabolites)[9]High reproducibility[10]HighHighNon-destructive and provides structural information; less sensitive than MS-based methods.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for achieving accurate and reproducible results. Below are outlines of the methodologies for the key analytical techniques discussed.

Enzymatic Colorimetric Method

This method is the most common for routine triglyceride quantification in clinical and research settings.

Principle: The assay involves the enzymatic hydrolysis of triglycerides into glycerol and free fatty acids by lipase. The liberated glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide. In the final step, the hydrogen peroxide reacts with a chromogenic probe in the presence of peroxidase to yield a colored product, the absorbance of which is directly proportional to the triglyceride concentration.[11]

Sample Preparation:

  • Collect serum or plasma samples, avoiding hemolysis.[2] For tissue samples, homogenization and lipid extraction are required.

  • If necessary, dilute samples with high triglyceride concentrations with a suitable buffer like PBS.[2]

Assay Procedure (Automated Analyzer):

  • The analyzer pipettes a small volume of the sample and the working reagent into a reaction cuvette.[4]

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).[4]

  • The absorbance of the colored product is measured at a specific wavelength (typically 500-570 nm).[4][12]

  • The triglyceride concentration is calculated from a calibration curve generated using standards of known concentrations.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful platform for the detailed profiling and quantification of individual triglyceride species.

Principle: Triglycerides are first separated based on their physicochemical properties using liquid chromatography. The separated molecules are then ionized and detected by a mass spectrometer, which measures their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information about the fatty acid composition of the triglycerides.[13]

Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., serum, plasma, tissue homogenate) using a solvent system such as the Bligh and Dyer method (chloroform/methanol/water) or a protein precipitation step with a solvent like isopropanol.[5][14]

  • Internal Standard Spiking: A known amount of an internal standard (e.g., a deuterated or odd-chain triglyceride) is added to the sample before extraction to correct for variations in sample processing and instrument response.[5]

  • Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase.[5]

LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) is typically used to separate the triglyceride species.[5][14]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Data is acquired in either full scan mode to identify all ions within a mass range or in a targeted mode like Multiple Reaction Monitoring (MRM) for the quantification of specific triglyceride species.[14][15]

Gas Chromatography (GC)

GC is a robust technique for determining the fatty acid composition of triglycerides.

Principle: This method involves the transesterification of triglycerides to their corresponding fatty acid methyl esters (FAMEs). The volatile FAMEs are then separated by gas chromatography and detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS).

Sample Preparation (Transesterification):

  • The lipid extract is reacted with a reagent such as methanolic HCl or BF3-methanol to convert the fatty acids in the triglycerides into FAMEs.[16]

  • The FAMEs are then extracted into an organic solvent like hexane.

GC Analysis:

  • The FAMEs solution is injected into a gas chromatograph equipped with a capillary column suitable for FAMEs separation (e.g., a polar column).

  • The column temperature is programmed to increase over time to elute the FAMEs based on their boiling points and polarity.

  • The separated FAMEs are detected by FID or MS, and their peak areas are used to quantify the relative abundance of each fatty acid.

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides a non-destructive method for the quantification and structural analysis of triglycerides.

Principle: This technique exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, the protons (¹H) in the triglyceride molecules absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the structure and quantity of the different lipid components.[17]

Sample Preparation:

  • Lipids are extracted from the sample using a suitable solvent system.

  • The dried lipid extract is redissolved in a deuterated solvent (e.g., chloroform-d) containing a known amount of an internal standard.

NMR Analysis:

  • The sample is placed in an NMR spectrometer.

  • A ¹H-NMR spectrum is acquired. Specific signals in the spectrum corresponding to the glycerol backbone and different types of fatty acid protons are integrated.

  • The concentration of triglycerides is determined by comparing the integral of the triglyceride signals to that of the internal standard.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key analytical methods.

Enzymatic_Assay_Workflow cluster_sample Sample cluster_reagent Reagent Addition cluster_reaction Reaction & Incubation cluster_detection Detection cluster_analysis Data Analysis Sample Serum/Plasma Reagent Enzyme Reagent (Lipase, GK, GPO, Peroxidase) + Chromogen Sample->Reagent Mixing Incubation Incubation (e.g., 37°C) Reagent->Incubation Detection Spectrophotometer (Absorbance Reading) Incubation->Detection Analysis Quantification vs. Standard Curve Detection->Analysis

Enzymatic Assay Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS Internal Standard Spiking Sample->IS Extraction Lipid Extraction Drydown Dry-down Extraction->Drydown IS->Extraction Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Data Peak Integration & Quantification MS->Data

LC-MS/MS Workflow for Triglyceride Profiling.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing LipidExtract Lipid Extract Derivatization Transesterification (to FAMEs) LipidExtract->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Detection FID or MS (Detection) GC->Detection Data Fatty Acid Profile Quantification Detection->Data

GC Workflow for Fatty Acid Analysis of Triglycerides.

References

A Comparative Guide to the Validation of HPLC-MS Methods for TG(16:0/16:0/14:0) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific triglyceride species like TG(16:0/16:0/14:0) is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) stands as a powerful analytical tool for this purpose. This guide provides an objective comparison of methodologies for the validation of an HPLC-MS method for the quantification of TG(16:0/16:0/14:0), supported by experimental data from related lipidomic studies.

Experimental Protocols

A robust HPLC-MS method validation for TG(16:0/16:0/14:0) encompasses several key stages, from sample preparation to data analysis. The following protocols are based on established practices in lipidomics.

1. Sample Preparation: Lipid Extraction

The initial and most critical step is the efficient extraction of lipids from the biological matrix. The choice of extraction method significantly impacts the recovery and purity of the target analyte. The two most widely used methods are the Folch and Bligh & Dyer techniques.

  • Folch Method: This method utilizes a chloroform/methanol solvent system to extract lipids from the sample. It is particularly effective for tissues with higher lipid content.

  • Bligh & Dyer Method: A modification of the Folch method, this technique uses a lower solvent-to-sample ratio and is well-suited for samples with high water content, such as plasma or serum.

2. HPLC-MS Analysis

The instrumental analysis involves chromatographic separation followed by mass spectrometric detection and quantification.

  • Chromatography: Reversed-phase HPLC with a C18 or C30 column is typically employed for triglyceride separation. A gradient elution using a mobile phase system, such as methanol/acetonitrile with an ammonium (B1175870) formate (B1220265) buffer, allows for the resolution of different triglyceride species.

  • Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization sources for triglycerides. For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the gold standard. The MRM transitions for TG(16:0/16:0/14:0) would be selected based on the precursor ion (e.g., [M+NH4]+) and specific product ions corresponding to the neutral loss of one of the fatty acid chains.

3. Method Validation

The validation of the analytical method should be conducted in accordance with guidelines from regulatory bodies such as the FDA and EMA. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at different concentration levels.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

The following tables summarize comparative data for different aspects of the HPLC-MS method validation for triglyceride quantification.

Table 1: Comparison of Lipid Extraction Methods for Triglyceride Analysis

ParameterFolch MethodBligh & Dyer Method
Principle Solvent partitioning with Chloroform:Methanol (2:1, v/v)Modified solvent partitioning with a lower solvent-to-sample ratio
Typical Recovery High, especially for tissues with >2% lipid contentHigh, particularly for samples with high water content
Reproducibility Good, with reported CVs often below 15%Good, with reported CVs often below 15%
Throughput Moderate, can be labor-intensiveModerate, can be labor-intensive
Notes Considered a "gold standard" for lipid extractionA widely adopted and robust method for biological fluids

Table 2: Typical HPLC-MS Parameters for Triglyceride Analysis

ParameterTypical Conditions
HPLC Column Reversed-phase C18 or C30, 2.1 x 100 mm, <3 µm
Mobile Phase A Acetonitrile/Water (e.g., 60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM Ammonium Formate
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 0.2 - 0.4 mL/min
Ionization Source ESI or APCI, positive ion mode
MS Detection Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode
Precursor Ion [M+NH4]+ or [M+Na]+
Product Ions Neutral loss of palmitic acid (16:0) or myristic acid (14:0)

Table 3: Performance Characteristics of a Validated HPLC-MS Method for Triglyceride Quantification

Validation ParameterTypical Acceptance Criteria (FDA/EMA)Expected Performance for Triglyceride Analysis
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 10%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Analyte and matrix dependent, typically in the low ng/mL range
Upper Limit of Quantification (ULOQ) Highest concentration with acceptable accuracy and precisionAnalyte and matrix dependent, can span several orders of magnitude
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Within acceptable limitsMinimal with appropriate sample cleanup and internal standard use

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Folch Method) sample->extraction Add Chloroform:Methanol evaporation Solvent Evaporation extraction->evaporation Collect Lipid Layer reconstitution Reconstitution in Injection Solvent evaporation->reconstitution Dry down under Nitrogen injection Sample Injection reconstitution->injection hplc HPLC Separation (Reversed-Phase C18) injection->hplc ms MS Detection (ESI+/APCI+, MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification using Calibration Curve integration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation validation_parameters method_validation Method Validation linearity Linearity (r² ≥ 0.99) method_validation->linearity accuracy Accuracy (85-115%) method_validation->accuracy precision Precision (CV ≤ 15%) method_validation->precision sensitivity Sensitivity (LLOQ/ULOQ) method_validation->sensitivity selectivity Selectivity & Matrix Effect method_validation->selectivity stability Stability method_validation->stability

A Researcher's Guide to Cross-Validation of Lipidomics Data for Specific Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Cross-Validation Methodologies in Triglyceride Biomarker Discovery.

The robust validation of lipidomic findings is paramount for the successful identification and application of triglyceride (TG) biomarkers in clinical and pharmaceutical research. Cross-validation is a critical step to assess the generalizability of a predictive model and to prevent overfitting, ensuring that identified TG signatures are truly representative of the biological state under investigation.

This guide provides a comparative overview of two widely used cross-validation techniques—k-Fold Cross-Validation (k-Fold CV) and Leave-One-Out Cross-Validation (LOOCV)—in the context of a simulated lipidomics study aimed at identifying specific triglyceride biomarkers. We present representative performance data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the appropriate validation strategy for their studies.

Performance Comparison: k-Fold CV vs. LOOCV

To illustrate the practical differences between these methods, we present representative data from a hypothetical study classifying subjects based on a panel of specific triglycerides. The objective is to evaluate how well each cross-validation method assesses the performance of a classification model (e.g., a Support Vector Machine or PLS-DA).

Table 1: Representative Performance Metrics for a Triglyceride Biomarker Model

Performance Metrick-Fold Cross-Validation (k=10)Leave-One-Out Cross-Validation (LOOCV)Key Considerations
Model Accuracy 89.5% ± 2.5%91.0%LOOCV can provide a less biased estimate of the true test error but often has a higher variance.[1][2][3]
Precision 91.2% ± 3.1%92.5%Reflects the proportion of positive identifications that were actually correct.
Sensitivity (Recall) 87.0% ± 4.0%88.5%Indicates the proportion of actual positives that were correctly identified.[2][3]
Specificity 92.0% ± 3.5%93.5%Measures the proportion of actual negatives that were correctly identified.
AUC-ROC 0.94 ± 0.030.96Area Under the Receiver Operating Characteristic curve; a measure of overall model performance.
Computational Time Moderate (e.g., ~30 minutes)High (e.g., ~4 hours)LOOCV is computationally more expensive as it requires building as many models as there are samples.[2][3]

Note: The data presented are illustrative and intended for comparative purposes only.

Experimental and Analytical Protocols

The validity of any lipidomics study is fundamentally dependent on rigorous and reproducible experimental procedures. Below is a generalized protocol for the analysis of specific triglycerides from plasma samples.

Protocol 1: Triglyceride Profiling using LC-MS/MS
  • Sample Preparation and Lipid Extraction:

    • Thaw 100 µL of plasma on ice.[4]

    • Add a mixture of internal standards containing deuterated triglyceride analogs for quantification.

    • Perform protein precipitation and lipid extraction using a methyl-tert-butyl ether (MTBE) based method. This involves sequential additions of methanol, MTBE, and water, with vortexing and centrifugation steps to separate the organic (lipid-containing) and aqueous layers.

    • Collect the organic layer, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solution of methanol/chloroform for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic Separation: Separate the lipid extract using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.[5][6] A gradient elution with solvents such as water/acetonitrile/isopropanol with ammonium (B1175870) formate (B1220265) is typically used to resolve different triglyceride species.

    • Mass Spectrometry: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) operating in both positive and negative ion modes to ensure broad coverage of lipid species.[4][7]

    • Data Acquisition: Acquire data in a data-dependent manner, where full scan MS spectra are followed by MS/MS fragmentation of the most abundant precursor ions to aid in structural identification.[5]

  • Data Processing and Analysis:

    • Process the raw mass spectrometry data using a specialized software package like MS-DIAL or LipidSearch.[8] This includes peak picking, alignment, and filtering.

    • Identify triglyceride species based on accurate mass, retention time, and matching MS/MS fragmentation patterns to a lipid library.[8]

    • Perform statistical analysis to identify triglycerides that are significantly different between experimental groups.

Visualization of Workflows and Concepts

To clarify the processes involved, the following diagrams illustrate a typical lipidomics workflow and the logical distinction between the two cross-validation methods.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Modeling & Validation cluster_results Results Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., MTBE) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Processing Data Processing (Peak Picking, Alignment) LCMS->Processing Stats Statistical Analysis (Biomarker Discovery) Processing->Stats Model Build Predictive Model Stats->Model CV Cross-Validation (k-Fold or LOOCV) Model->CV Iterate CV->Model Iterate Report Validated Biomarkers CV->Report

A typical experimental workflow for triglyceride biomarker discovery.

The choice between k-Fold CV and LOOCV involves a trade-off between bias, variance, and computational cost.[1]

G cluster_kfold k-Fold Cross-Validation (e.g., k=5) cluster_loocv Leave-One-Out Cross-Validation (LOOCV) d1 Data Set p1 Split into 5 Folds d1->p1 f1 Fold 1 Test Fold 2 Train Fold 3 Train Fold 4 Train Fold 5 Train p1->f1 f2 Fold 1 Train Fold 2 Test Fold 3 Train Fold 4 Train Fold 5 Train f1->f2 f_dots ... f2->f_dots f5 Fold 1 Train Fold 2 Train Fold 3 Train Fold 4 Train Fold 5 Test f_dots->f5 avg_k Average k Performance Metrics f5->avg_k d2 Data Set (n samples) p2 Split into n Folds d2->p2 s1 Sample 1 Test Samples 2...n Train p2->s1 s2 Sample 2 Test Samples 1, 3...n Train s1->s2 s_dots ... s2->s_dots sn Sample n Test Samples 1...n-1 Train s_dots->sn avg_l Average n Performance Metrics sn->avg_l

Logical comparison of k-Fold and Leave-One-Out cross-validation.

Triglyceride Metabolism in Energy Storage

Triglycerides are central to energy metabolism, serving as the primary form of energy storage in adipose tissue.[9][10] Hormones like insulin (B600854) regulate their synthesis (lipogenesis) and breakdown (lipolysis) to maintain energy homeostasis.[10][11] Understanding these pathways is crucial when interpreting changes in specific TG profiles.

G cluster_hormones Hormonal Control Glucose Excess Glucose & Dietary Fats Liver Liver Glucose->Liver Lipogenesis VLDL VLDL Particles Liver->VLDL TG Synthesis & Packaging Adipose Adipose Tissue TG_Storage Triglyceride Storage Adipose->TG_Storage VLDL->Adipose Transport in Bloodstream FFA Free Fatty Acids (FFA) & Glycerol TG_Storage->FFA Lipolysis (Hormone-sensitive lipase) Energy Energy for Tissues (e.g., Muscle) FFA->Energy β-oxidation Insulin Insulin Insulin->Liver + (Stimulates) Insulin->FFA - (Inhibits) Glucagon Glucagon/ Epinephrine Glucagon->FFA + (Stimulates)

Simplified pathway of triglyceride synthesis, storage, and mobilization.

References

Biological activity of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol vs symmetric triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and Symmetric Triglycerides for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the predicted biological activities of the asymmetric triglyceride this compound and symmetric triglycerides, focusing on their metabolism, effects on signaling pathways, and potential cellular responses. The comparison is based on established principles of lipid biochemistry and cell signaling, supplemented with relevant experimental data on similar lipid molecules.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. Beyond their role in metabolism, the specific stereochemical structure of TAGs, defined by the fatty acids esterified to the glycerol (B35011) backbone, dictates their physicochemical properties and biological functions. Asymmetric TAGs, such as this compound, have different fatty acids at the sn-1 and sn-3 positions, which prevents the formation of highly ordered crystal structures.[1] In contrast, symmetric TAGs possess identical fatty acids at these positions.[1] This structural difference has significant implications for their digestion, absorption, and subsequent effects on cellular signaling pathways.[1]

Metabolism and Bioavailability

The initial step in the biological activity of dietary triglycerides is their hydrolysis by lipases in the gastrointestinal tract. The stereoselectivity of these enzymes is a critical determinant of the metabolic fate of asymmetric versus symmetric TAGs.

Lipase (B570770) Selectivity:

  • Gastric and Lingual Lipases: These lipases exhibit a stereopreference for the sn-3 position of the triglyceride.[2][3] This selectivity implies that the hydrolysis of this compound will preferentially release myristic acid, yielding 1,2-Dipalmitoyl-sn-glycerol.

  • Pancreatic Lipase: This lipase primarily acts on the sn-1 and sn-3 positions.[4] In the case of a symmetric triglyceride like tripalmitin (B1682551) (1,2,3-tripalmitoyl-sn-glycerol), this would result in the release of palmitic acid from both positions, producing 2-palmitoyl-sn-glycerol (a monoacylglycerol). For this compound, pancreatic lipase would release both palmitic acid (from sn-1) and myristic acid (from sn-3), also leading to a 2-monoacylglycerol, in this case, 2-palmitoyl-sn-glycerol.

The differential hydrolysis of these triglycerides leads to the formation of distinct diacylglycerol (DAG) and monoacylglycerol (MAG) species, which have different signaling properties.

Impact on Cellular Signaling: Protein Kinase C Activation

A primary signaling role of diacylglycerols is the activation of Protein Kinase C (PKC) isozymes. The structure of the DAG molecule, particularly the fatty acid chains at the sn-1 and sn-2 positions, influences which PKC isozymes are activated.[5]

Predicted Differential PKC Activation:

The hydrolysis of this compound by gastric lipase is predicted to generate 1,2-Dipalmitoyl-sn-glycerol. In contrast, symmetric triglycerides are less likely to produce significant amounts of 1,2-diacylglycerols through the action of gastric and pancreatic lipases, which favor the production of 2-monoacylglycerols. However, intracellular metabolism can also generate 1,2-diacylglycerols from various precursors.

Studies have shown that different PKC isozymes exhibit distinct preferences for DAG species with different fatty acid compositions.[5] For example, some PKC isoforms show a preference for DAGs containing longer, polyunsaturated fatty acids, while others are more strongly activated by saturated fatty acid-containing DAGs.[5] This suggests that the 1,2-Dipalmitoyl-sn-glycerol produced from the asymmetric triglyceride could have a different PKC activation profile compared to other DAG species.

Data Presentation

Table 1: Predicted Metabolic Products of this compound vs. a Symmetric Triglyceride (Tripalmitin)

Enzyme This compound Tripalmitin (Symmetric)
Gastric/Lingual Lipase 1,2-Dipalmitoyl-sn-glycerol + Myristic Acid1,2-Dipalmitoyl-sn-glycerol + Palmitic Acid
Pancreatic Lipase 2-Palmitoyl-sn-glycerol + Palmitic Acid + Myristic Acid2-Palmitoyl-sn-glycerol + 2 Palmitic Acid

Table 2: Differential Activation of PKC Isozymes by Various Diacylglycerol Species

PKC Isozyme Preference for Diacylglycerol Species Reference
PKCα Strongly increased by various DGs, with less preference for 18:0/22:6-DG at 2 mmol%.[5]
PKCβII Moderately increased by DGs, with no significant preference for the species tested.[5]
PKCγ Moderately increased by DGs, with a moderate preference for 18:0/22:6-DG at 2 mmol%.[5]
PKCδ Moderately increased by DGs, with a preference for 18:0/22:6-DG at 20 and 200 mmol%.[5]
PKCε Moderately increased by DGs, with a moderate preference for 18:0/22:6-DG at 2000 mmol%.[5]
PKCθ Most strongly increased by DGs, with a preference for 18:0/22:6-DG at 2 and 20 mmol%.[5]

Experimental Protocols

1. Measurement of Hepatic Triglyceride Production

This protocol is adapted from a method used to determine hepatic triglyceride production rates in mice.[6]

  • Objective: To measure the rate of triglyceride secretion from the liver into the plasma.

  • Principle: Inhibition of lipoprotein lipase (LPL) activity, which prevents the clearance of triglycerides from the plasma, allows for the measurement of their accumulation over time as a proxy for production rate.

  • Procedure:

    • Fast animals for a designated period (e.g., 4-6 hours) to lower baseline triglyceride levels.

    • Collect a baseline blood sample.

    • Inject a lipolysis inhibitor such as Triton WR-1339 (500 mg/kg IV) or Kolliphor P 407 (1,000 mg/kg IP).

    • Collect blood samples at timed intervals (e.g., 1, 2, and 4 hours) post-injection.

    • Prepare plasma from blood samples by centrifugation.

    • Measure triglyceride concentrations in the plasma samples using a commercial assay kit.

    • Calculate the triglyceride production rate from the slope of the plasma triglyceride concentration over time.

2. In Vitro Protein Kinase C Activity Assay

This protocol outlines a general method for measuring the activity of a specific PKC isozyme.[7]

  • Objective: To quantify the kinase activity of a specific PKC isozyme in response to activators like diacylglycerols.

  • Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific peptide substrate by the PKC enzyme.

  • Procedure:

    • Isolate the PKC isozyme of interest from cell or tissue lysates using immunoprecipitation or other purification methods.

    • Prepare a reaction mixture containing a buffered solution, the purified PKC isozyme, a specific peptide substrate, and the lipid activators (e.g., phosphatidylserine (B164497) and the diacylglycerol to be tested).

    • Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

    • Separate the radiolabeled peptide substrate from the unreacted ATP using methods like phosphocellulose paper binding or chromatography.

    • Quantify the incorporated radioactivity in the peptide substrate using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Visualizations

Triglyceride_Metabolism cluster_asymmetric Asymmetric Triglyceride (this compound) cluster_symmetric Symmetric Triglyceride (e.g., Tripalmitin) cluster_products_asymmetric Metabolic Products (Asymmetric) cluster_products_symmetric Metabolic Products (Symmetric) Asymmetric_TG This compound Gastric_Lipase Gastric Lipase (sn-3 selective) Asymmetric_TG->Gastric_Lipase Hydrolysis Pancreatic_Lipase Pancreatic Lipase (sn-1, sn-3 selective) Asymmetric_TG->Pancreatic_Lipase Hydrolysis Symmetric_TG Tripalmitin Symmetric_TG->Gastric_Lipase Hydrolysis Symmetric_TG->Pancreatic_Lipase Hydrolysis DAG_1_2_Dipalmitoyl 1,2-Dipalmitoyl-sn-glycerol Gastric_Lipase->DAG_1_2_Dipalmitoyl Myristic_Acid Myristic Acid Gastric_Lipase->Myristic_Acid DAG_1_2_Dipalmitoyl_S 1,2-Dipalmitoyl-sn-glycerol Gastric_Lipase->DAG_1_2_Dipalmitoyl_S Palmitic_Acid_S Palmitic Acid Gastric_Lipase->Palmitic_Acid_S Pancreatic_Lipase->Myristic_Acid MAG_2_Palmitoyl_A 2-Palmitoyl-sn-glycerol Pancreatic_Lipase->MAG_2_Palmitoyl_A Palmitic_Acid_A Palmitic Acid Pancreatic_Lipase->Palmitic_Acid_A Pancreatic_Lipase->Palmitic_Acid_S MAG_2_Palmitoyl_S 2-Palmitoyl-sn-glycerol Pancreatic_Lipase->MAG_2_Palmitoyl_S PKC_Activation_Pathway DAG 1,2-Diacylglycerol (e.g., 1,2-Dipalmitoyl-sn-glycerol) PKC_inactive Inactive PKC DAG->PKC_inactive PS Phosphatidylserine PS->PKC_inactive Ca2 Ca2+ Ca2->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Phospho_Substrate->Cellular_Response

References

A Comparative Analysis of Triglyceride Composition in Milk Fat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the triglyceride composition of milk fat from various species is crucial for advancements in infant nutrition and therapeutic formulations. This guide provides an objective comparison of the triglyceride profiles in human, cow, and goat milk fat, supported by experimental data and detailed methodologies.

The composition of triglycerides (TAGs), the main components of milk fat, varies significantly across different mammalian species. These variations influence the nutritional value, digestibility, and overall health impact of milk. This analysis delves into the specific triglyceride make-up of human, cow, and goat milk, offering a clear comparison for scientific application.

Quantitative Comparison of Fatty Acid Composition

The fatty acid profile of milk fat is a key determinant of its physical and nutritional properties. The following table summarizes the percentage of major fatty acids found in human, cow, and goat milk fat. Ruminant milk, such as that from cows and goats, generally has higher levels of saturated fatty acids (SFAs), while non-ruminant milk, like human milk, is richer in polyunsaturated fatty acids (PUFAs).[1][2][3]

Fatty Acid TypeHuman Milk (%)Cow Milk (%)Goat Milk (%)
Saturated (SFA) ~47.0[4]54.48 - 70.15[1][2][3]54.48 - 70.15[1][2]
Monounsaturated (MUFA) ~43.6[4]--
Polyunsaturated (PUFA) ~10.0[4]--
Medium-Chain (MCFA) -15 - 20[5]30 - 35[5]

Note: Data is compiled from multiple sources and represents approximate or ranged values. Specific compositions can vary based on diet, genetics, and lactation stage.

Goat milk is notably higher in medium-chain triglycerides (MCTs) compared to cow's milk, containing approximately 30-35% versus 15-20% in cow's milk.[5] These MCTs are more easily converted into energy and are less likely to be stored as fat.[5]

Key Triglyceride Profiles

Beyond individual fatty acids, the specific arrangement of these acids on the glycerol (B35011) backbone to form different TAGs is of significant interest. In mature human milk, OPO (1,3-dioleoyl-2-palmitoyl-glycerol), OPL (1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol), and OOO (triolein) are among the most abundant triglycerides.[6] The specific positioning of fatty acids, particularly palmitic acid at the sn-2 position in human milk, is crucial for infant fat and calcium absorption.[7]

A study comparing milk fat from different regions in China identified 66 different triglycerides in mature human milk.[6] While there are common triglycerides found across human populations, such as OOO, OPL, OPO, OSO, POP, and SPO, some unique TAGs have been observed in milk from different countries.[6]

Experimental Protocols for Triglyceride Analysis

Accurate comparative analysis of milk fat triglycerides relies on robust and standardized experimental protocols. The following outlines a general workflow for lipid extraction and analysis.

Lipid Extraction

The initial step involves extracting the lipid fraction from the milk sample. Several methods are commonly employed:

  • Folch Method: This is a widely used technique for total lipid extraction.

    • Mix 1 mL of milk with 1 mL of water and 8 mL of a chloroform (B151607)/methanol (B129727) (2:1, v/v) solution in a centrifuge tube.[8]

    • Vortex the mixture at full speed for 2 minutes to extract the lipids.[8]

    • Centrifuge for 15 minutes at 5500 x g to separate the aqueous and organic phases.[8]

    • Collect the lower organic phase containing the lipids.

    • The organic phases are then combined and dried under nitrogen gas at 30°C to remove the solvents.[8]

  • One-Phase Method: This method is simpler and suitable for high-throughput analysis.

    • Mix 100 µL of milk with 1 mL of a butanol/methanol/chloroform (3:5:4, v/v/v) solvent mixture in a 2 mL Eppendorf tube.[8][9]

    • Vortex the mixture vigorously for 30 seconds.[8][9]

    • Centrifuge for 10 minutes at 13,000 x g.[8][9]

    • The supernatant containing the lipids can be used directly for analysis.[8]

  • Röse-Gottlieb Method: This is another established method for lipid extraction from milk.[10]

    • Mix 10 ml of milk with 1.5 ml of 28% ammonia (B1221849) water and incubate at 65 ± 5°C for 15 minutes with occasional mixing.[10]

    • Add 10 ml of ethanol (B145695) and a few drops of 1% phenolphthalein/ethanolic solution.[10]

    • Shake vigorously with 25 ml of diethyl ether, followed by the addition of 25 ml of petroleum ether and repeated shaking.[10]

    • Recover the ether layer after phase separation.[10]

Triglyceride Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the fatty acid composition of triglycerides after their conversion to fatty acid methyl esters (FAMEs).

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted triglycerides are transesterified to FAMEs using a base-catalyzed methylation process.[11]

  • GC-MS Analysis:

    • Injection: The FAMEs are injected into the GC system.

    • Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column. A typical temperature program involves an initial temperature of 120°C held for 10 minutes, followed by a ramp to 220°C.[11]

    • Detection: The separated FAMEs are detected by a mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for identification and quantification.[11]

Triglyceride Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact triglycerides without the need for derivatization.

  • Sample Preparation: The extracted lipid sample is dissolved in an appropriate solvent mixture, such as chloroform and methanol (1:2, v/v).[6] The solution is then diluted with methanol containing ammonium (B1175870) formate (B1220265) and formic acid before injection.[6]

  • LC-MS/MS Analysis:

    • Separation: The triglycerides are separated using a liquid chromatograph.

    • Detection: The separated triglycerides are detected by a tandem mass spectrometer (MS/MS). This technique allows for the identification of the total acyl carbon number and the number of double bonds in the triglycerides.[6] Collision-Induced Dissociation (CID) can be used to further elucidate the fatty acid composition of the triglycerides.[12]

Workflow for Comparative Triglyceride Analysis

The following diagram illustrates the logical workflow for the comparative analysis of triglyceride composition in milk fat.

MilkFatAnalysis cluster_sample Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis Analytical Techniques cluster_data Data Processing & Comparison Milk_Human Human Milk Extraction Lipid Extraction (e.g., Folch, One-Phase) Milk_Human->Extraction Milk_Cow Cow Milk Milk_Cow->Extraction Milk_Goat Goat Milk Milk_Goat->Extraction GC_MS GC-MS Analysis (FAMEs) Extraction->GC_MS LC_MS LC-MS/MS Analysis (Intact TAGs) Extraction->LC_MS Data_Processing Data Acquisition & Processing GC_MS->Data_Processing LC_MS->Data_Processing Comparison Comparative Analysis of Triglyceride Profiles Data_Processing->Comparison Report Reporting & Visualization Comparison->Report

Caption: Workflow for comparative analysis of milk fat triglycerides.

References

A Comparative Guide to the Analysis and Biological Significance of Triglyceride Regioisomers: TG(16:0/16:0/14:0) vs. TG(16:0/14:0/16:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the triglyceride (TG) regioisomers TG(16:0/16:0/14:0) and TG(16:0/14:0/16:0). These molecules share the same chemical formula and constituent fatty acids—two palmitic acids (16:0) and one myristic acid (14:0)—but differ in the positional arrangement of these fatty acids on the glycerol (B35011) backbone. This structural nuance, while subtle, necessitates advanced analytical techniques for differentiation and may have significant implications for their metabolic fate and biological activity.

Structural and Chemical Differences

The fundamental distinction between TG(16:0/16:0/14:0) and TG(16:0/14:0/16:0) lies in the location of the myristic acid chain. In TG(16:0/16:0/14:0), the myristic acid is esterified at one of the primary positions (sn-1 or sn-3), making it an AAB-type triglyceride. Conversely, in TG(16:0/14:0/16:0), the myristic acid occupies the secondary (sn-2) position, classifying it as an ABA-type triglyceride. These regioisomers, despite their identical mass, can be distinguished by sophisticated analytical methods that exploit their structural differences.

Analytical Differentiation: Methodologies and Expected Data

The primary techniques for distinguishing between these regioisomers are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in tandem (LC-MS).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC separates triglycerides based on their partition number, which is related to the total number of carbon atoms and double bonds in the fatty acid chains. For TG(16:0/16:0/14:0) and TG(16:0/14:0/16:0), which have the same total number of carbons (46) and are fully saturated, separation can be challenging. However, subtle differences in their three-dimensional structure can lead to slight variations in retention times on high-resolution columns. Generally, ABA-type triglycerides may exhibit slightly longer retention times than their AAB counterparts under certain conditions, though this is not a universal rule and depends heavily on the specific chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the definitive identification and quantification of these regioisomers. When coupled with techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), MS analysis relies on the differential fragmentation patterns of the parent ions. Specifically, the fatty acid at the sn-2 position is less readily cleaved than those at the sn-1 and sn-3 positions. This results in a difference in the relative abundance of the resulting diacylglycerol (DAG) fragment ions.

For the AAB-type isomer, TG(16:0/16:0/14:0), fragmentation will lead to the loss of either a palmitic acid (16:0) or a myristic acid (14:0) from the sn-1/3 positions, generating [M-16:0-H]⁺ and [M-14:0-H]⁺ fragment ions. For the ABA-type isomer, TG(16:0/14:0/16:0), the loss of the myristic acid from the sn-2 position is less favored. Therefore, a higher relative abundance of the fragment ion resulting from the loss of palmitic acid is expected.

Table 1: Predicted Quantitative Data for the Differentiation of TG(16:0/16:0/14:0) and TG(16:0/14:0/16:0) by HPLC-MS/MS

ParameterTG(16:0/16:0/14:0) (AAB-type)TG(16:0/14:0/16:0) (ABA-type)
Molecular Weight 778.71 g/mol 778.71 g/mol
HPLC Retention Time Expected to be slightly shorterExpected to be slightly longer
Parent Ion (m/z) [M+NH₄]⁺ 796.7796.7
Key Fragment Ions (m/z) [M-16:0-H]⁺ (dipalmitin-like)[M-16:0-H]⁺ (palmitoyl-myristoyl-like)
[M-14:0-H]⁺ (palmitoyl-myristoyl-like)
Expected Relative Abundance of [M-16:0-H]⁺ LowerHigher
Expected Relative Abundance of [M-14:0-H]⁺ HigherNot a primary fragment

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Triglyceride Regioisomers
  • Sample Preparation: Dissolve triglyceride standards or lipid extracts in a suitable organic solvent (e.g., isopropanol/acetonitrile).

  • Chromatographic Separation:

    • HPLC System: A high-resolution HPLC system.

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of two solvents, for example, Solvent A (e.g., acetonitrile/water) and Solvent B (e.g., isopropanol).

    • Gradient: A linear gradient from a lower to a higher concentration of Solvent B over a specified time to elute the triglycerides.

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an APCI or ESI source.

    • Ionization Mode: Positive ion mode.

    • MS Scan Mode: Full scan mode to detect the parent ions ([M+NH₄]⁺).

    • MS/MS Fragmentation: Collision-induced dissociation (CID) of the parent ion to generate fragment ions. The collision energy should be optimized to achieve characteristic fragmentation.

    • Data Analysis: Analyze the relative abundances of the diacylglycerol-like fragment ions to differentiate and quantify the regioisomers.

Protocol 2: Enzymatic Hydrolysis for Positional Analysis
  • Enzymatic Reaction:

    • Incubate the triglyceride sample with pancreatic lipase, which is specific for hydrolyzing fatty acids at the sn-1 and sn-3 positions.

    • The reaction will yield free fatty acids from the sn-1 and sn-3 positions and a 2-monoacylglycerol (2-MAG).

  • Product Separation:

    • Separate the reaction products (free fatty acids and 2-MAG) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Fatty Acid Analysis:

    • Analyze the fatty acid composition of the isolated 2-MAG fraction by gas chromatography (GC) after transmethylation to fatty acid methyl esters (FAMEs).

    • For TG(16:0/16:0/14:0), the 2-MAG will be 2-monopalmitin. For TG(16:0/14:0/16:0), the 2-MAG will be 2-monomyristin.

Visualizing the Experimental Workflow and Metabolic Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Differentiation cluster_results Data Analysis & Interpretation TG_mixture TG Isomer Mixture (TG(16:0/16:0/14:0) & TG(16:0/14:0/16:0)) HPLC Reversed-Phase HPLC TG_mixture->HPLC Injection MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Elution Retention_Time Retention Time Difference HPLC->Retention_Time Fragmentation Fragmentation Pattern Analysis (Relative Abundance of DAG fragments) MS->Fragmentation Identification Isomer Identification & Quantification Retention_Time->Identification Fragmentation->Identification metabolic_pathway cluster_tg1 TG(16:0/16:0/14:0) cluster_tg2 TG(16:0/14:0/16:0) cluster_digestion Intestinal Digestion cluster_absorption Absorption & Metabolism TG1 TG(16:0/16:0/14:0) Lipase Pancreatic Lipase TG1->Lipase TG2 TG(16:0/14:0/16:0) TG2->Lipase MAG1 2-Monopalmitin Lipase->MAG1 from TG1 MAG2 2-Monomyristin Lipase->MAG2 from TG2 FFA1 Free Palmitic Acid Lipase->FFA1 from TG1 & TG2 FFA2 Free Myristic Acid Lipase->FFA2 from TG1 Metabolism1 Distinct Metabolic Pathways & Biological Effects MAG1->Metabolism1 Metabolism2 Distinct Metabolic Pathways & Biological Effects MAG2->Metabolism2 FFA1->Metabolism1 FFA2->Metabolism2

Performance of different chromatography columns for triglyceride separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chromatography Columns for Triglyceride Separation

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and analysis of triglycerides are crucial in various fields, from food science and nutrition to biofuel development and pharmaceutical research. The complexity of triglyceride mixtures, which can vary in fatty acid composition, chain length, and degree of unsaturation, necessitates the use of high-performance chromatographic techniques. The choice of chromatography column is a critical factor that dictates the resolution, selectivity, and overall success of the separation. This guide provides an objective comparison of the performance of different chromatography columns for triglyceride separation, supported by experimental data and detailed protocols.

Column Performance Comparison

The selection of a suitable chromatography column is paramount for achieving optimal separation of triglycerides. This section compares the performance of three commonly used column types: C18, C30, and Silver Ion columns, based on their separation principles and typical applications.

Table 1: Comparison of Quantitative Performance of Different Chromatography Columns for Triglyceride Separation

Column TypePrinciple of SeparationKey Performance CharacteristicsTypical Applications
C18 (Octadecyl) Reversed-phase chromatography based on hydrophobicity. Separation is influenced by the total carbon number and, to a lesser extent, the number of double bonds in the fatty acid chains.- Good general-purpose column for triglyceride analysis.- Resolution can be limited for complex mixtures of isomers.- Routine analysis of triglycerides in vegetable oils and animal fats.- Quality control of edible oils.
C30 (Triacontyl) Reversed-phase chromatography with enhanced shape selectivity for hydrophobic, long-chain molecules.- Provides higher resolution and superior separation of structurally related triglyceride isomers compared to C18 columns.[1][2][3]- Better separation of cis/trans isomers.- Detailed fingerprinting of complex oil samples.- Analysis of structurally similar triglycerides and their isomers.
Silver Ion (Ag+) Complexation chromatography where silver ions impregnated on the stationary phase interact with the double bonds of unsaturated fatty acids.- Separation is primarily based on the degree of unsaturation (number of double bonds), and the configuration (cis/trans) and position of the double bonds.[4][5][6]- Provides excellent separation of isomeric triglycerides with the same carbon number but different degrees of unsaturation.[5][7]- Analysis of cis- and trans-fatty acid isomers in triglycerides.- Fractionation of triglycerides based on their degree of unsaturation for further analysis.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. The following are representative protocols for triglyceride separation using C18, C30, and Silver Ion chromatography columns.

Reversed-Phase HPLC for Triglyceride Profiling using C18 and C30 Columns

This protocol is adapted from a comparative analysis of cooking oils.[1]

  • Objective: To compare the triglyceride profiles of oil samples using C18 and C30 reversed-phase columns.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

  • Columns:

    • Acclaim 120 C18, 5 µm (4.6 × 150 mm)[1]

    • Acclaim C30, 5 µm (4.6 × 150 mm)[1]

  • Mobile Phase:

  • Gradient Elution Program: [1]

    Time (min) % Acetonitrile % Isopropanol % Buffer
    -15 90 5 5
    0 90 5 5
    0.1 90 5 5
    60 0 95 5

    | 70 | 0 | 95 | 5 |

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 40 °C[1]

    • Injection Volume: 2 µL[1]

    • Sample Preparation: Peanut oil (5 mg/mL in isopropanol)[1]

  • Expected Outcome: The C30 column is expected to provide higher resolution and better separation of the triglyceride peaks compared to the C18 column, offering a more detailed fingerprint of the oil.[1][2]

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) for Isomer Separation

This protocol is based on the analysis of triglyceride isomers.[5][7]

  • Objective: To separate triglyceride isomers based on the number and geometry of double bonds.

  • Instrumentation:

    • HPLC system with a column heater/chiller

    • ELSD or Mass Spectrometer (MS) detector

  • Column:

    • ChromSpher 5 Lipids column (silver-impregnated)[5] (or similar silver ion column)

  • Mobile Phase:

    • Isocratic mixture of acetonitrile in hexane (B92381) (e.g., 1.0% or 1.5% acetonitrile)[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 2.0 mL/min

    • Column Temperature: Controlled temperature (e.g., 20 °C). Note that in Ag-HPLC with hexane-based mobile phases, unsaturated compounds may elute slower at higher temperatures.[5]

    • Injection Volume: 5-20 µL

    • Sample Preparation: Triglyceride standards or oil samples dissolved in hexane.

  • Expected Outcome: Triglycerides will be separated into groups based on their total number of double bonds. Within each group, further separation of positional and geometric (cis/trans) isomers can be achieved.

Visualizing Chromatographic Workflows and Concepts

Diagrams can effectively illustrate the experimental processes and the underlying principles of separation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Acquisition & Analysis Sample Oil/Fat Sample Dissolution Dissolve in appropriate solvent (e.g., Isopropanol, Hexane) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Inject Sample Column Select Column (C18 / C30 / Ag+) HPLC->Column Detection Detection (CAD, ELSD, MS) Column->Detection Mobile_Phase Prepare Mobile Phase Mobile_Phase->HPLC Method Set Gradient/Isocratic Method, Flow Rate, Temperature Method->HPLC Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Peak Integration, Identification, Quantification Chromatogram->Analysis

Caption: General experimental workflow for triglyceride analysis by HPLC.

Separation_Principle cluster_C18_C30 Reversed-Phase (C18/C30) cluster_Ag Silver Ion (Ag+) TG_Mixture Triglyceride Mixture RP_Principle Separation by Hydrophobicity (Carbon Number & Unsaturation) TG_Mixture->RP_Principle Ag_Principle Separation by Unsaturation (Number & Geometry of Double Bonds) TG_Mixture->Ag_Principle RP_Elution Elution Order: Shorter chains / More double bonds elute earlier RP_Principle->RP_Elution Ag_Elution Elution Order: Fewer double bonds elute earlier Ag_Principle->Ag_Elution

Caption: Logical relationship between column choice and separation principle.

References

Safety Operating Guide

Proper Disposal of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (CAS No. 60138-14-9), ensuring compliance and minimizing environmental impact.

While some safety data sheets (SDS) for similar triglycerides classify them as hazardous, the SDS for this compound from multiple suppliers indicates that it is not a regulated or hazardous substance under normal conditions. However, it is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal.[1][2]

Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area. In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[2][3]

Quantitative Data Summary

The following table summarizes key safety and regulatory information for this compound.

PropertyValueSource
CAS Number 60138-14-9[2][4]
Molecular Formula C49H94O6[2]
DOT Transportation Unrestricted / Not regulated[2]
Hazard Classification Not classified as hazardous
Special Measures No special measures required for first aid or fire protection

Step-by-Step Disposal Protocol

1. Small Quantities: For very small residual amounts, such as those left on a weighing paper or in a vial after thorough removal of the product for experimental use, disposal with regular laboratory or household waste may be permissible, as suggested by some suppliers. However, always confirm this with your institution's Environmental Health and Safety (EHS) office.

2. Bulk Quantities: For larger quantities of unused or waste this compound, follow this procedure:

  • Containerization: Place the chemical waste in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name and any other information required by your institution.

  • Waste Stream Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS office.

  • Consult EHS: Contact your institution's EHS office or designated waste management provider to determine the appropriate disposal route. They will provide guidance on whether the waste can be incinerated, landfilled, or requires other specific treatment.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.

3. Contaminated Materials: Any materials, such as gloves, absorbent pads, or labware, that are grossly contaminated with this compound should be placed in a designated chemical waste container and disposed of according to your institution's protocols for solid chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Assess Waste Quantity Determine Quantity of Waste Start->Quantity Small_Quantity Small Residual Quantity? Quantity->Small_Quantity Bulk_Quantity Bulk Quantity Small_Quantity->Bulk_Quantity No Consult_EHS_Small Consult Institutional EHS Policy Small_Quantity->Consult_EHS_Small Yes Containerize Place in Labeled, Sealed Container Bulk_Quantity->Containerize Household_Waste Dispose with Household/Regular Lab Waste (if permitted) Consult_EHS_Small->Household_Waste End End: Disposal Complete Household_Waste->End Consult_EHS_Bulk Contact EHS for Disposal Guidance Containerize->Consult_EHS_Bulk Follow_EHS Follow EHS Instructions (e.g., Incineration, Landfill) Consult_EHS_Bulk->Follow_EHS Follow_EHS->End

Caption: Disposal Decision Workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace the specific guidance from your institution's Environmental Health and Safety department. Always consult your local regulations and institutional protocols before disposing of any chemical waste.

References

Personal protective equipment for handling 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for this compound, a triacylglycerol used in various research applications.

Chemical and Physical Properties

PropertyValue
CAS Number 60138-14-9[1][2]
Molecular Formula C49H94O6[2]
Molecular Weight 779.3 g/mol [2]
Appearance Solid[2]
Storage Temperature −20°C[3][4]
Solubility Chloroform: 1 mg/ml[2]
Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols. One safety data sheet for a similar compound, 1,2-Dipalmitoyl-rac-glycerol, notes that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5] Therefore, appropriate precautions should be taken to prevent environmental release.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles should be worn.[6][7]

  • Hand Protection: Impermeable and resistant gloves, such as nitrile gloves, are recommended.[3] Double-gloving may be considered for added protection.[8]

  • Skin and Body Protection: A laboratory coat is required.[8] For tasks with a higher risk of exposure, arm sleeves and additional body protection should be considered.[6][7]

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-certified N95 respirator or equivalent should be used.[3][6] All manipulations of the powder should ideally be performed in a certified chemical fume hood.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary PPE should be readily available and inspected for integrity.

  • Weighing and Aliquoting:

    • If the compound is in powdered form, allow the container to reach room temperature before opening to prevent condensation.[9][10]

    • Handle the powder in a chemical fume hood or a ventilated enclosure to minimize inhalation of any dust.[8] Use appropriate tools to handle the powder and avoid creating dust.[8]

  • Dissolving:

    • When dissolving the lipid, slowly add the solvent to the substance.[8]

    • For organic solvents, use glass or Teflon-lined containers to prevent leaching of impurities from plastic.[8][9]

  • Storage: Store the compound in a tightly sealed container at -20°C.[3][4] If dissolved in an organic solvent, it is recommended to store it in a glass container with a Teflon-lined cap under an inert atmosphere (e.g., argon or nitrogen).[9][10]

Disposal Plan:

As this compound is not classified as hazardous, disposal procedures for non-hazardous chemical waste should be followed.[11][12][13] However, given the potential aquatic toxicity, direct disposal down the drain should be avoided unless explicitly permitted by local regulations.

  • Segregation: Keep this waste separate from hazardous waste to avoid unnecessary disposal costs.[13]

  • Containerization: Collect waste in a clearly labeled, leak-proof, and chemically compatible container.[8][14] The label should include the full chemical name.

  • Solid Waste: Non-contaminated solid waste, such as used weighing paper or gloves, can typically be disposed of in the regular laboratory trash, unless institutional policies state otherwise.[12][14]

  • Liquid Waste: Solutions of the lipid should not be poured down the sink.[12][14] They should be collected as non-hazardous chemical waste.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.[12][15] Do not dispose of the chemical in the regular trash or down the drain without prior approval.[8][15]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE (Lab coat, gloves, eye protection) B Prepare clean work area (Fume hood) A->B C Equilibrate container to room temp. B->C D Weigh powder in fume hood C->D E Dissolve in appropriate solvent (Use glass containers) D->E F Store at -20°C in a sealed container E->F If not for immediate use G Segregate as non-hazardous waste E->G After use H Label waste container clearly G->H I Consult EHS for final disposal H->I

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.